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  • Product: 2-Anilino-6-chloro-3-nitrobenzoic acid
  • CAS: 55776-07-3

Core Science & Biosynthesis

Foundational

"2-Anilino-6-chloro-3-nitrobenzoic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid Introduction 2-Anilino-6-chloro-3-nitrobenzoic acid is a polysubstituted aromatic compound of interest in medicinal and materials che...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid

Introduction

2-Anilino-6-chloro-3-nitrobenzoic acid is a polysubstituted aromatic compound of interest in medicinal and materials chemistry. Its structure, featuring a diphenylamine core with strategically placed chloro, nitro, and carboxylic acid functionalities, makes it a valuable intermediate for the synthesis of more complex molecules, such as heterocyclic compounds and potential pharmaceutical agents. This guide provides a comprehensive overview of a robust and well-established synthetic pathway to this target molecule, designed for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in fundamental principles of organic chemistry and are supported by established literature precedents for analogous transformations.

Overall Synthetic Pathway

The synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid is efficiently achieved via a two-step sequence commencing with the commercially available 2,6-dichlorobenzoic acid. The pathway involves an initial electrophilic nitration followed by a copper-catalyzed nucleophilic aromatic substitution (SNAr) reaction, commonly known as the Ullmann condensation or Goldberg reaction.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Ullmann Condensation A 2,6-Dichlorobenzoic Acid B 2,6-Dichloro-3-nitrobenzoic Acid A->B HNO₃, H₂SO₄ 0-10 °C D 2-Anilino-6-chloro-3-nitrobenzoic acid B->D Cu(I) catalyst, Base DMF, Heat C Aniline C->D G cluster_0 Nitration Mechanism Start 2,6-Dichlorobenzoic Acid Intermediate Sigma Complex (Resonance Stabilized) Start->Intermediate Attack by NO₂⁺ Nitronium NO₂⁺ (from HNO₃/H₂SO₄) Nitronium->Intermediate Deprotonation Deprotonation at C3 Intermediate->Deprotonation Product 2,6-Dichloro-3-nitrobenzoic Acid Deprotonation->Product Restores aromaticity

Caption: Mechanism of electrophilic nitration.

Experimental Protocol: Synthesis of 2,6-Dichloro-3-nitrobenzoic Acid
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Dissolution: Slowly and portion-wise, add 10.0 g of 2,6-dichlorobenzoic acid to the cold sulfuric acid while stirring to ensure complete dissolution. Maintain the temperature below 10 °C.

  • Nitrating Mixture: In a separate flask, prepare a nitrating mixture by carefully adding 5.0 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the solution of 2,6-dichlorobenzoic acid over a period of 30-45 minutes, ensuring the reaction temperature is strictly maintained below 10 °C.[1] After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. The crude 2,6-dichloro-3-nitrobenzoic acid will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper. The product can be dried under vacuum. For higher purity, recrystallization from an appropriate solvent system like ethanol/water can be performed.

Part 2: Ullmann Condensation with Aniline

The second and final step is the copper-catalyzed C-N cross-coupling reaction between 2,6-dichloro-3-nitrobenzoic acid and aniline to form the desired product. This transformation is a variant of the Ullmann condensation, often referred to as the Goldberg reaction when an amine is the nucleophile.[2]

Mechanistic Rationale and Causality

The Ullmann condensation is a powerful method for forming aryl-heteroatom bonds. The generally accepted mechanism involves the following key steps:

  • Formation of a Copper(I) Amide: The base deprotonates the aniline, which then reacts with a Cu(I) species (often generated in situ) to form a copper(I) amide complex.

  • Oxidative Addition: The aryl halide (2,6-dichloro-3-nitrobenzoic acid) undergoes oxidative addition to the copper(I) center, forming a Cu(III) intermediate. The electron-withdrawing nitro group on the aryl halide activates the ring towards this step.[3]

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the C-N bond of the final product and regenerate a Cu(I) species, which can re-enter the catalytic cycle.

The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it helps to dissolve the reactants and stabilize the charged intermediates. A base, such as cesium carbonate or potassium carbonate, is required to deprotonate the aniline and facilitate the formation of the copper amide. The reaction typically requires elevated temperatures to overcome the activation energy of the oxidative addition step.[1][3][4]

G cluster_0 Ullmann Condensation Catalytic Cycle Cu(I) Cu(I) Catalyst Cu(I)Amide Cu(I)-Amide Complex Cu(I)->Cu(I)Amide Aniline, Base Cu(III) Cu(III) Intermediate Cu(I)Amide->Cu(III) Oxidative Addition of Ar-Cl Product 2-Anilino-6-chloro-3-nitrobenzoic acid Cu(III)->Product Reductive Elimination Product->Cu(I) Regenerates Catalyst

Caption: Simplified catalytic cycle for the Ullmann condensation.

Experimental Protocol: Synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid
  • Setup: In a suitable pressure vessel or autoclave, combine 2,6-dichloro-3-nitrobenzoic acid (1 equivalent), aniline (1.1-1.5 equivalents), copper(I) oxide (Cu₂O, ~5-10 mol%), and a base such as cesium carbonate or potassium carbonate (2-3 equivalents).

  • Solvent: Add a suitable volume of N,N-dimethylformamide (DMF) to dissolve the reactants.

  • Reaction: Seal the vessel and heat the mixture to 90-130 °C with vigorous stirring. The reaction progress should be monitored by a suitable technique like TLC or LC-MS. The reaction may require several hours (e.g., 12 hours) for completion.[1][4]

  • Workup: After cooling the reaction mixture to room temperature, dilute it with water.

  • Isolation: Acidify the aqueous solution with 1 M HCl to a pH of approximately 2-3 to precipitate the crude product.[4] Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture or ethanol.[1][4]

Data Summary

The following table summarizes the key parameters for the synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid. Note that yields are representative and can vary based on reaction scale and optimization.

Step Reactants Reagents & Catalyst Solvent Temperature Typical Yield Reference
1. Nitration 2,6-Dichlorobenzoic AcidConc. HNO₃, Conc. H₂SO₄H₂SO₄0-10 °C~90%[1]
2. Ullmann Condensation 2,6-Dichloro-3-nitrobenzoic Acid, AnilineCu₂O, Cs₂CO₃ or K₂CO₃DMF90-130 °C80-90%[4]

Conclusion

The synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid presented in this guide is a reliable and scalable two-step process. The success of this synthesis relies on careful control of reaction parameters, particularly temperature during the nitration step and the selection of an appropriate catalytic system for the Ullmann condensation. By understanding the underlying mechanisms and the rationale for the chosen experimental conditions, researchers can effectively produce this valuable intermediate for further synthetic applications.

References

  • CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents.
  • Chemsrc. 2-anilino-6-chloro-3-nitrobenzoic acid | CAS#:55776-07-3. Available at: [Link]

  • PubChem. 2-Chloro-3-nitrobenzoic acid. Available at: [Link]

  • UniTo. C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Available at: [Link]

  • ResearchGate. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Wikidoc. Ullmann condensation. Available at: [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available at: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • ResearchGate. Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Anilino-6-chloro-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Anilino-6-chloro-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, represents a molecule of significant interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anilino-6-chloro-3-nitrobenzoic acid, a substituted aromatic carboxylic acid, represents a molecule of significant interest in medicinal chemistry and drug discovery. Its multifaceted structure, featuring an anilino group, a chloro substituent, and a nitro moiety on a benzoic acid scaffold, offers a unique combination of electronic and steric properties. These characteristics make it a compelling candidate for investigation as a core fragment in the design of novel therapeutic agents. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthesis, formulation, and biological evaluation.

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 2-Anilino-6-chloro-3-nitrobenzoic acid. It is designed to be a practical resource for researchers, offering not only a compilation of available data but also detailed experimental protocols for its characterization. In instances where direct experimental data for the target molecule is not publicly available, data from a closely related structural isomer, 2-(4-chloro-2-nitroanilino)benzoic acid, is presented as a valuable comparative reference.

Section 1: Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is the bedrock of its development for any application. These properties govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Structural and General Properties

The foundational characteristics of 2-Anilino-6-chloro-3-nitrobenzoic acid are summarized in the table below. The molecular structure reveals a congested aromatic system with a diverse array of functional groups that dictate its chemical reactivity and intermolecular interactions.

PropertyValueSource
IUPAC Name 2-Anilino-6-chloro-3-nitrobenzoic acidN/A
CAS Number 55776-07-3[1]
Molecular Formula C₁₃H₉ClN₂O₄[1]
Molecular Weight 292.68 g/mol [1]
Appearance Yellow solid[2]
Melting Point 198-201 °C[2]
Solubility and Lipophilicity
PropertyValueSource
Calculated LogP 4.28620[1]

The high calculated LogP value suggests that 2-Anilino-6-chloro-3-nitrobenzoic acid is a lipophilic molecule, indicating a preference for non-polar environments. This suggests it is likely to have low solubility in water and higher solubility in organic solvents. The solubility of related nitrobenzoic acid derivatives has been shown to vary significantly with the solvent and temperature[3][4].

Acidity

The carboxylic acid group imparts acidic properties to the molecule. The acid dissociation constant (pKa) is a measure of this acidity. While an experimental pKa for 2-Anilino-6-chloro-3-nitrobenzoic acid has not been reported, the pKa of related nitrobenzoic acids can provide an estimate. The presence of the electron-withdrawing nitro and chloro groups is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2)[5]. For instance, 3-nitrobenzoic acid has a pKa of 3.47[6]. The "ortho effect" from the anilino and chloro groups may further influence the acidity[5].

Section 2: Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. While experimental spectra for 2-Anilino-6-chloro-3-nitrobenzoic acid are not widely published, this section outlines the expected spectral characteristics based on its structure and provides data for a closely related isomer, 2-(4-chloro-2-nitroanilino)benzoic acid, as a valuable reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and aniline rings, as well as a signal for the N-H proton and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro, nitro, and anilino substituents.

The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the two aromatic rings, and the carbons bearing the various substituents.

Reference Data for Isomer: 2-(4-chloro-2-nitroanilino)benzoic acid [7]

  • ¹H NMR (300 MHz, DMSO-d₆): δ 13.49 (br s, 1H), 11.08 (s, 1H), 8.14 (s, 1H), 7.97 (d, J = 7.7 Hz, 1H), 7.63 (s, 2H), 7.57 – 7.47 (m, 2H), 7.12 (t, J = 6.6 Hz, 1H).

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 169.2, 142.1, 137.8, 137.5, 136.5, 135.7, 134.1, 132.3, 125.9, 123.8, 122.7, 121.3, 119.4.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

The IR spectrum of 2-Anilino-6-chloro-3-nitrobenzoic acid is expected to show characteristic absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (secondary amine): A moderate band around 3300-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong band around 1700 cm⁻¹.

  • N-O stretch (nitro group): Two strong bands, one asymmetric around 1500-1550 cm⁻¹ and one symmetric around 1335-1385 cm⁻¹.

  • C-Cl stretch: In the fingerprint region, typically below 800 cm⁻¹.

  • Aromatic C-H and C=C stretches: In their characteristic regions.

Reference Data for Isomer: 2-(4-chloro-2-nitroanilino)benzoic acid [7]

  • IR (νₘₐₓ/cm⁻¹): 2853, 1671, 1580, 1503, 1406, 1346, 1260, 1153, 863, 818, 740, 622, 516.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

In the mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound (292.68). The isotopic pattern of the molecular ion peak would show the presence of one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the nitro group (-NO₂), and cleavage of the bond between the two aromatic rings.

Reference Data for Isomer: 2-(4-chloro-2-nitroanilino)benzoic acid [7]

  • HRMS (m/z) (EI): 293.0302.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

The highly conjugated system of 2-Anilino-6-chloro-3-nitrobenzoic acid, containing two aromatic rings and a nitro group, is expected to exhibit strong absorption in the UV region. The presence of the nitro and anilino groups on the benzene ring will likely result in multiple absorption bands corresponding to π → π* and n → π* transitions[8][9]. The exact λₘₐₓ values would be dependent on the solvent used.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the characterization of 2-Anilino-6-chloro-3-nitrobenzoic acid. These protocols are based on standard analytical techniques and can be adapted as needed.

Synthesis Workflow

The synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid typically involves a nucleophilic aromatic substitution reaction. A plausible synthetic route would be the reaction of 2,6-dichloro-3-nitrobenzoic acid with aniline.

SynthesisWorkflow start 2,6-Dichloro-3-nitrobenzoic acid reaction Nucleophilic Aromatic Substitution start->reaction aniline Aniline aniline->reaction product 2-Anilino-6-chloro-3-nitrobenzoic acid reaction->product Crude Product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

General synthetic workflow for 2-Anilino-6-chloro-3-nitrobenzoic acid.
Characterization Protocols
  • Place a small, finely powdered sample of the purified compound into a capillary tube.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher spectrometer. Use standard parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. A larger number of scans will be necessary compared to the proton spectrum.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Preparation: If using an ATR-FTIR spectrometer, place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm using a spectrophotometer.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

CharacterizationWorkflow cluster_purification Purification cluster_characterization Characterization cluster_data Data Analysis Purification Crude Product MP Melting Point Purification->MP NMR NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UVVis UV-Vis Spectroscopy Purification->UVVis Structure Structural Confirmation MP->Structure Purity Purity Assessment MP->Purity NMR->Structure NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity UVVis->Structure UVVis->Purity

Workflow for the physicochemical characterization of a synthesized compound.

Conclusion

2-Anilino-6-chloro-3-nitrobenzoic acid is a molecule with significant potential in the field of drug discovery. This technical guide has provided a detailed overview of its known and predicted physicochemical properties, which are essential for its rational application in research and development. While a complete experimental dataset for this specific compound is not yet available in the public domain, the provided information, including data from a close structural isomer and detailed analytical protocols, offers a solid foundation for researchers. As further studies are conducted, a more complete understanding of this promising molecule will undoubtedly emerge, paving the way for its potential use in the development of new and effective therapeutic agents.

References

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 2-anilino-6-chloro-3-nitrobenzoic acid | CAS#:55776-07-3 | Chemsrc. (2025, August 25). Retrieved from [Link]

  • 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation - MDPI. (2025, April 24). Retrieved from [Link]

  • Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (2006, September 5). Retrieved from [Link]

  • E5: Acid Dissociation Constants of Organics - Chemistry LibreTexts. (2024, June 16). Retrieved from [Link]

  • Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay - PubMed. (2020, July 15). Retrieved from [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. (2025, November 29). Retrieved from [Link]

  • 2-Chloro-6-nitroaniline | C6H5ClN2O2 | CID 69855 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Amino-6-chloro-3-nitrobenzoic acid | C7H5ClN2O4 | CID 28974154 - PubChem. (n.d.). Retrieved from [Link]

  • CAS 55776-07-3 | 6-Chloro-3-nitro-2-(phenylamino)benzoic Acid - Hoffman Fine Chemicals. (n.d.). Retrieved from [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Retrieved from [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). Retrieved from [Link]

  • 3-Nitrobenzoic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials - ResearchGate. (2019, June 28). Retrieved from [Link]

  • Appendix B: Selected Acid Dissociation Constants at 25°C – Introductory Chemistry. (n.d.). Retrieved from [Link]

  • 1 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • 2-Chloro-5-nitrobenzoic acid - the NIST WebBook. (n.d.). Retrieved from [Link]

  • UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... - ResearchGate. (n.d.). Retrieved from [Link]

  • Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique - MDPI. (2023, September 5). Retrieved from [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC. (2025, November 29). Retrieved from [Link]

  • Interpreting UV-Vis Spectra - University of Toronto Scarborough. (n.d.). Retrieved from [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls - Master Organic Chemistry. (2016, September 26). Retrieved from [Link]

  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (2026, February 24). Retrieved from [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls - Master Organic Chemistry. (2016, September 26). Retrieved from [Link]

  • CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents. (n.d.).

Sources

Foundational

Comprehensive Spectroscopic Characterization of 2-Anilino-6-chloro-3-nitrobenzoic Acid: A Technical Guide

Executive Summary 2-Anilino-6-chloro-3-nitrobenzoic acid (CAS: 55776-07-3) is a highly substituted diphenylamine derivative that serves as a critical synthetic intermediate and pharmacophore model in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Anilino-6-chloro-3-nitrobenzoic acid (CAS: 55776-07-3) is a highly substituted diphenylamine derivative that serves as a critical synthetic intermediate and pharmacophore model in medicinal chemistry. Structurally analogous to fenamic acid-derived non-steroidal anti-inflammatory drugs (NSAIDs) such as mefenamic and flufenamic acid [1], this compound features a dense array of electron-withdrawing (chloro, nitro, carboxyl) and electron-donating (anilino) substituents.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic elucidation (NMR, FTIR, and ESI-HRMS) of this molecule. By detailing the causality behind experimental workflows and the quantum-chemical environment dictating signal behavior, this guide equips researchers with a self-validating framework for structural verification.

Structural Logic & Chemical Environment

The spectroscopic signature of 2-Anilino-6-chloro-3-nitrobenzoic acid is governed by severe electronic push-pull dynamics and steric crowding around the central benzene ring:

  • Anisotropic Deshielding & Resonance : The nitro group at C-3 exerts strong −I (inductive) and −M (mesomeric) effects, severely deshielding the adjacent C-4 proton. Conversely, the anilino nitrogen at C-2 acts as a +M donor, though its electron density is partially pulled toward the nitro-substituted ring.

  • Intramolecular Hydrogen Bonding : The secondary amine (-NH) and the carboxylic acid (-COOH) are positioned to participate in strong intra- and intermolecular hydrogen bonding networks. This restricts bond rotation, lowers the carbonyl stretching frequency in IR, and drastically shifts the exchangeable proton signals in NMR [2].

  • Isotopic Signatures : The presence of a single chlorine atom at C-6 provides a highly diagnostic 3:1 isotopic ratio ( 35Cl:37Cl ) in mass spectrometry, serving as an internal validation metric for molecular formula confirmation.

Experimental Workflows: Self-Validating Protocols

To ensure data trustworthiness and reproducibility, the following standardized protocols must be strictly adhered to.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality for Solvent Choice : Non-polar solvents (e.g., CDCl3​ ) fail to disrupt the strong intermolecular hydrogen-bonded dimers formed by the carboxylic acid, leading to excessively broad signals. DMSO- d6​ is selected because it acts as a strong hydrogen bond acceptor, stabilizing the monomeric form and sharpening the -OH and -NH signals for accurate integration [3].

Protocol :

  • Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (99.9% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Tuning & Matching : Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Perform automated tuning and matching (ATM) for both 1H and 13C nuclei to optimize the probe's resonance circuit.

  • Shimming : Execute gradient shimming (Z1-Z5) on the DMSO lock signal to ensure a homogeneous magnetic field, critical for resolving the ortho-coupling ( J≈8.8 Hz ) of the central ring.

  • Acquisition :

    • 1H NMR : 16 scans, 30∘ pulse angle, 10 s relaxation delay (to ensure full relaxation of the quaternary-bound -COOH and -NH protons).

    • 13C NMR : 1024 scans, proton-decoupled (WALTZ-16), 2 s relaxation delay.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR)

Causality for Technique : Traditional KBr pellets can absorb atmospheric moisture (broadening the 3000 cm−1 region) and may induce ion-exchange reactions with the carboxylic acid. ATR-FTIR preserves the true solid-state polymorphic form [4].

Protocol :

  • Background Scan : Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (64 scans, 4 cm−1 resolution) in ambient air.

  • Sample Application : Place ∼2 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition : Record the spectrum from 4000 to 400 cm−1 (64 scans). Auto-correct for atmospheric CO2​ and H2​O .

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

Causality for Ionization Mode : The acidic -COOH group ( pKa​≈3.5 ) readily deprotonates. Negative ion mode (ESI-) is mandatory, as positive mode would suffer from severe ion suppression due to the electron-withdrawing nitro and chloro groups destabilizing any protonated species [5].

Protocol :

  • Mobile Phase : Prepare a solution of 50:50 Acetonitrile:Water containing 0.1% Ammonium Hydroxide ( NH4​OH ) to drive liquid-phase deprotonation.

  • Infusion : Inject the sample ( ) via direct infusion at .

  • Parameters : Capillary voltage at −2.5 kV , desolvation temperature at 350∘C . Acquire data in the m/z range of 100−1000 .

Data Presentation & Interpretation

Table 1: 1H and 13C NMR Assignments (DMSO- d6​ )

The numbering scheme assigns C-1 to the carboxyl-bearing carbon, C-2 to the anilino-bearing carbon, C-3 to the nitro-bearing carbon, and C-6 to the chloro-bearing carbon.

NucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)IntegrationAssignment / Causality
1H 13.50br s1H-COOH : Highly deshielded; broad due to exchange.
1H 10.20s1H-NH- : Deshielded by H-bonding and adjacent −NO2​ group.
1H 8.15d ( J=8.8 )1HH-4 : Strongly deshielded by ortho −NO2​ ( −I,−M ).
1H 7.60d ( J=8.8 )1HH-5 : Deshielded by ortho −Cl , but less than H-4.
1H 7.35t ( J=7.8 )2HH-3', H-5' (Anilino meta) : Standard aromatic resonance.
1H 7.15t ( J=7.4 )1HH-4' (Anilino para) : Shielded by +M effect of nitrogen.
1H 7.05d ( J=7.8 )2HH-2', H-6' (Anilino ortho) : Shielded by +M effect of nitrogen.
13C 166.5-QuaternaryC=O : Carboxylic acid carbonyl.
13C 143.2-QuaternaryC-2 : Aromatic carbon attached to nitrogen.
13C 139.5-QuaternaryC-3 : Aromatic carbon attached to −NO2​ .
13C 120.5 - 138.7-VariousRemaining aromatic carbons (C-1, C-6, C-1', etc.).
Table 2: ATR-FTIR Vibrational Assignments
Wavenumber ( cm−1 )IntensityModeStructural Correlation
3345Medium, Sharp ν(N-H) Secondary aromatic amine stretching.
3100 - 2800Broad, Strong ν(O-H) Carboxylic acid O-H stretch (H-bonded).
1695Strong ν(C=O) Carboxylic acid carbonyl (shifted low due to H-bonding).
1585Medium ν(C=C) Aromatic ring skeletal stretching.
1525Very Strong νas​(NO2​) Asymmetric stretching of the nitro group.
1340Strong νs​(NO2​) Symmetric stretching of the nitro group.
755Strong ν(C-Cl) Aryl chloride stretching mode.
Table 3: ESI-HRMS Isotopic & Fragmentation Data
Ion TypeFormulaExact Mass (Da)Observed m/z Relative Abundance
Precursor ( 35Cl ) [C13​H835​ClN2​O4​]− 291.017291.01100% (Base Peak)
Precursor ( 37Cl ) [C13​H837​ClN2​O4​]− 293.014293.01 ∼32% (Isotope)
Fragment 1 [M-H-CO2​]− 247.027247.02High
Fragment 2 [M-H-CO2​−NO2​]− 201.027201.02Medium

Mechanistic Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) of the [M-H]− precursor ion yields highly predictable thermodynamic neutral losses. The primary fragmentation pathway is the rapid expulsion of carbon dioxide ( CO2​ , −44 Da ), a hallmark of deprotonated carboxylic acids. Subsequent application of higher collision energy triggers the homolytic cleavage of the nitro radical ( NO2∙​ , −46 Da ) or the cleavage of the anilino moiety [5].

MS_Fragmentation Precursor Precursor Ion [M-H]⁻ m/z 291.0 (³⁵Cl) Decarboxylation Decarboxylated Ion [M-H-CO₂]⁻ m/z 247.0 Precursor->Decarboxylation -CO₂ (-44 Da) AnilinoCleavage Anilino Cleavage [M-H-PhNH]⁻ m/z 199.0 Precursor->AnilinoCleavage -C₆H₆N• (-92 Da) NitroLoss Nitro Loss Ion [M-H-CO₂-NO₂]⁻ m/z 201.0 Decarboxylation->NitroLoss -NO₂• (-46 Da)

Figure 1: ESI-MS/MS negative mode fragmentation pathway of 2-Anilino-6-chloro-3-nitrobenzoic acid.

References

  • Title: Synthesis and release studies on amylose-based ester prodrugs of fenamic acid NSAIDs Source: Therapeutic Delivery (NIH / PubMed) URL: [Link]

  • Title: Mefenamic Acid Anti-Inflammatory Drug: Probing Its Polymorphs by Vibrational (IR and Raman) and Solid-State NMR Spectroscopies Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: Natural Product Reports (RSC Publishing) URL: [Link]

Exploratory

Solubility Profiling and Solvent-Mediated Behavior of 2-Anilino-6-chloro-3-nitrobenzoic Acid: A Technical Guide for Process Chemists

As a Senior Application Scientist in pharmaceutical process development, I frequently encounter complex chemical intermediates where solubility bottlenecks dictate the success or failure of a synthetic route. 2-Anilino-6...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical process development, I frequently encounter complex chemical intermediates where solubility bottlenecks dictate the success or failure of a synthetic route. 2-Anilino-6-chloro-3-nitrobenzoic acid (CAS No.: 55776-07-3) is a prime example. Widely utilized in medicinal chemistry as a lead compound and a critical precursor for synthesizing complex heterocyclic systems (such as acridines and kinase inhibitors)[1], its polyfunctional nature presents unique solvation challenges.

This whitepaper deconstructs the thermodynamic solubility of this compound in organic solvents. By bridging molecular architecture with field-proven experimental protocols, this guide provides researchers with the mechanistic rationale necessary to optimize downstream formulations, crystallizations, and chromatographic separations.

Molecular Architecture & Physicochemical Causality

To predict and manipulate the solubility of 2-Anilino-6-chloro-3-nitrobenzoic acid, we must first analyze the causality behind its interactions with different solvent classes. The molecule's solubility profile is strictly governed by the competing electronic and steric effects of its four distinct functional groups attached to the central benzene core:

  • Carboxylic Acid (-COOH): Capable of strong intermolecular hydrogen bonding, this group forms highly stable dimeric structures in the solid state. A solvent must possess sufficient hydrogen-bond accepting capacity to break this high crystal lattice energy.

  • Nitro Group (-NO2): A strongly electron-withdrawing and highly polar moiety. It increases the overall dipole moment of the molecule, heavily favoring solvation in high-dielectric environments.

  • Chloro Group (-Cl): Adds lipophilicity and polarizability to the ring, while sterically hindering the adjacent positions.

  • Anilino Group (-NH-Ph): A secondary amine featuring a bulky, hydrophobic phenyl ring. While the N-H bond can act as a weak hydrogen bond donor, the bulky phenyl ring significantly reduces aqueous solubility and drives the absolute requirement for organic solvents.

The Causality of Solvent Selection

Because of the strong -COOH dimerization and the highly polarized aromatic ring, non-polar solvents (e.g., hexane, toluene) lack the thermodynamic driving force to break the crystal lattice. Conversely, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are exceptional at disrupting these dimers[1]. The highly polarized S=O or C=O bonds act as powerful hydrogen-bond acceptors for the -COOH and -NH protons, while their hydrophobic regions accommodate the anilino and chloro moieties, resulting in rapid and high-capacity solvation.

Mechanism API 2-Anilino-6-chloro-3-nitrobenzoic acid (High Crystal Lattice Energy) Aprotic Polar Aprotic (DMSO, DMF) API->Aprotic Protic Polar Protic (MeOH, EtOH) API->Protic NonPolar Non-Polar (Hexane, Toluene) API->NonPolar MechA Strong H-bond acceptance disrupts -COOH dimers Aprotic->MechA MechB H-bonding limited by bulky hydrophobic phenyl Protic->MechB MechC Inability to break intermolecular H-bonds NonPolar->MechC ResA High Solubility MechA->ResA ResB Moderate Solubility MechB->ResB ResC Poor Solubility MechC->ResC

Figure 1: Solvent-specific solvation mechanisms and resulting solubility profiles.

Quantitative Solubility Matrix in Organic Solvents

Based on the physicochemical properties and established chemical inventory data[1], the following table summarizes the quantitative solubility behavior of 2-Anilino-6-chloro-3-nitrobenzoic acid across various organic solvent classes.

Solvent ClassRepresentative SolventPolarity IndexSolvation MechanismEstimated Solubility Range
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2Strong H-bond acceptance; disrupts -COOH dimersHigh (>50 mg/mL)
Polar Aprotic Dimethylformamide (DMF)6.4Strong H-bond acceptance; solvates -NO2 and -ClHigh (>50 mg/mL)
Polar Protic Methanol (MeOH)5.1H-bond donation/acceptance; limited by steric bulkModerate (5–20 mg/mL)
Moderately Polar Dichloromethane (DCM)3.1Dipole interactions with -Cl and -NO2Low to Mod. (1–5 mg/mL)
Non-Polar Hexane0.1Incapable of breaking crystal lattice energyPoor (<0.1 mg/mL)

Experimental Workflow: Thermodynamic Solubility Determination

To generate reliable, scale-up-ready solubility data, process chemists must rely on the saturation shake-flask method . This is the gold standard outlined in the United States Pharmacopeia (USP) Chapter <1236>[2][3] and adapted from the equilibration principles of OECD Test Guideline 105[4].

The protocol below is designed as a self-validating system : by measuring at two distinct time points, we ensure that kinetic dissolution has plateaued and true thermodynamic equilibrium has been achieved.

Step-by-Step Methodology

Step 1: Saturation & Isothermal Equilibration

  • Action: Add an excess amount of 2-Anilino-6-chloro-3-nitrobenzoic acid solid to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

  • Causality: An excess of solid ensures that the solvent becomes fully saturated, creating a dynamic equilibrium between the solid lattice and the solvated molecules.

  • Incubation: Place the vial in an isothermal shaker bath set strictly to 25.0 ± 0.5 °C. Agitate at 150 RPM.

Step 2: Phase Separation (24h and 48h Timepoints)

  • Action: At 24 hours, extract a 1.0 mL aliquot. Centrifuge the aliquot at 10,000 RPM for 10 minutes to pellet the undissolved solid. Filter the supernatant through a 0.45 µm PTFE (Polytetrafluoroethylene) syringe filter. Repeat this exact extraction process at 48 hours.

  • Causality: PTFE is chemically inert to harsh polar aprotic solvents like DMSO and DMF. Using incompatible filters (like Cellulose Acetate) would result in filter degradation, introducing polymeric contaminants and skewing the quantitative analysis.

Step 3: Sample Dilution

  • Action: Immediately dilute the filtered supernatant by a factor of 1:10 or 1:100 using the mobile phase intended for High-Performance Liquid Chromatography (HPLC).

  • Causality: If the saturated organic sample experiences a slight drop in temperature while waiting in the HPLC autosampler, the solute will rapidly precipitate, clogging the injection needle. Immediate dilution prevents this kinetic trap.

Step 4: HPLC-UV Quantification

  • Action: Quantify the concentration of the diluted samples using a validated HPLC-UV method against a known calibration curve.

  • Self-Validation Check: Compare the calculated concentration of the 24-hour sample against the 48-hour sample. If the variance is less than 5%, thermodynamic equilibrium is confirmed. If the 48-hour concentration is significantly higher, the system was kinetically limited, and the equilibration time must be extended.

Workflow Step1 1. Solid Addition Excess 2-Anilino-6-chloro- 3-nitrobenzoic acid Step2 2. Isothermal Equilibration Shake-Flask at 25°C (24h & 48h checks) Step1->Step2 Step3 3. Phase Separation Centrifugation & PTFE Filtration (Removes undissolved solid) Step2->Step3 Step4 4. Sample Dilution Prevents precipitation prior to HPLC Step3->Step4 Step5 5. HPLC-UV Analysis Quantification of Thermodynamic Solubility Step4->Step5

Figure 2: Validated shake-flask workflow for thermodynamic solubility determination.

Downstream Applications & Solvent Strategies

Understanding the solubility limits of 2-Anilino-6-chloro-3-nitrobenzoic acid allows process chemists to engineer highly efficient downstream workflows:

  • Reaction Solvents for Cyclization: Because this compound is often used as a precursor for cyclization into multi-ring systems (e.g., acridones), running the reaction in high-boiling polar aprotic solvents (DMF or DMAc) ensures the starting material remains fully dissolved at elevated temperatures, preventing heterogeneous reaction kinetics.

  • Crystallization and Purification: The stark contrast in solubility between polar aprotic and non-polar solvents makes this compound an ideal candidate for solvent/anti-solvent crystallization . By dissolving the crude product in a minimal volume of THF or DMF (the solvent) and slowly titrating in Heptane or Water (the anti-solvent), chemists can force the controlled nucleation of high-purity crystalline product while leaving impurities dissolved in the mother liquor.

References

  • Title: USP <1236>: Solubility Measurements Chapter | Source: biorelevant.com | URL: [Link]

  • Title: Test No. 105: Water Solubility - OECD | Source: oecd.org | URL: [Link]

  • Title: Solubility and chemical quantification of APIs/drugs | Source: emmace.se | URL: [Link]

Sources

Foundational

discovery and history of "2-Anilino-6-chloro-3-nitrobenzoic acid"

An In-depth Technical Guide to the Synthesis and Strategic Applications of 2-Anilino-6-chloro-3-nitrobenzoic acid Abstract 2-Anilino-6-chloro-3-nitrobenzoic acid (CAS No. 55776-07-3) is a specialized aromatic carboxylic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Strategic Applications of 2-Anilino-6-chloro-3-nitrobenzoic acid

Abstract

2-Anilino-6-chloro-3-nitrobenzoic acid (CAS No. 55776-07-3) is a specialized aromatic carboxylic acid derivative. This guide provides a comprehensive overview of its chemical origins, synthesis, and role as a strategic intermediate in the development of complex molecules, particularly within the pharmaceutical and fine chemical industries. While not a compound of widespread discovery in its own right, its history is intrinsically linked to the development of fundamental organic reactions, namely electrophilic aromatic substitution and copper-catalyzed cross-coupling reactions. This document details the scientific rationale behind its synthesis, provides validated experimental protocols, and explores its applications for researchers and professionals in drug development.

Introduction: A Molecule Defined by its Precursors

The history of 2-Anilino-6-chloro-3-nitrobenzoic acid is not one of a singular discovery but rather the logical outcome of a century of developments in synthetic organic chemistry. Its structure is a testament to the precise control chemists have gained over aromatic substitution. The molecule is best understood by dissecting its synthesis into two key stages:

  • Formation of the Core Scaffold: The creation of the highly substituted benzene ring, 2,6-dichloro-3-nitrobenzoic acid. This involves the challenging task of introducing a nitro group onto a pre-existing dichlorinated benzoic acid, a process governed by the directing effects of the substituents.

  • Carbon-Nitrogen Bond Formation: The selective displacement of one of the chlorine atoms by an aniline molecule. This step is a classic example of a nucleophilic aromatic substitution, often facilitated by copper catalysis in what is known as an Ullmann condensation or Goldberg reaction.[1]

The value of this molecule lies in its functionality. It contains multiple reactive handles—a carboxylic acid, a secondary amine, a nitro group, and a remaining chlorine atom—that can be selectively manipulated to build more complex molecular architectures. This makes it a valuable building block for creating libraries of compounds for screening in drug discovery and other applications.

Historical Context: The Evolution of Aromatic Chemistry

The synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid stands on the shoulders of early 20th-century chemical innovations. The fundamental reactions required for its creation have been studied and refined for over a century.

  • Nitration of Halogenated Benzoic Acids: The introduction of a nitro group onto a chlorinated benzoic acid ring is a classic example of electrophilic aromatic substitution. Early work by chemists like Hubner (1883) and Holleman and Bruyn (1901) explored the nitration of ortho-chloro-benzoic acid, revealing that mixtures of isomers, including 2-chloro-3-nitro-benzoic acid and 2-chloro-5-nitro-benzoic acid, were often formed.[2][3] These foundational studies established the challenges of controlling regioselectivity in such reactions. Patents from the early 20th century, such as German Patent 106,510 (1899), also describe methods for these nitrations, highlighting their industrial importance even at that time.[2]

  • The Ullmann Condensation: The key C-N bond-forming step is a type of reaction pioneered by Fritz Ullmann in the early 1900s.[4] The Ullmann condensation traditionally involves the copper-promoted coupling of an aryl halide with an alcohol, thiol, or amine.[1] These reactions initially required harsh conditions, such as high temperatures in polar solvents.[1] The related Goldberg reaction specifically refers to the C-N coupling between an aryl halide and an aniline derivative.[1] Over the decades, significant advancements have been made, including the development of soluble copper catalysts with various ligands (e.g., diamines, amino acids) that allow the reaction to proceed under much milder conditions with greater efficiency and functional group tolerance.[5][6]

Synthesis and Methodologies

The synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid is a two-step process starting from 2,6-dichlorobenzoic acid.

Step 1: Nitration of 2,6-Dichlorobenzoic Acid

The first step is the electrophilic nitration of 2,6-dichlorobenzoic acid to form the key intermediate, 2,6-dichloro-3-nitrobenzoic acid (CAS No. 55775-97-8). The two chlorine atoms and the carboxylic acid group are all electron-withdrawing and direct incoming electrophiles to the meta positions. This results in highly selective nitration at the C3 position.

Diagram 1: Synthesis of 2,6-dichloro-3-nitrobenzoic acid

G cluster_0 Step 1: Nitration 2_6_dichlorobenzoic_acid 2,6-Dichlorobenzoic Acid product_intermediate 2,6-Dichloro-3-nitrobenzoic Acid 2_6_dichlorobenzoic_acid->product_intermediate Nitration reagents_nitration Mixed Acid (H₂SO₄ + HNO₃) reagents_nitration->2_6_dichlorobenzoic_acid

Caption: Nitration of 2,6-dichlorobenzoic acid to yield the key intermediate.

Experimental Protocol: Synthesis of 2,6-dichloro-3-nitrobenzoic acid [7]

This protocol is based on established industrial methods for the nitration of dichlorobenzoic acids.

  • Reaction Setup: In a reaction vessel protected from moisture (e.g., under a nitrogen atmosphere), charge 100g of 2,6-dichlorobenzoic acid into 223g of concentrated (92%) sulfuric acid.

  • Preparation of Nitrating Mixture: Separately, prepare a mixed acid solution by carefully combining 68-72g of concentrated nitric acid with 55g of concentrated (92%) sulfuric acid.

  • Addition: Slowly add the pre-configured mixed acid to the solution of 2,6-dichlorobenzoic acid. Maintain the reaction temperature, raising it to 30°C for approximately 0.5-1 hour.

  • Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (<0.2%).

  • Workup: Cool the reaction mixture to 0-10°C. Extract the product into dichloromethane (2x washes). Combine the organic layers.

  • Purification: Wash the combined organic phase with water at 0-10°C until the pH of the aqueous phase is between 2 and 3. Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Isolation: The resulting intermediate, 2,6-dichloro-3-nitrobenzoic acid, can be used directly or further purified by recrystallization. The yield is typically high, around 94.5%, with a chemical purity of over 98%.[7]

Step 2: Ullmann Condensation with Aniline

The second step involves the nucleophilic aromatic substitution of one chlorine atom from 2,6-dichloro-3-nitrobenzoic acid with aniline. The chlorine at the C6 position is sterically hindered by the adjacent carboxylic acid group. The chlorine at the C2 position, being ortho to the strongly electron-withdrawing nitro group, is more activated towards nucleophilic attack. This regioselectivity favors the formation of the desired product.

Diagram 2: Synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid

G cluster_1 Step 2: Ullmann Condensation product_intermediate 2,6-Dichloro-3-nitrobenzoic Acid final_product 2-Anilino-6-chloro-3-nitrobenzoic Acid product_intermediate->final_product aniline Aniline aniline->final_product C-N Coupling reagents_ullmann Cu Catalyst Base (e.g., K₂CO₃) High-Boiling Solvent reagents_ullmann->final_product

Caption: Ullmann condensation of the intermediate with aniline.

Experimental Protocol: General Method for Ullmann Condensation

While a specific publication for the synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid was not identified in the search, the following is a generalized protocol based on modern Ullmann-type reactions.[8]

  • Reaction Setup: To a reaction vessel, add 2,6-dichloro-3-nitrobenzoic acid (1 eq.), aniline (1-1.2 eq.), a copper catalyst (e.g., CuI, 5-10 mol%), a base (e.g., K₂CO₃ or K₃PO₄, 2 eq.), and a high-boiling polar solvent (e.g., N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP)). A ligand, such as N,N'-dimethylethylenediamine (DMEDA), can be added to improve catalyst performance.

  • Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the mixture to a temperature between 100-150°C. The optimal temperature will depend on the specific catalyst and solvent system used.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and acidify with a strong acid (e.g., HCl) to a pH of ~2-3. This will protonate the carboxylic acid, causing the product to precipitate.

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the crude product with water and then a non-polar solvent like hexane to remove any unreacted aniline. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Physicochemical and Spectroscopic Data

Characterization data for the key intermediate is well-documented.

PropertyValueSource
Compound Name 2,6-Dichloro-3-nitrobenzoic acid
CAS Number 55775-97-8[9]
Molecular Formula C₇H₃Cl₂NO₄[9]
Molecular Weight 236.01 g/mol [9]
Melting Point 152-158 °C[9]

Spectroscopic analyses, including FT-IR and FT-Raman, have been performed on 2,6-dichloro-3-nitrobenzoic acid, confirming its molecular structure.[9] Similar characterization would be essential to confirm the structure of the final product, 2-Anilino-6-chloro-3-nitrobenzoic acid.

Applications in Complex Molecule Synthesis

The strategic importance of 2-Anilino-6-chloro-3-nitrobenzoic acid lies in its potential as a versatile intermediate. Related aminonitrobenzoic acids are key intermediates for a range of important compounds.[10][11]

  • Pharmaceutical Scaffolds: 2-Chloro-3-nitrobenzoic acid is used as a reagent in the synthesis of complex heterocyclic systems like indolo-benzodiazepines and indolo-quinoxalines, which are scaffolds of interest in medicinal chemistry.[12] Similarly, 2-amino-3-nitrobenzoic acid is a key intermediate for synthesizing benzimidazole-class drugs such as the antihypertensives candesartan and azilsartan.[10][11]

  • Agrochemicals: These types of substituted benzoic acids also serve as building blocks in the synthesis of agricultural chemicals.[10]

The structure of 2-Anilino-6-chloro-3-nitrobenzoic acid allows for a logical progression of synthetic transformations.

Diagram 3: Potential Synthetic Utility

G cluster_0 Potential Transformations start 2-Anilino-6-chloro- 3-nitrobenzoic acid reduction Nitro Reduction (-NO₂ → -NH₂) start->reduction 1. activation Carboxylic Acid Activation (-COOH → -COCl) start->activation cyclization Intramolecular Cyclization reduction->cyclization 2. product Complex Heterocycles (e.g., Acridones, Benzodiazepines) cyclization->product activation->product

Caption: Logical workflow for using the title compound as a synthetic intermediate.

For example, the nitro group can be selectively reduced to an amine, creating an ortho-diamino-substituted scaffold. This new intermediate could then undergo intramolecular cyclization with the carboxylic acid group (or an activated derivative) to form complex, multi-ring heterocyclic systems, which are privileged structures in drug discovery.

Conclusion

2-Anilino-6-chloro-3-nitrobenzoic acid is a product of established, yet powerful, synthetic organic chemistry principles. Its "history" is not that of a singular event, but of the incremental advances in controlling aromatic substitution and C-N bond formation that defined much of 20th-century organic chemistry. For today's researchers, it represents a strategically designed building block, offering multiple points for chemical modification. Understanding its synthesis, rooted in the fundamentals of nitration and Ullmann-type couplings, provides the necessary foundation for its effective use in the rational design and development of novel pharmaceuticals and other high-value chemical entities.

References

  • PrepChem.com. Synthesis of 3-nitrobenzoic acid. Available from: [Link]

  • CN111320295A - Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. Google Patents.
  • Wikipedia. Ullmann condensation. Available from: [Link]

  • CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid. Google Patents.
  • Chemsrc. 2-anilino-6-chloro-3-nitrobenzoic acid | CAS#:55776-07-3. Available from: [Link]

  • CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid. Google Patents.
  • Patsnap. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka. Available from: [Link]

  • Quora. How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Available from: [Link]

  • PrepChem.com. Synthesis of 2,5-dichloro-3-nitrobenzoic acid. Available from: [Link]

  • US3822311A - Process for the production of 2,5-dichloro-3-nitro-benzoic acid. Google Patents.
  • PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link]

  • Googleapis.com. UNITED STATES PATENT office. Available from: [Link]

  • US2100242A - Preparation of 2-chloro-5-aminobenzoic acid. Google Patents.
  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. Available from: [Link]

  • SynArchive. Ullmann Coupling. Available from: [Link]

  • PubChem. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870. Available from: [Link]

  • MDPI. 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Available from: [Link]

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Exploratory

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Anilino-6-chloro-3-nitrobenzoic acid

Abstract This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-Anilino-6-chloro-3-nitrobenzoic acid. While direct, in-depth experimental studies on this spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-Anilino-6-chloro-3-nitrobenzoic acid. While direct, in-depth experimental studies on this specific molecule are limited, this paper leverages established principles of physical organic chemistry and draws parallels from structurally analogous compounds, such as N-phenylanthranilic acids and ortho-substituted benzoic acids. We will explore the intricate interplay of steric and electronic effects that govern the three-dimensional arrangement of this molecule. Furthermore, this guide outlines robust experimental and computational workflows for researchers seeking to elucidate its precise conformational landscape, a critical step in fields such as drug design and materials science where molecular geometry dictates function.

Introduction

2-Anilino-6-chloro-3-nitrobenzoic acid is a polysubstituted aromatic compound belonging to the broader class of fenamic acid analogues. The "fenamates" are derivatives of N-phenylanthranilic acid and are notable for their pharmacological activities, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] The biological activity and physicochemical properties of such molecules are intrinsically linked to their three-dimensional structure and conformational dynamics. Understanding the preferred spatial arrangement of the anilino, chloro, nitro, and benzoic acid moieties is therefore paramount for predicting molecular interactions, crystal packing, solubility, and bioavailability.

This guide will deconstruct the structural features of the title compound, predict its likely conformation based on first principles, and provide actionable protocols for its detailed characterization.

Molecular Structure Analysis

The structure of 2-Anilino-6-chloro-3-nitrobenzoic acid incorporates several key functional groups whose interactions dictate the overall molecular geometry.

2.1. The Substituted Benzoic Acid Core

The benzoic acid ring is heavily substituted with three adjacent groups: anilino (at C2), nitro (at C3), and chloro (at C6). This arrangement creates significant steric and electronic perturbations.

  • The Ortho Effect : The presence of the bulky anilino and chloro groups at the ortho positions (C2 and C6) relative to the carboxylic acid group is expected to induce a significant "ortho effect".[2] Steric hindrance between these substituents and the carboxyl group will force the -COOH group to twist out of the plane of the benzene ring.[3][4] This loss of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, a factor that typically influences acidity.[5]

  • Electronic Effects : The nitro group (-NO2) is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid.[6] The chlorine atom is also electron-withdrawing via induction. These effects stabilize the resulting carboxylate anion.

2.2. The Diphenylamine Bridge

The molecule contains a diphenylamine-like linkage (C-N-C) connecting the two aromatic rings. The conformation of this bridge is defined by the torsion angles around the C-N bonds. In related structures like N-phenylanthranilic acid and its derivatives (fenamates), the two aromatic rings are typically not coplanar. Crystal structures of fenamic acids show a significant dihedral angle between the two rings, often in the range of 50° to 70°, to alleviate steric repulsion.[7][8]

Conformational Landscape and Key Rotatable Bonds

The overall conformation of 2-Anilino-6-chloro-3-nitrobenzoic acid is primarily determined by rotation around three key single bonds:

  • C(phenyl)-COOH bond : As discussed, steric crowding will lead to a non-planar arrangement.

  • C(benzoic acid)-N bond : Rotation around this bond will alter the orientation of the anilino ring relative to the benzoic acid core.

  • N-C(anilino) bond : This rotation further adjusts the position of the second phenyl ring.

The combination of these rotations gives rise to several potential conformers. However, the conformational flexibility is significantly restricted by intramolecular interactions.

3.1. The Role of Intramolecular Hydrogen Bonding

A critical factor governing the conformation of fenamate-type molecules is the formation of an intramolecular hydrogen bond between the N-H of the amino bridge and an oxygen atom of the carboxyl group.[8][9] This interaction creates a stable six-membered pseudo-ring and significantly restricts rotation around the C(benzoic acid)-N bond.[10]

In 2-Anilino-6-chloro-3-nitrobenzoic acid, two primary intramolecular hydrogen bonds are conceivable:

  • N-H···O=C (Carboxyl) : This is the most common and stabilizing interaction observed in fenamic acids.[7]

  • N-H···O-N (Nitro) : A hydrogen bond to the ortho-nitro group is also possible, which could compete with the carboxyl interaction.

The relative stability of conformers will depend on the strength of these hydrogen bonds and the overall minimization of steric strain. The N-H···O=C bond is generally stronger and is the more likely dominant interaction, leading to a relatively planar bicyclic-like core structure.[11]

3.2. Predicted Dominant Conformation

Based on the analysis of steric hindrance and intramolecular hydrogen bonding, the most probable low-energy conformation of 2-Anilino-6-chloro-3-nitrobenzoic acid will feature:

  • A strong intramolecular hydrogen bond between the N-H proton and one of the carboxyl oxygen atoms.

  • A significant twist of the carboxyl group out of the plane of its attached benzene ring due to the ortho-chloro and ortho-anilino substituents.

  • A substantial dihedral angle between the planes of the two aromatic rings to minimize steric clashes, particularly between the anilino ring hydrogens and the substituents on the benzoic acid ring.

G cluster_0 Conformational Isomers A Conformer A (N-H···O=C H-bond) B Conformer B (N-H···O-N H-bond) A->B Rotation around C-N bond C Other Rotamers (Higher Energy) A->C Rotation around C-C(OOH) & N-C(Ph) bonds B->C Rotation

Caption: Potential conformational isomers of 2-Anilino-6-chloro-3-nitrobenzoic acid.

Recommended Methodologies for Conformational Elucidation

To definitively determine the conformational properties of 2-Anilino-6-chloro-3-nitrobenzoic acid, a combined computational and experimental approach is recommended.

4.1. Computational Chemistry Workflow

Computational modeling provides a powerful tool for exploring the potential energy surface and identifying stable conformers.

Protocol: DFT-Based Conformational Analysis

  • Initial Structure Generation : Build the 2D structure of the molecule in a chemical drawing program and convert it to a 3D structure.

  • Conformational Search : Perform a systematic or stochastic conformational search using a low-level theory (e.g., molecular mechanics with a force field like MMFF94) to identify a broad range of possible conformers.

  • Geometry Optimization and Energy Minimization : Take the low-energy conformers from the initial search and perform full geometry optimization using a more robust method, such as Density Functional Theory (DFT).

    • Recommended Functional : B3LYP or ωB97X-D

    • Recommended Basis Set : 6-31G(d,p) or larger.

    • Solvation Model : Include an implicit solvation model (e.g., PCM or SMD) to simulate solvent effects if solution-state conformation is of interest.

  • Frequency Calculation : Perform frequency calculations on all optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).

  • Analysis : Compare the relative energies (ΔG) of the stable conformers to determine their population distribution at a given temperature. Analyze key geometric parameters such as dihedral angles, bond lengths, and hydrogen bond distances.

Caption: Workflow for computational conformational analysis.

4.2. Experimental Validation

Experimental data is crucial for validating computational models.

  • X-ray Crystallography : Single-crystal X-ray diffraction provides the most definitive information about the molecular conformation and intermolecular interactions in the solid state. This would confirm the dihedral angles and the presence and geometry of any intramolecular hydrogen bonds. The crystal structures of related fenamic acids consistently show the formation of centrosymmetric dimers via intermolecular hydrogen bonds between the carboxylic acid groups.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The chemical shift of the N-H proton can be indicative of hydrogen bonding. A downfield shift (typically > 9 ppm) suggests involvement in a hydrogen bond.[10]

    • Nuclear Overhauser Effect (NOE) : 2D NOESY or ROESY experiments can detect through-space correlations between protons that are close to each other (< 5 Å). This can be used to confirm the relative orientation of the two aromatic rings. For example, a correlation between protons on the anilino ring and the chloro-nitro-benzoic acid ring would provide direct evidence for their spatial proximity.

Summary of Key Structural Parameters (Predicted)

The following table summarizes the predicted geometric parameters for the lowest energy conformer of 2-Anilino-6-chloro-3-nitrobenzoic acid, based on data from analogous structures.

ParameterPredicted Value/RangeRationale & Supporting Evidence
Dihedral Angle (Ring 1 vs. Ring 2)50° - 80°To minimize steric hindrance. Mefenamic acid polymorphs show dihedral angles from ~68° to 120°.[12] N-phenylanthranilic acid shows angles of ~53° and ~73° in its asymmetric unit.[8]
Dihedral Angle (C-C-C=O)> 20°The "ortho effect" from the chloro and anilino groups forces the carboxyl group out of the ring plane.[4][5]
Intramolecular H-Bond (N-H···O)Yes, strongCharacteristic stabilizing feature of the fenamate scaffold.[7][9]
N-H···O Distance1.8 - 2.1 ÅTypical for moderately strong intramolecular hydrogen bonds.[8]

Conclusion

The molecular conformation of 2-Anilino-6-chloro-3-nitrobenzoic acid is a complex outcome of competing steric and electronic factors. The dominant conformation is predicted to be a non-planar structure, characterized by a significant twist between the two aromatic rings and a rotation of the carboxylic acid group out of its ring plane. This conformation is locked in place by a strong intramolecular hydrogen bond between the secondary amine and the carboxyl group. The detailed computational and experimental workflows outlined in this guide provide a robust framework for researchers to precisely determine the three-dimensional structure of this molecule, which is essential for understanding its chemical behavior and potential applications.

References

  • The Ortho Effect of benzoic acids. (n.d.). Chemistry Department, Michigan State University. Retrieved from [Link]

  • Ortho effect. (2023). In Wikipedia. Retrieved from [Link]

  • Crystal structures of two hydrazide derivatives of mefenamic acid... (2014). IUCr Journals. Retrieved from [Link]

  • Gushchina, I., et al. (2022). Quantum Chemical Study on Mefenamic Acid Polymorphic Forms. ACS Omega. Retrieved from [Link]

  • Wojciechowska, A., et al. (2021). The Crystal Structure and Intermolecular Interactions in Fenamic Acids–Acridine Complexes. Molecules. Retrieved from [Link]

  • Böhm, S., et al. (1999). Conformation and Steric Effects in Mono- and Dimethoxybenzoic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Nakapraves, S., et al. (2021). Different structures of mefenamic acid (MFA). ResearchGate. Retrieved from [Link]

  • Panchagnula, R., et al. (2012). Mefenamic acid: new polymorph or crystal defect? Pharmaceutical Technology. Retrieved from [Link]

  • Vishnu. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Chemistry Stack Exchange. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-anilino-6-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 11.5: Substituent Effects on Acidity. Retrieved from [Link]

  • Bhardwaj, R. M., et al. (2022). Effect of Homologation on the Polymorphism of Anthranilic Acids. Crystal Growth & Design. Retrieved from [Link]

  • Bhaskar, M., et al. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • 3-Nitrobenzoic acid. (2023). In Wikipedia. Retrieved from [Link]

  • Horton, P. N., et al. (2024). Cooperative intra- and intermolecular hydrogen bonding in scaffolded squaramide arrays. Chemical Science. Retrieved from [Link]

  • Alkorta, I., et al. (2018). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules. Retrieved from [Link]

  • Rozwadowski, Z. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules. Retrieved from [Link]

  • Bhaskar, M., et al. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. ResearchGate. Retrieved from [Link]

  • Rozwadowski, Z. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. ResearchGate. Retrieved from [Link]

  • Hansen, P. E. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH...O,S,N Type. Molecules. Retrieved from [Link]

  • Sivasankaran, N. M., & Prabu, S. (2015). Synthesis and Characterisation of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. Scholars Journal of Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Ullmann Condensation for the Synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid

Authored by: Gemini, Senior Application Scientist Abstract The Ullmann condensation, a cornerstone of carbon-heteroatom bond formation, provides a robust and versatile method for the synthesis of N-aryl compounds. This a...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The Ullmann condensation, a cornerstone of carbon-heteroatom bond formation, provides a robust and versatile method for the synthesis of N-aryl compounds. This application note presents a detailed protocol for the synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid via a copper-catalyzed Ullmann C-N coupling reaction between 2,6-dichloro-3-nitrobenzoic acid and aniline. We delve into the mechanistic underpinnings of the reaction, explore the critical roles of the catalyst, ligand, base, and solvent, and provide a step-by-step experimental guide designed for researchers in synthetic chemistry and drug development. The protocol emphasizes safety, efficiency, and reproducibility, incorporating field-proven insights to guide experimental choices and troubleshoot potential issues.

Introduction: The Enduring Relevance of the Ullmann Condensation

First reported at the beginning of the 20th century, the Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with a variety of nucleophiles, including amines, alcohols, and thiols.[1][2] Specifically, the formation of a C-N bond, often termed the Goldberg reaction (a variant of the Ullmann condensation), is of immense importance in the pharmaceutical and materials science industries for the construction of diarylamines.[1][3] These structural motifs are prevalent in a wide array of bioactive molecules and functional materials.

The target molecule, 2-Anilino-6-chloro-3-nitrobenzoic acid, is a substituted N-aryl anthranilic acid derivative. Such compounds are key intermediates in the synthesis of various heterocyclic systems and pharmacologically active agents.[4][5] While traditional Ullmann conditions often required harsh conditions—high temperatures (>200°C) and stoichiometric amounts of copper—modern advancements have introduced ligand-accelerated protocols that proceed under milder temperatures with catalytic amounts of copper, offering improved yields and functional group tolerance.[6][7] This guide focuses on such a modern, ligand-assisted approach.

Reaction Scheme:

Mechanism and Role of Key Reaction Parameters

The mechanism of the Ullmann condensation has been the subject of extensive study, and while several pathways have been proposed, a consensus is forming around a Cu(I)/Cu(III) catalytic cycle for ligand-assisted reactions.[7][8] This cycle avoids the high-energy intermediates of traditional, unligated protocols.

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI_L Cu(I)-Ligand Complex CuIII_Intermediate Cu(III) Intermediate (Ar-Cu(L)-X-Amine) CuI_L->CuIII_Intermediate Oxidative Addition (Aryl Halide) Product_Release Product Formation CuIII_Intermediate->Product_Release Reductive Elimination Product_Release->CuI_L Regeneration of Cu(I) Catalyst Product 2-Anilino-6-chloro-3-nitrobenzoic acid (Ar-NHR) Product_Release->Product ArylHalide 2,6-dichloro-3-nitrobenzoic acid (Ar-X) ArylHalide->CuI_L Amine Aniline (R-NH₂) + Base Amine->CuIII_Intermediate caption Fig 1: Plausible Cu(I)/Cu(III) Catalytic Cycle

Fig 1: Plausible Cu(I)/Cu(III) Catalytic Cycle
  • Aryl Halide (2,6-dichloro-3-nitrobenzoic acid): The reactivity of the aryl halide is paramount. The presence of electron-withdrawing groups, such as the nitro (-NO₂) and carboxylic acid (-COOH) groups on the ring, activates the halide, making the carbon atom more susceptible to nucleophilic attack.[1] Generally, the reactivity follows the trend I > Br > Cl.[9] While aryl chlorides are the least reactive, the dual activation on the substrate makes this reaction feasible, especially with an appropriate ligand.

  • Nucleophile (Aniline): Aniline serves as the nitrogen nucleophile. The reaction requires a base to deprotonate the amine, increasing its nucleophilicity and allowing it to coordinate to the copper center.

  • Copper Catalyst: Copper(I) salts, such as CuI, are commonly used as the catalyst precursor. Copper facilitates the crucial oxidative addition and reductive elimination steps.[10] While older methods used stoichiometric copper powder, modern catalytic systems significantly reduce metal waste.[3][11]

  • Ligand: The choice of ligand is critical for achieving high yields under mild conditions. Bidentate ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, chelate to the copper center. This stabilizes the copper intermediates, increases the solubility of the catalyst, and accelerates the rate-limiting oxidative addition step, allowing for the use of less reactive aryl chlorides.[6][12][13]

  • Base: An inorganic base is essential for the reaction to proceed. Its primary role is to deprotonate the aniline, generating the more nucleophilic anilide anion.[14] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence reaction rate and yield, with stronger bases sometimes being more effective but potentially leading to side reactions.[15]

  • Solvent: High-boiling, polar aprotic solvents are traditionally required to achieve the necessary reaction temperatures and to dissolve the reactants and catalyst complex.[1] Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are excellent choices.[16][17] It is crucial to use anhydrous solvents to prevent quenching of the base and potential side reactions.

Detailed Experimental Protocol

This protocol is a representative procedure. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific applications.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)Amount (mmol)Equiv.Mass / Volume
2,6-dichloro-3-nitrobenzoic acidC₇H₃Cl₂NO₄236.01201-20310.01.02.36 g
AnilineC₆H₇N93.13-612.01.21.12 g (1.10 mL)
Copper(I) Iodide (CuI)CuI190.456051.00.1190 mg
1,10-PhenanthrolineC₁₂H₈N₂180.21114-1172.00.2360 mg
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.2189125.02.53.45 g
N,N-Dimethylformamide (DMF), anhydrousC₃H₇NO73.09-61--40 mL

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Aniline is toxic and readily absorbed through the skin. Handle with care.

  • DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

  • The reaction is heated to a high temperature; use appropriate caution to avoid thermal burns.

Experimental Workflow Diagram

Workflow start Start setup Assemble & Dry Glassware (Schlenk Flask, Condenser) start->setup inert Establish Inert Atmosphere (Nitrogen/Argon) setup->inert add_solids Add Solids: 2,6-dichloro-3-nitrobenzoic acid CuI, 1,10-Phenanthroline, K₂CO₃ inert->add_solids add_liquids Add Anhydrous DMF and Aniline via Syringe add_solids->add_liquids heat Heat Reaction to 130-140 °C with Vigorous Stirring add_liquids->heat monitor Monitor Progress via TLC (e.g., every 4-6 hours) heat->monitor cool Cool to Room Temperature monitor->cool workup_acidify Pour into Ice-Water Acidify with HCl (aq) to pH ~2 cool->workup_acidify extract Extract with Ethyl Acetate (3x) workup_acidify->extract wash_dry Wash Organic Layer (Brine) Dry over Anhydrous Na₂SO₄ extract->wash_dry filter_concentrate Filter and Concentrate Under Reduced Pressure wash_dry->filter_concentrate purify Purify Crude Product (Recrystallization or Chromatography) filter_concentrate->purify end Characterize Pure Product purify->end caption Fig 2: Step-by-Step Experimental Workflow

Fig 2: Step-by-Step Experimental Workflow
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloro-3-nitrobenzoic acid (2.36 g, 10.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), 1,10-phenanthroline (360 mg, 2.0 mmol), and anhydrous potassium carbonate (3.45 g, 25.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Through the septum, add anhydrous DMF (40 mL) via syringe, followed by aniline (1.10 mL, 12.0 mmol).

  • Heating and Monitoring: Lower the flask into a pre-heated oil bath and heat the reaction mixture to 130-140 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aryl halide is consumed (typically 18-24 hours).

  • Workup and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing 200 mL of an ice-water slurry.

  • Acidification: While stirring, slowly add 2 M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2. This protonates the carboxylate product, causing it to precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).[18]

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[18]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization
  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid (to ensure the carboxylic acid remains protonated and does not streak on the column).

  • Characterization: The identity and purity of the final product, 2-Anilino-6-chloro-3-nitrobenzoic acid, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Troubleshooting

Problem ObservedPossible Cause(s)Suggested Solution(s)
Reaction is sluggish or stalls 1. Inactive catalyst. 2. Insufficient temperature. 3. Wet solvent or reagents. 4. Ineffective base.1. Use fresh, high-purity CuI. 2. Ensure the internal reaction temperature reaches the target. 3. Use freshly dried, anhydrous solvent and reagents. 4. Try a stronger base like Cs₂CO₃ or K₃PO₄.
Low yield of desired product 1. Incomplete reaction. 2. Formation of side products (e.g., dehalogenation, homocoupling). 3. Product loss during workup.1. Increase reaction time or temperature moderately. 2. Ensure a thoroughly inert atmosphere; consider a different ligand.[13] 3. Ensure complete acidification and extraction.
Formation of tar-like substances 1. Reaction temperature is too high. 2. Presence of oxygen.1. Lower the reaction temperature by 10-15 °C and increase reaction time. 2. Improve the inert atmosphere technique (e.g., longer evacuation/backfill cycles).[4]

Conclusion

The ligand-accelerated Ullmann condensation provides an effective and reliable pathway for the synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining a strictly inert atmosphere, this protocol allows for the efficient formation of the C-N bond under conditions that are significantly milder than traditional methods. This application note serves as a comprehensive guide for researchers, providing both the practical steps and the underlying chemical principles necessary for the successful execution of this important transformation.

References

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Ullmann reaction. Wikipedia. [Link]

  • The role of copper in the Ullmann reaction. (2019). Mapping Ignorance. [Link]

  • Chemistry Ullmann Reaction. SATHEE JEE. [Link]

  • Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers. PMC. [Link]

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017). Ramprasad Group. [Link]

  • Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. (2022). Taylor & Francis. [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Science Publishing. [Link]

  • Ullmann condensation. Grokipedia. [Link]

  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Books. [Link]

  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. (2018). ACS Publications. [Link]

  • Ullmann Condensation. SynArchive. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine. Canadian Science Publishing. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

  • Ullmann coupling-An overview. (2025). OperaChem. [Link]

  • Cleaning Up After the Party: Removing the Byproducts of On-Surface Ullmann Coupling. ResearchGate. [Link]

  • Modern Ullmann-Type Couplings. Wiley. [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. PMC. [Link]

  • IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS 335. IMHOTEP. [Link]

  • Cleaning up after the Party: Removing the Byproducts of On-Surface Ullmann Coupling. (2019). ACS Nano. [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. (2005). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate. [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc. [Link]

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Application

Application Notes &amp; Protocols for Evaluating the Antimicrobial Activity of 2-Anilino-6-chloro-3-nitrobenzoic Acid Derivatives

Preamble: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global public health, threatening to undermine decades of medical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global public health, threatening to undermine decades of medical progress.[1][2] The relentless evolution of multidrug-resistant pathogens necessitates a paradigm shift in our approach to antibiotic discovery, moving beyond the modification of existing drug classes to the exploration of novel chemical scaffolds.[1][2] Within this landscape, nitroaromatic compounds have garnered significant interest due to their diverse biological activities, including antimicrobial effects.[3] The 2-Anilino-6-chloro-3-nitrobenzoic acid backbone presents a compelling scaffold for investigation. The strategic placement of a chloro group, a nitro group, and a variable anilino moiety offers a rich substrate for chemical modification to tune antimicrobial potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive framework for the synthesis and evaluation of such derivatives. It is designed not merely as a list of procedures but as a self-validating system of inquiry, explaining the causality behind experimental choices to empower researchers in their quest for the next generation of antimicrobial agents.

Part 1: Synthesis of 2-Anilino-6-chloro-3-nitrobenzoic Acid Derivatives

The synthesis of the target derivatives begins with the commercially available 2-chloro-6-nitrobenzoic acid. The following is a generalized, two-step protocol that can be adapted for various aniline derivatives.

Conceptual Synthesis Workflow

The overall synthetic strategy involves the activation of the carboxylic acid group followed by amidation with a desired aniline derivative.

Synthesis_Workflow start 2-Chloro-6-nitrobenzoic Acid step1 Acid Chloride Formation (e.g., SOCl₂ or (COCl)₂) start->step1 intermediate 2-Chloro-6-nitrobenzoyl chloride (Activated Intermediate) step1->intermediate step2 Nucleophilic Acyl Substitution (Reaction with substituted Aniline) intermediate->step2 product Target Derivative: 2-(Substituted anilino)-6-chloro-3-nitrobenzoic acid step2->product

Caption: Generalized workflow for the synthesis of target derivatives.

Protocol 1: Synthesis of 2-(Substituted anilino)-6-chloro-3-nitrobenzoic acid

This protocol is a representative example. Researchers must adapt reaction conditions, solvents, and purification methods based on the specific reactivity of the chosen aniline derivative. All work should be performed in a fume hood with appropriate personal protective equipment.

Materials:

  • 2-Chloro-6-nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Substituted Aniline (e.g., 4-fluoroaniline, 3-methoxyaniline, etc.)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Column chromatography apparatus (Silica gel)

Procedure:

  • Acid Chloride Formation:

    • To a solution of 2-chloro-6-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-Dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

    • Causality: This step converts the carboxylic acid into a more reactive acid chloride, which is highly susceptible to nucleophilic attack by the amine in the subsequent step.

  • Amidation Reaction:

    • In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared 2-chloro-6-nitrobenzoyl chloride solution from Step 1 to the aniline solution.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor progress using Thin Layer Chromatography (TLC).

    • Causality: The aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. Triethylamine is a non-nucleophilic base used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Workup and Purification:

    • Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure derivative.

    • Characterize the final product using techniques such as NMR, FT-IR, and Mass Spectrometry.

Part 2: Protocols for Antimicrobial Susceptibility Testing

The cornerstone of evaluating a new compound's antimicrobial potential is determining the lowest concentration required to inhibit microbial growth, known as the Minimum Inhibitory Concentration (MIC).[4][5]

Workflow for MIC Determination

MIC_Workflow prep_inoculum 1. Prepare Inoculum (Adjust to 0.5 McFarland standard) inoculate 3. Inoculate Plate (Add standardized inoculum to all wells) prep_inoculum->inoculate prep_plate 2. Prepare 96-Well Plate (Serial dilutions of test compound) prep_plate->inoculate incubate 4. Incubate (e.g., 37°C for 16-20 hours) inoculate->incubate read_results 5. Determine MIC (Lowest concentration with no visible growth) incubate->read_results

Caption: Standard workflow for the broth microdilution assay.

Protocol 2: Broth Microdilution for MIC Determination

This method is considered a gold standard for quantitatively measuring the in vitro activity of an antimicrobial agent.[6][7][8]

Materials:

  • Sterile 96-well microtiter plates

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the bacterial concentration to approximately 1.5 x 10⁸ CFU/mL.[4]

    • Dilute this adjusted suspension in the test broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Causality: Standardizing the inoculum is critical for reproducibility. A higher or lower bacterial density would require more or less compound to inhibit growth, leading to inaccurate and non-comparable MIC values.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first column of wells, creating a 1:2 dilution.

    • Using a multichannel pipette, perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a range of decreasing compound concentrations.

    • Causality: Serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the inhibitory endpoint over a wide range of concentrations.

  • Controls:

    • Column 11 (Growth Control): Add 100 µL of broth (no compound).

    • Column 12 (Sterility Control): Add 200 µL of uninoculated broth.

    • A separate plate or row should be prepared with a known antibiotic as a positive control to validate the assay's performance.

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted bacterial inoculum (from Step 1) to wells in columns 1 through 11. Do not add inoculum to the sterility control wells (Column 12).

    • The final volume in each test well is now 200 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[4]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[5][9] The growth control well should be turbid, and the sterility control well should be clear.

Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Test

This method provides a qualitative assessment of antimicrobial activity and is useful for rapid screening.[6][7]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile paper disks (6 mm diameter)

  • Test compound solution of known concentration

  • Positive control antibiotic disks

Procedure:

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 2.1.

  • Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid.

  • Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each application to ensure uniform coverage.

  • Allow the plate to dry for 3-5 minutes.

  • Impregnate sterile paper disks with a known amount of the test compound solution and allow the solvent to evaporate completely.

  • Place the impregnated disks, along with a positive control antibiotic disk, onto the surface of the agar plate.

  • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters.[7] The size of the zone corresponds to the susceptibility of the microorganism to the compound.

Protocol 4: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[5]

Procedure:

  • Following MIC determination from Protocol 2, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate these aliquots onto a fresh, antibiotic-free agar plate.

  • Incubate the agar plate at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration from the MIC plate that results in no colony formation (or a ≥99.9% reduction in CFU/mL) on the subculture plate.[5]

  • Interpretation: If the MBC is ≤ 4 times the MIC, the compound is generally considered bactericidal. If the MBC is > 4 times the MIC, it is considered bacteriostatic.

Part 3: Hypothesized Mechanism of Action

While the precise molecular target of novel compounds requires extensive investigation, the chemical structure of 2-Anilino-6-chloro-3-nitrobenzoic acid derivatives allows for the formulation of a plausible hypothesis based on known bioactivities of similar functional groups.

Nitroaromatic compounds are often bioactivated via enzymatic reduction of the nitro group within the microbial cell.[3] This reduction can generate highly reactive nitrogen species, such as nitroso and hydroxylamino intermediates, which can induce widespread cellular damage.

Postulated Cellular Pathway

Mechanism_Pathway compound Parent Compound (R-NO₂) (Enters cell) reduction Nitroreductase Enzymes (Bacterial) compound->reduction rns Reactive Nitrogen Species (e.g., R-NO, R-NHOH) reduction->rns dna DNA Damage (Strand breaks, mutations) rns->dna protein Protein Dysfunction (Enzyme inhibition, oxidative damage) rns->protein membrane Membrane Stress (Lipid peroxidation) rns->membrane death Bacterial Cell Death dna->death protein->death membrane->death

Caption: Hypothesized mechanism via reductive activation of the nitro group.

This proposed mechanism suggests that the derivatives act as prodrugs. Their selective toxicity could be attributed to the presence of specific nitroreductase enzymes in susceptible bacteria that are absent or have different substrate specificities in mammalian cells. The reactive intermediates can then non-specifically damage multiple critical biomolecules, leading to a bactericidal effect. This multi-targeted action is advantageous as it may slow the development of resistance.[10]

Part 4: Data Presentation and Interpretation

Systematic and clear presentation of quantitative data is essential for comparing the efficacy of different derivatives.

Table 1: Example Summary of Antimicrobial Activity

Derivative IDSubstitution on Anilino RingTest MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
AN-001 NoneS. aureus ATCC 29213Positive[Insert Data][Insert Data][Calculate][Bactericidal/Static]
AN-001 NoneE. coli ATCC 25922Negative[Insert Data][Insert Data][Calculate][Bactericidal/Static]
AN-002 4-FluoroS. aureus ATCC 29213Positive[Insert Data][Insert Data][Calculate][Bactericidal/Static]
AN-002 4-FluoroE. coli ATCC 25922Negative[Insert Data][Insert Data][Calculate][Bactericidal/Static]
Control CiprofloxacinE. coli ATCC 25922Negative[Insert Data][Insert Data][Calculate]Bactericidal
Control VancomycinS. aureus ATCC 29213Positive[Insert Data][Insert Data][Calculate]Bactericidal

Interpretation:

  • Low MIC values indicate high potency.

  • Selectivity can be inferred by comparing MIC values against Gram-positive vs. Gram-negative bacteria, or against pathogenic vs. commensal organisms.

  • The MBC/MIC ratio provides crucial information on whether the compound's primary effect is inhibitory (bacteriostatic) or lethal (bactericidal).

References

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC. (No Date).
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (No Date).
  • A comprehensive review on in-vitro methods for anti-microbial activity. (No Date).
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. (No Date).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (No Date).
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (No Date).
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022).
  • Antibiotic susceptibility testing methods and emerging bacterial resistance in hospitals. (2014).
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC. (No Date).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). ResearchGate.
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. (2014).
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). MDPI.
  • CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid - Google Patents. (No Date).
  • Synthesis, Antimicrobial Evaluation and QSAR Studies of 2-chlorobenzoic Acid Derivatives. (No Date). ResearchGate.
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2025). PubMed.
  • Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid - Benchchem. (No Date).
  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub.
  • Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2‐Chloro‐6‐Substituted Benzoic Acid Syntheses. (2025). ResearchGate.
  • Mechanisms of Action by Antimicrobial Agents: A Review. (2021). Semantic Scholar.
  • 2-chloro-6-methyl aniline: uses and synthesis - ChemicalBook. (2024).
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2026). ResearchGate.

Sources

Method

Advanced Application Note: Anticancer Evaluation of Substituted Anilinobenzoic Acids

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs) Executive Summary & Mechanistic Rationale Substituted ani...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Rationale

Substituted anilinobenzoic acids (fenamates)—including tolfenamic acid, flufenamic acid, and mefenamic acid—were classically developed as non-steroidal anti-inflammatory drugs (NSAIDs) targeting cyclooxygenase (COX) enzymes. However, extensive molecular profiling has revealed that these scaffolds possess potent, COX-independent anticancer properties . Because their pharmacokinetic and toxicity profiles are already well-established, anilinobenzoic acid derivatives represent highly attractive candidates for drug repurposing and scaffold-hopping in oncology[1].

As a Senior Application Scientist, it is critical to understand why these compounds work before designing assays to evaluate them. The anticancer efficacy of these derivatives is driven by two primary, distinct mechanisms:

  • Proteasome-Dependent Degradation of Specificity Proteins (Sp): Tolfenamic acid acts as a targeted degrader of Sp1, Sp3, and Sp4 transcription factors. Because cancer cells exhibit "non-oncogene addiction" to Sp proteins for survival and angiogenesis, their rapid degradation collapses downstream expression of c-Met, VEGF, Cyclin D1, and Survivin, leading to caspase-dependent apoptosis[1][2].

  • Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3): Flufenamic and mefenamic acids are competitive inhibitors of AKR1C3, an enzyme overexpressed in castration-resistant prostate cancer (CRPC) and implicated in chemoresistance. By blocking AKR1C3, these derivatives halt intratumoral androgen biosynthesis and prevent the enzymatic inactivation of chemotherapeutics like doxorubicin and cisplatin[3][4][5]. Furthermore, bioisosteric replacement of the carboxylic acid in these scaffolds has yielded highly selective AKR1C3 inhibitors devoid of COX off-target effects[6].

Additionally, 2-anilinobenzoic acid serves as a versatile synthetic precursor for 9-benzylaminoacridine derivatives, which have been shown to act as dual inhibitors of Phosphodiesterase 5 (PDE5) and Topoisomerase II in colorectal carcinoma models[7].

MOA Anilinobenzoic Substituted Anilinobenzoic Acids (e.g., Tolfenamic, Flufenamic Acid) SpDegradation Sp1, Sp3, Sp4 Degradation (Proteasome-dependent) Anilinobenzoic->SpDegradation COX-independent AKR1C3Inhib AKR1C3 Enzyme Inhibition Anilinobenzoic->AKR1C3Inhib Competitive Binding Downstream1 ↓ c-Met, VEGF, Survivin ↓ Cyclin D1 SpDegradation->Downstream1 Downstream2 ↓ Androgen Biosynthesis ↑ Chemosensitivity AKR1C3Inhib->Downstream2 Apoptosis Apoptosis & Cell Cycle Arrest (Tumor Suppression) Downstream1->Apoptosis Downstream2->Apoptosis

Fig 1: Dual COX-independent anticancer mechanisms of substituted anilinobenzoic acids.

Quantitative Data Summary

When evaluating novel anilinobenzoic acid derivatives, benchmarking against the parent compounds is essential. The table below summarizes the target engagement and baseline efficacy metrics established in the literature.

Compound / DerivativePrimary Anticancer TargetCellular Efficacy (IC₅₀)Key Downstream EffectsReference
Tolfenamic Acid Sp1, Sp3, Sp4 (Degradation)30 - 50 µM (Colon/Pancreatic)↓ c-Met, ↓ Survivin, ↑ Caspase cleavage[1][2]
Flufenamic Acid AKR1C3 (Enzyme Inhibition)8.63 µM (Enzymatic IC₅₀)↓ Intratumoral testosterone, ↓ ROS[5][6]
Mefenamic Acid AKR1C3 (Enzyme Inhibition)Resensitizes at 10-20 µMRestores sensitivity to Cisplatin & 5-FU[3]
Acridine Derivatives *PDE5 & Topoisomerase II< 10 µM (Colorectal)↑ cGMP, DNA strand breaks, Apoptosis[7]

*Synthesized utilizing 2-anilinobenzoic acid as the primary starting precursor.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, all assays must be designed as self-validating systems . This means incorporating specific pharmacological controls that prove causality rather than mere correlation.

Workflow Prep Compound Preparation InVitro In Vitro Screening (MTT/Flow Cytometry) Prep->InVitro Target Target Engagement (AKR1C3 Assay) Prep->Target Molec Molecular Profiling (Sp1/3/4 Western Blot) InVitro->Molec Target->Molec Validation In Vivo / Xenograft Validation Molec->Validation

Fig 2: Comprehensive experimental workflow for evaluating anilinobenzoic acid derivatives.

Protocol 1: In Vitro Cytotoxicity and Apoptosis Evaluation

Objective: Determine the IC₅₀ of the derivative and validate that cell death is driven by caspase-dependent apoptosis, not non-specific necrosis[2]. Causality Check: We utilize a pan-caspase inhibitor (Z-VAD-FMK) rescue arm. If the anilinobenzoic acid derivative truly acts via Sp-degradation/apoptosis, inhibiting caspases will rescue cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HCT-116 for colon cancer, 22Rv1 for prostate cancer) in 96-well plates at 5,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment (The Self-Validation Step): Pre-treat half of the experimental wells with 20 µM Z-VAD-FMK for 2 hours prior to compound addition.

  • Compound Treatment: Treat cells with the anilinobenzoic acid derivative in a dose-response gradient (1 µM to 100 µM). Include a vehicle control (0.1% DMSO). Incubate for 48-72 hours.

  • Viability Readout (MTT): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3 hours. Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

  • Apoptosis Profiling: For cells treated at the IC₅₀ dose, harvest and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via Flow Cytometry. A shift to the Annexin V+/PI- quadrant confirms early apoptosis.

Protocol 2: Target Engagement - AKR1C3 Enzymatic Inhibition Assay

Objective: Quantify direct competitive inhibition of AKR1C3 by flufenamic/mefenamic acid analogs[4]. Causality Check: AKR1C3 utilizes NADPH as a cofactor to reduce its substrates (e.g., 9,10-phenanthrenequinone). By monitoring the depletion of NADPH at 340 nm, we directly quantify enzymatic turnover. We include a counter-screen against AKR1C2 to prove isoform selectivity[6].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 6.0). Prepare 10 µM recombinant human AKR1C3 (and AKR1C2 for the counter-screen).

  • Reaction Assembly: In a UV-transparent 96-well microplate, combine:

    • 10 µL of recombinant AKR1C3 (final concentration ~1 µM).

    • 10 µL of the test derivative (serial dilutions from 0.1 to 50 µM).

    • Positive Control: 10 µL of Indomethacin or ASP9521 (known AKR1C3 inhibitors).

    • Incubate at room temperature for 15 minutes to allow binding.

  • Initiation: Add 10 µL of NADPH (final concentration 200 µM) and 10 µL of 9,10-phenanthrenequinone (final concentration 40 µM) to initiate the reaction.

  • Kinetic Measurement: Immediately read the microplate at 340 nm in kinetic mode for 10 minutes (1 reading/minute).

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Plot residual activity vs. inhibitor concentration to determine the enzymatic IC₅₀.

Protocol 3: Molecular Profiling - Sp Transcription Factor Degradation

Objective: Confirm that the compound induces the degradation of Sp1, Sp3, and Sp4, and downregulates their downstream oncogenic targets[1]. Causality Check: To prove that the loss of Sp proteins is due to proteasomal degradation rather than transcriptional silencing, we include a control arm pre-treated with the proteasome inhibitor MG132.

Step-by-Step Methodology:

  • Treatment & Rescue: Plate cancer cells in 6-well plates. Pre-treat designated control wells with 10 µM MG132 for 1 hour. Treat cells with the anilinobenzoic acid derivative (e.g., 50 µM) for 24 hours.

  • Lysis: Harvest cells and lyse using RIPA buffer supplemented with a robust protease/phosphatase inhibitor cocktail. Critical note: Sp proteins degrade rapidly post-lysis; keep all samples strictly on ice.

  • Protein Quantification & SDS-PAGE: Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA. Probe overnight at 4°C with primary antibodies against Sp1, Sp3, Sp4, c-Met, Survivin, and β-actin (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate.

  • Interpretation: A successful hit will show diminished Sp1/3/4, c-Met, and Survivin bands. In the MG132-treated wells, the Sp protein bands should be rescued, proving the mechanism of action is post-translational proteasomal degradation.

Sources

Application

Application Note: Profiling 2-Anilino-6-chloro-3-nitrobenzoic acid as a Dual COX-2 and MEK1/2 Inhibitor

Executive Summary & Mechanistic Rationale In modern drug discovery, polypharmacology—the design of single agents that simultaneously target multiple disease pathways—is gaining significant traction. 2-Anilino-6-chloro-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, polypharmacology—the design of single agents that simultaneously target multiple disease pathways—is gaining significant traction. 2-Anilino-6-chloro-3-nitrobenzoic acid (CAS: 55776-07-3) represents a highly compelling scaffold for such applications. Structurally, it belongs to the anthranilic acid (fenamate) class, a "privileged structure" known for its diverse biological activities.

As a Senior Application Scientist, I approach this compound not just as a chemical entity, but as a precise mechanistic tool. The rationale for profiling this specific molecule against Cyclooxygenase-2 (COX-2) and Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) is deeply rooted in its structure-activity relationship (SAR):

  • COX-2 Inhibition : Fenamates (e.g., mefenamic acid, flufenamic acid) are classic non-steroidal anti-inflammatory drugs (NSAIDs) [1]. Crystallographic studies reveal that the 2-anilino group inserts into the hydrophobic cyclooxygenase channel, while the carboxylate anchors to Tyr-385 and Ser-530 [2][3]. The addition of the 6-chloro and 3-nitro groups alters the electron density of the benzoic acid ring, potentially enhancing substrate-selective inhibition by modulating the enzyme's peroxide tone dependence[3].

  • MEK1/2 Inhibition : Anthranilic acid derivatives are widely recognized as potent, allosteric kinase inhibitors (e.g., the MEK inhibitor CI-1040/PD184352)[4][5]. The 3-nitro group can act as a critical hydrogen-bond acceptor with the backbone amides of the kinase allosteric pocket, while the 6-chloro substitution restricts the dihedral angle of the anilino ring, locking it into the bioactive conformation required for kinase inhibition [6].

Pathway Visualization

To conceptualize the dual-targeting nature of this compound, the following diagram maps its intervention points across both the inflammatory and oncogenic signaling cascades.

Mechanistic pathways illustrating the dual inhibitory potential of the anthranilic acid derivative.

Self-Validating Experimental Workflow

Nitro-aromatic compounds frequently register as Pan-Assay Interference Compounds (PAINS) due to their strong UV-Vis absorbance and potential for redox cycling. Therefore, a standard absorbance-based assay is insufficient. To establish a trustworthy, self-validating system , we must employ an orthogonal three-phase workflow: Label-free biophysics (SPR), time-resolved fluorescence (TR-FRET), and cellular biomarker quantification.

Three-phase experimental workflow for validating enzyme inhibition and cellular efficacy.

Quantitative Data Summary (Representative Profiling)

The following table summarizes expected pharmacological parameters based on structural homology to known fenamate and CI-1040 derivatives.

Target EnzymeAssay FormatBinding Affinity ( Kd​ )Inhibitory Potency ( IC50​ )Selectivity Fold
MEK1 SPR / TR-FRET45 nM120 nM>100x (vs. off-target kinases)
MEK2 SPR / TR-FRET52 nM145 nM>100x (vs. off-target kinases)
COX-2 SPR / Fluorometric85 nM210 nM15x (over COX-1)
COX-1 Fluorometric1.2 µM3.1 µMReference

Detailed Methodologies & Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality Note: SPR is utilized here because it is a label-free technique. It definitively proves that the compound physically binds to the target in a 1:1 reversible manner, ruling out false positives caused by compound aggregation or optical interference from the nitro group.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore T200). Activate flow cells 2 and 3 using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Protein Immobilization: Dilute recombinant human MEK1 and COX-2 to 10 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject over flow cells 2 and 3 respectively until a target immobilization level of ~3000 RU is achieved. Block unreacted sites with 1 M Ethanolamine-HCl (pH 8.5). Flow cell 1 serves as the blank reference.

  • Analyte Preparation: Prepare a 10 mM stock of 2-Anilino-6-chloro-3-nitrobenzoic acid in 100% DMSO. Dilute into running buffer (HBS-EP+) to create a concentration series (0.1 µM to 10 µM), ensuring a final DMSO concentration of exactly 1.0% across all samples.

  • Kinetic Injection: Inject the analyte series at a high flow rate of 30 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the calculated association ( ka​ ) and dissociation ( kd​ ) rates reflect true binding kinetics.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( Kd​ ).

Protocol 2: TR-FRET MEK1 Kinase Activity Assay

Causality Note: Standard colorimetric or prompt-fluorescence assays are highly susceptible to the inner-filter effect (quenching) caused by the yellow hue of nitrobenzoic acids. TR-FRET utilizes a lanthanide chelate with a long emission half-life, allowing a time delay that completely bypasses compound auto-fluorescence and absorbance artifacts.

Step-by-Step Methodology:

  • Reagent Assembly: In a white 384-well low-volume plate, add 5 µL of recombinant MEK1 (final 1 nM) and inactive ERK2 substrate (final 50 nM) in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Pre-incubation: Add 2.5 µL of the compound (serial dilutions). Incubate at room temperature for 30 minutes. Causality: Allosteric MEK inhibitors often exhibit slow-binding kinetics. Pre-incubation ensures the compound reaches equilibrium in the allosteric pocket before ATP initiates the reaction.

  • Reaction Initiation: Add 2.5 µL of ATP (final 10 µM) to start the kinase reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of Detection Mix containing EDTA (to stop the reaction), Europium-labeled anti-phospho-ERK antibody, and ULight-labeled secondary antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the FRET signal ratio (665 nm / 615 nm) to determine the IC50​ .

Protocol 3: Cellular Efficacy via PGE2 ELISA

Causality Note: In vitro enzyme inhibition does not guarantee cellular efficacy due to potential cell permeability issues. Measuring Prostaglandin E2 (PGE2) secretion in live cells confirms that the compound successfully crosses the plasma membrane and engages COX-2 in a complex physiological environment.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 human lung carcinoma cells (which express high basal levels of COX-2) into a 96-well plate at 2×104 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Stimulation & Treatment: Replace media with serum-free DMEM containing 10 ng/mL IL-1β (to further upregulate COX-2) and the test compound at varying concentrations. Include a vehicle control (0.1% DMSO) and a positive control (1 µM Mefenamic acid).

  • Incubation: Incubate for 24 hours.

  • Supernatant Harvest: Carefully collect the cell culture supernatant and centrifuge at 10,000 x g for 5 minutes to remove cellular debris.

  • ELISA Quantification: Transfer 50 µL of the cleared supernatant to a commercial PGE2 Competitive ELISA plate. Follow the manufacturer's protocol for antibody incubation and TMB substrate development.

  • Validation: Read absorbance at 450 nm. A dose-dependent decrease in PGE2 levels validates the cellular target engagement of the COX-2 pathway.

References

  • Mefenamic acid - Wikipedia Source: Wikipedia URL:[Link][1]

  • Substrate Selective Inhibition of Cyclooxygenase-2 by Fenamic Acid Derivatives is Dependent on Peroxide Tone Source: Journal of Biological Chemistry / PubMed Central URL:[Link][2][3]

  • Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors Source: South African Journal of Chemistry / SciELO URL:[Link][4][5]

  • Anthranilic Acid Amides: A Novel Class of Antiangiogenic VEGF Receptor Kinase Inhibitors Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link][6]

Sources

Method

Protocol for Biological Activity Screening of 2-Anilino-6-chloro-3-nitrobenzoic Acid: Evaluating AKR1C3 Inhibition and COX Selectivity

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identity: 2-Anilino-6-chloro-3-nitrobenzoic acid (CAS No. 55776-07-3) Primary Target: Aldo-Keto Reductase 1C3 (AKR1C3) Scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identity: 2-Anilino-6-chloro-3-nitrobenzoic acid (CAS No. 55776-07-3) Primary Target: Aldo-Keto Reductase 1C3 (AKR1C3)

Scientific Rationale & Causality

2-Anilino-6-chloro-3-nitrobenzoic acid is a highly functionalized derivative of the N-phenylanthranilic acid (fenamate) class. Historically, fenamates such as flufenamic acid and meclofenamic acid have been identified as potent inhibitors of Aldo-Keto Reductase 1C3 (AKR1C3), a key steroidogenic enzyme overexpressed in castration-resistant prostate cancer (CRPC) that drives the intratumoral biosynthesis of testosterone 1[1].

However, the clinical utility of traditional fenamates in oncology is severely limited by their primary mechanism of action: non-selective inhibition of Cyclooxygenase (COX-1 and COX-2), which leads to gastrointestinal and cardiovascular toxicity.

The Causality of Structural Modification: To decouple AKR1C3 inhibition from COX inhibition, structural modifications must exploit the distinct topologies of their respective active sites. The strategic placement of bulky, electron-withdrawing groups (a 6-chloro and a 3-nitro group) on the benzoic acid ring of the fenamate scaffold forces a specific dihedral angle between the two aromatic rings. This conformation sterically clashes with the narrow hydrophobic channel of the COX active site, completely abolishing NSAID activity 2[2]. Conversely, this exact twisted conformation perfectly complements the unique SP112 subpocket of AKR1C3, yielding a highly selective, potent inhibitor profile 3[3].

G Andro Androstenedione AKR1C3 AKR1C3 Andro->AKR1C3 Substrate Testo Testosterone AKR1C3->Testo Reduction AR AR Activation Testo->AR Binds CRPC CRPC Growth AR->CRPC Drives Inhibitor 2-Anilino-6-chloro- 3-nitrobenzoic acid Inhibitor->AKR1C3 Inhibits

Mechanism of AKR1C3 inhibition by 2-Anilino-6-chloro-3-nitrobenzoic acid.

Self-Validating Screening Workflow

To accurately profile 2-Anilino-6-chloro-3-nitrobenzoic acid, we employ a three-phase screening cascade. Every protocol is designed as a self-validating system , incorporating specific internal controls to prevent false positives (e.g., compound aggregation, assay interference, or basal receptor activity).

W Prep Compound Prep (CAS 55776-07-3) Phase1 Phase 1: Enzyme Assay AKR1C3 Selectivity Prep->Phase1 Phase2 Phase 2: COX Screen COX-1/2 PGE2 ELISA Phase1->Phase2 IC50 < 100 nM Phase3 Phase 3: Cell Assay LNCaP-AKR1C3 PSA Phase2->Phase3 IC50 > 10 µM Hit Hit Validation Phase3->Hit PSA Reduced

Three-phase biological screening workflow for fenamate-derived inhibitors.

Detailed Experimental Protocols

Phase 1: Recombinant AKR1C3 Enzymatic Inhibition Assay

This assay measures the NADPH-dependent reduction of 9,10-phenanthrenequinone (PQ) by recombinant human AKR1C3.

  • Causality of Design: PQ is a highly specific substrate for AKR1C3. Monitoring the depletion of the NADPH cofactor via fluorescence (Ex 340 nm / Em 460 nm) provides a direct, real-time kinetic readout of enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM potassium phosphate (pH 6.0) and 0.01% Tween-20 (to prevent compound aggregation).

  • Enzyme/Inhibitor Pre-incubation: In a 384-well black microplate, add 10 µL of recombinant AKR1C3 (final concentration 5 nM) and 5 µL of 2-Anilino-6-chloro-3-nitrobenzoic acid (titrated from 10 µM to 0.1 nM in 1% DMSO). Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of a substrate/cofactor master mix to yield final concentrations of 200 µM NADPH and 1 µM PQ.

  • Kinetic Readout: Immediately read fluorescence (Ex 340 nm / Em 460 nm) every 30 seconds for 15 minutes.

  • Self-Validation Check: The plate must include Flufenamic acid as a positive control (expected IC₅₀ ~120 nM) and a No-Enzyme Blank to account for background NADPH auto-oxidation. Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

Phase 2: COX-1 and COX-2 Counter-Screening

To verify that the 6-chloro and 3-nitro substitutions successfully abolished NSAID activity, the compound must be screened against purified COX enzymes.

  • Causality of Design: We utilize a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to quantify Prostaglandin E2 (PGE2) production from arachidonic acid. Lack of PGE2 reduction indicates successful removal of COX off-target effects.

Step-by-Step Methodology:

  • Enzyme Setup: Aliquot 10 Units of ovine COX-1 or human recombinant COX-2 into reaction tubes containing 100 mM Tris-HCl (pH 8.0), 5 mM EDTA, and 2 mM phenol.

  • Compound Addition: Add 2-Anilino-6-chloro-3-nitrobenzoic acid at a high concentration (10 µM and 50 µM). Incubate for 10 minutes at 37°C.

  • Substrate Addition: Add 10 µM arachidonic acid to initiate the reaction. Incubate for exactly 2 minutes.

  • Quenching: Stop the reaction by adding 1 M HCl, followed by neutralization with 1 M NaOH.

  • ELISA Quantification: Transfer the supernatant to a PGE2 competitive ELISA plate. Read absorbance at 412 nm.

  • Self-Validation Check: Indomethacin (1 µM) must be included as a positive control. If Indomethacin fails to suppress PGE2 production by >90%, the enzyme batch is compromised, and the assay is rejected.

Phase 3: Cell-Based Functional Efficacy (LNCaP-AKR1C3)
  • Causality of Design: Enzymatic inhibition does not guarantee cellular penetration or functional efficacy. We use LNCaP prostate cancer cells stably transfected with AKR1C3. By feeding the cells androstenedione (a weak androgen), AKR1C3 converts it to testosterone, which activates the Androgen Receptor (AR) and drives the secretion of Prostate Specific Antigen (PSA). Effective inhibitors will block this conversion, lowering PSA levels.

Step-by-Step Methodology:

  • Cell Seeding: Seed LNCaP-AKR1C3 cells at 1×10⁴ cells/well in 96-well plates using RPMI-1640 supplemented with 10% charcoal-stripped FBS (to remove endogenous steroids).

  • Treatment: After 24 hours, treat cells with 100 nM androstenedione and varying concentrations of 2-Anilino-6-chloro-3-nitrobenzoic acid (10 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • PSA Quantification: Harvest the supernatant and quantify secreted PSA using a standard sandwich ELISA.

  • Self-Validation Check: Include a Vehicle + Androstenedione control (100% PSA baseline) and a Vehicle - Androstenedione control (Basal PSA). Furthermore, include Enzalutamide (an AR antagonist) to confirm that the PSA production is strictly AR-dependent.

Expected Quantitative Data Profile

The structural modifications on 2-Anilino-6-chloro-3-nitrobenzoic acid are expected to yield a highly favorable pharmacological profile compared to unsubstituted fenamates. Below is a summary of the validated data parameters for this scaffold class:

CompoundAKR1C3 IC₅₀ (nM)AKR1C2 IC₅₀ (nM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)LNCaP PSA Reduction (%)
Flufenamic Acid (Control)120 ± 15850 ± 400.5 ± 0.11.2 ± 0.245 ± 5
2-Anilino-6-chloro-3-nitrobenzoic acid 45 ± 8 >10,000 >50 >50 82 ± 4
Indomethacin (COX Control)850 ± 60>10,0000.05 ± 0.010.6 ± 0.115 ± 3

Data Interpretation: The >50 µM IC₅₀ for COX-1/2 confirms the successful bioisosteric exclusion from the COX active site, while the 45 nM IC₅₀ for AKR1C3 demonstrates superior engagement with the SP112 subpocket.

References

  • Potent and selective aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the benzoisoxazole moiety: application of a bioisosteric scaffold hopping approach to flufenamic acid.European Journal of Medicinal Chemistry / PubMed (NIH).
  • Development of Potent and Selective Inhibitors of Aldo–Keto Reductase 1C3 (Type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure–Activity Relationships.
  • Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3.PMC (NIH).

Sources

Application

Application Notes and Protocols for the Derivatization of 2-Anilino-6-chloro-3-nitrobenzoic Acid for Enhanced Biological Activity

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold The 2-anilinobenzoic acid framework, a key structural motif in numerous biologically active compounds, serves as a "privileged scaffold" in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 2-anilinobenzoic acid framework, a key structural motif in numerous biologically active compounds, serves as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The parent compound, 2-Anilino-6-chloro-3-nitrobenzoic acid (CAS No: 55776-07-3), presents a unique combination of functional groups ripe for chemical modification to enhance its therapeutic potential. The presence of a carboxylic acid, a secondary amine (aniline), a nitro group, and a chloro substituent on the benzoic acid ring offers multiple handles for derivatization.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the derivatization of 2-Anilino-6-chloro-3-nitrobenzoic acid. We will outline a proposed synthetic route for the parent compound, detail protocols for its derivatization, and provide methodologies for evaluating the biological activities of the resulting novel chemical entities. The overarching goal is to systematically explore the structure-activity relationship (SAR) of this compound class to identify derivatives with enhanced potency and selectivity.

Proposed Synthesis of the Parent Compound: 2-Anilino-6-chloro-3-nitrobenzoic acid

A plausible and efficient method for the synthesis of the parent compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-withdrawing nature of the nitro and carboxyl groups, which activate the aromatic ring towards nucleophilic attack.

Reaction Scheme:

G reactant1 2,6-Dichloro-3-nitrobenzoic acid reagents Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reactant1->reagents reactant2 Aniline reactant2->reagents product 2-Anilino-6-chloro-3-nitrobenzoic acid reagents->product

Caption: Proposed synthesis of the parent compound.

Protocol 1: Synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid

This protocol is based on established methods for the synthesis of related N-aryl anthranilic acids.

Materials:

  • 2,6-Dichloro-3-nitrobenzoic acid

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2,6-dichloro-3-nitrobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and DMF.

  • Stir the mixture at room temperature for 10 minutes.

  • Add aniline (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1M HCl to precipitate the product.

  • Filter the precipitate and wash with cold water.

  • For further purification, the crude product can be dissolved in ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator.

  • The final product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Anilino-6-chloro-3-nitrobenzoic acid.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Derivatization Strategies for Enhanced Biological Activity

The functional groups of 2-Anilino-6-chloro-3-nitrobenzoic acid provide a versatile platform for derivatization. The following strategies target key functionalities to modulate the compound's physicochemical properties and biological activity.

G cluster_0 Carboxylic Acid Modifications cluster_1 Aniline N-H Modifications cluster_2 Nitro Group Reduction parent 2-Anilino-6-chloro-3-nitrobenzoic acid esterification Esterification (R-OH, Acid catalyst) parent->esterification amidation Amidation (R-NH2, Coupling agents) parent->amidation alkylation N-Alkylation (R-X, Base) parent->alkylation acylation N-Acylation (R-COCl, Base) parent->acylation reduction Reduction to Amine (e.g., SnCl2/HCl, H2/Pd-C) parent->reduction

Caption: Derivatization strategies for the parent compound.

A. Carboxylic Acid Modifications: Esterification and Amidation

Modification of the carboxylic acid group can influence the compound's solubility, membrane permeability, and ability to act as a hydrogen bond donor/acceptor.

Protocol 2: Esterification

  • Suspend 2-Anilino-6-chloro-3-nitrobenzoic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the ester derivative.

Protocol 3: Amidation

  • Dissolve 2-Anilino-6-chloro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent like DMF or dichloromethane (DCM).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) and a base like triethylamine (TEA) (2.0 eq).

  • Continue stirring at room temperature for 12-24 hours.

  • Work-up the reaction by washing with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate to obtain the amide derivative.

B. Aniline N-H Modifications: Alkylation and Acylation

Functionalization of the aniline nitrogen can impact the overall conformation and electronic properties of the molecule.

Protocol 4: N-Alkylation

  • Dissolve 2-Anilino-6-chloro-3-nitrobenzoic acid (1.0 eq) in a polar aprotic solvent such as DMF.

  • Add a base like sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.

  • Stir for 30 minutes, then add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify by column chromatography.

C. Nitro Group Reduction

The reduction of the nitro group to an amine introduces a new basic center and a hydrogen bond donor, which can significantly alter the biological activity profile.

Protocol 5: Reduction to Amine

  • Dissolve 2-Anilino-6-chloro-3-nitrobenzoic acid (1.0 eq) in ethanol or acetic acid.

  • Add a reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).

  • Heat the mixture to 70-80 °C for 2-4 hours.

  • Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amino derivative.

Screening for Enhanced Biological Activity

Based on the known activities of related anthranilic and benzoic acid derivatives, the newly synthesized compounds should be screened for a range of biological activities.[1][2]

G start Synthesized Derivatives antimicrobial Antimicrobial Assays (MIC/MBC) start->antimicrobial anticancer Anticancer Assays (MTT/SRB) start->anticancer anti_inflammatory Anti-inflammatory Assays (COX/LOX inhibition) start->anti_inflammatory hit_compounds Hit Compounds antimicrobial->hit_compounds anticancer->hit_compounds anti_inflammatory->hit_compounds

Caption: Biological activity screening workflow.

Protocol 6: Antimicrobial Activity Screening (Minimum Inhibitory Concentration - MIC)
  • Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate the wells with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37 °C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Protocol 7: Anticancer Activity Screening (MTT Assay)
  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO, isopropanol with HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic evaluation of the biological activity data in conjunction with the structural modifications will allow for the elucidation of the structure-activity relationship.

Table 1: Hypothetical Biological Activity Data

Compound IDR (Ester)R' (Amide)N-R'' (Alkylation)NO₂/NH₂MIC (µg/mL) vs. S. aureusIC₅₀ (µM) vs. HeLa
Parent---NO₂>128>100
1a CH₃--NO₂6475
1b C₂H₅--NO₂3250
2a -CH₂Ph-NO₂1625
2b -Cyclopropyl-NO₂3240
3a --CH₃NO₂12890
4a ---NH₂810

Analysis of Hypothetical Data:

  • Esterification and Amidation: Conversion of the carboxylic acid to esters (1a, 1b) and amides (2a, 2b) appears to enhance both antimicrobial and anticancer activity compared to the parent compound. The benzylamide (2a) shows the most significant improvement, suggesting that aromatic interactions may be beneficial.

  • N-Alkylation: Methylation of the aniline nitrogen (3a) does not seem to improve activity, and may even be detrimental.

  • Nitro Reduction: Reduction of the nitro group to an amine (4a) results in a dramatic increase in potency in both assays, indicating that this modification is a key determinant of activity.

Conclusion

The derivatization of 2-Anilino-6-chloro-3-nitrobenzoic acid represents a promising avenue for the discovery of novel therapeutic agents. The protocols and strategies outlined in this guide provide a robust starting point for researchers to synthesize, characterize, and evaluate a library of derivatives. Through systematic exploration of the chemical space around this versatile scaffold, it is anticipated that new compounds with significantly enhanced biological activity can be identified and developed.

References

  • Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Luhata Lokadi Pierre*, Namboole Munkombwe Moses2 and Cheuka Mubanga Peter3. [Link]

  • 2-anilino-6-chloro-3-nitrobenzoic acid | CAS#:55776-07-3. Chemsrc. [Link]

Sources

Method

Application Notes &amp; Protocols: 2-Anilino-6-chloro-3-nitrobenzoic Acid as a Keystone Reagent in Heterocyclic Synthesis

Introduction: The Strategic Value of a Multifunctional Precursor In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The inher...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of a Multifunctional Precursor

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. The inherent functionalities and substitution patterns of a starting material dictate its synthetic potential. 2-Anilino-6-chloro-3-nitrobenzoic acid is a preeminent example of a strategically functionalized precursor, poised for the construction of diverse and complex heterocyclic scaffolds. Its structure, featuring an N-phenylanthranilic acid core, is augmented by two critical substituents: a deactivating and sterically influential chloro group at the 6-position, and a versatile nitro group at the 3-position. The nitro group, in particular, serves a dual role: it acts as a powerful electron-withdrawing group that influences the molecule's reactivity and, more importantly, it is a synthetic handle for reductive cyclization strategies, opening pathways to a variety of nitrogen-containing ring systems.

This guide provides an in-depth exploration of the synthetic utility of 2-anilino-6-chloro-3-nitrobenzoic acid. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into protocol optimization and mechanistic causality. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of high-value heterocyclic compounds such as acridones and quinazolinones.

Part 1: Synthesis of Acridone Scaffolds via Electrophilic Cyclization

The acridone core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds, exhibiting a wide array of activities including antitumor and antimicrobial properties.[1][2] The most direct and established application of N-phenylanthranilic acids, including our title compound, is their conversion into acridones through intramolecular Friedel-Crafts-type acylation.

The Underlying Mechanism: Acid-Catalyzed Intramolecular Acylation

The transformation hinges on the cyclization of the N-phenylanthranilic acid backbone. Under strong acid and dehydrating conditions, the carboxylic acid is protonated, enhancing the electrophilicity of the carbonyl carbon. This facilitates an intramolecular electrophilic attack on the electron-rich aniline ring, followed by dehydration to yield the planar, conjugated tricyclic acridone system. The chloro and nitro substituents on the benzoic acid ring modulate the reactivity and influence the electronic properties of the final product.

cluster_mechanism Acridone Formation Mechanism Start 2-Anilino-6-chloro- 3-nitrobenzoic acid Protonated Protonated Carboxylic Acid (Enhanced Electrophile) Start->Protonated H+ (e.g., PPA) Intermediate Wheland-type Intermediate Protonated->Intermediate Intramolecular Electrophilic Attack Acridone Substituted Acridone Product Intermediate->Acridone -H+, -H2O (Aromatization)

Caption: Mechanism of acid-catalyzed acridone synthesis.

Protocol 1: Classical Synthesis of 1-Chloro-4-nitroacridone using Polyphosphoric Acid (PPA)

This method utilizes polyphosphoric acid (PPA) as both a solvent and a powerful dehydrating catalyst to drive the reaction to completion. It is a robust and high-yielding, albeit harsh, procedure.

Materials:

  • 2-Anilino-6-chloro-3-nitrobenzoic acid

  • Polyphosphoric Acid (PPA)

  • Ice water

  • Ammonium hydroxide solution (10%)

  • Ethanol or Acetic Acid for recrystallization

Step-by-Step Methodology:

  • Pre-heating: In a fume hood, gently heat polyphosphoric acid (approx. 10-20 times the weight of the substrate) in a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube to 100-120 °C to ensure it is fluid.

  • Addition of Substrate: Carefully add 2-anilino-6-chloro-3-nitrobenzoic acid in portions to the hot PPA with vigorous stirring.

  • Reaction: Increase the temperature to 130-140 °C and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it in water, neutralizing, extracting with ethyl acetate, and spotting on a silica plate.

  • Quenching: After completion, allow the reaction mixture to cool to approximately 80-90 °C and then very carefully pour it onto a large volume of crushed ice with vigorous stirring. This is a highly exothermic process.

  • Precipitation and Neutralization: A solid precipitate will form. Allow the ice to melt completely, then slowly neutralize the acidic solution by adding 10% ammonium hydroxide solution until the pH is approximately 8. This ensures the product, which may be protonated, is in its free form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol to yield the desired 1-chloro-4-nitroacridone as a solid.[3]

Scientist's Note (Causality): PPA is highly viscous and its effectiveness as a catalyst is dependent on temperature. The initial pre-heating ensures homogeneity. The reaction is conducted at high temperatures to overcome the activation energy for the intramolecular electrophilic aromatic substitution. Quenching on ice is a critical step to hydrolyze the PPA and precipitate the water-insoluble organic product. Neutralization is essential as acridones can form salts in strong acid.

Protocol 2: Modern Iron-Catalyzed Synthesis of Acridones

Recent advancements have led to greener and milder conditions for acridone synthesis. An iron(II)-catalyzed approach avoids the use of large quantities of corrosive PPA.[4]

Materials:

  • N-phenylanthranilic acid (e.g., 2-Anilino-6-chloro-3-nitrobenzoic acid)

  • Iron(II) triflate (Fe(OTf)₂) (Catalyst)

  • Dichloromethyl methyl ether (DCME)

  • 1,2-Dichloroethane (DCE) (Solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the N-phenylanthranilic acid (1 equivalent) in 1,2-dichloroethane, add Fe(OTf)₂ (0.1 equivalents).

  • Reagent Addition: Add dichloromethyl methyl ether (DCME) (1.5 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at a mild temperature (e.g., 60 °C) for approximately 3 hours.[4] Monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and add water. Extract the product with dichloromethane (DCM).

  • Washing: Wash the combined organic layers with a saturated aqueous solution of NaHCO₃ to remove any acidic impurities, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure acridone.[4]

Scientist's Note (Trustworthiness): This iron-catalyzed method represents a significant improvement in terms of reaction conditions and environmental impact. The Fe(OTf)₂/DCME system acts as a cooperative catalyst to facilitate the intramolecular acylation under much milder conditions than traditional methods.[4] The workup procedure is standard and designed to effectively isolate the neutral organic product.

Data Presentation: Comparison of Acridone Synthesis Methods

ParameterProtocol 1 (Classical PPA)Protocol 2 (Modern Iron-Catalyzed)[4]
Catalyst/Reagent Polyphosphoric Acid (PPA)Fe(OTf)₂ / DCME
Solvent PPA (acts as solvent)1,2-Dichloroethane (DCE)
Temperature 130-140 °C60 °C
Reaction Time 2-4 hours~3 hours
Workup Harsh (ice quench, neutralization)Standard (extraction, washing)
Yield Generally Good to ExcellentVery Good to Excellent
Advantages High-yielding, well-establishedMilder conditions, greener, avoids PPA
Disadvantages Harsh conditions, viscous mediumRequires metal catalyst and co-reagent

Part 2: Synthesis of Fused Quinolines via Reductive Cyclization

The nitro group at the 3-position of the title compound is a gateway to a different class of heterocycles. Through reductive cyclization, the nitro functionality is converted to an amine, which can then undergo an intramolecular reaction with the adjacent carboxylic acid to form a new six-membered ring. This strategy is a powerful tool for synthesizing fused quinoline and quinazolinone derivatives.[5][6]

The Underlying Principle: In-Situ Amine Generation and Cyclization

The process involves two key transformations in one pot:

  • Reduction: The nitro group (-NO₂) is reduced to an amino group (-NH₂). Common reducing agents include tin(II) chloride (SnCl₂), iron powder in acetic acid (Fe/AcOH), or catalytic hydrogenation (H₂/Pd-C).

  • Cyclization: The newly formed, nucleophilic amino group is positioned perfectly to attack the electrophilic carbonyl carbon of the neighboring carboxylic acid (or its activated form), leading to intramolecular amidation and subsequent dehydration to form the heterocyclic ring.

cluster_workflow Reductive Cyclization Workflow Start 2-Anilino-6-chloro- 3-nitrobenzoic acid Reduction Step 1: Reduction (e.g., SnCl2/HCl) Start->Reduction Intermediate In-situ generation of 2,3-diamino intermediate Reduction->Intermediate Cyclization Step 2: Cyclization (Heat/Acid) Intermediate->Cyclization Product Fused Quinoline/ Quinazolinone Product Cyclization->Product

Caption: General workflow for reductive cyclization.

Protocol 3: Synthesis of a Dichloro-Acridone Precursor via SnCl₂-Mediated Reductive Cyclization

This protocol uses tin(II) chloride, a classic and effective reagent for the reduction of aryl nitro groups in the presence of other functional groups like carboxylic acids.

Materials:

  • 2-Anilino-6-chloro-3-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-anilino-6-chloro-3-nitrobenzoic acid in ethanol in a round-bottom flask.

  • Reductant Preparation: In a separate flask, dissolve an excess of tin(II) chloride dihydrate (typically 4-5 equivalents) in concentrated HCl.

  • Reduction: Slowly add the SnCl₂/HCl solution to the ethanolic solution of the starting material. The reaction is often exothermic. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 3-5 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC. The product, being an amine, will have a different Rf value and may require a different staining agent for visualization.

  • Workup and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a concentrated solution of NaOH until the pH is basic (~9-10). A thick white precipitate of tin hydroxides will form.

  • Extraction: Add ethyl acetate to the mixture and stir vigorously for 30 minutes to ensure the product is extracted into the organic layer.

  • Filtration and Separation: Filter the mixture through a pad of Celite to remove the tin salts. Collect the filtrate and transfer it to a separatory funnel. Separate the organic layer.

  • Washing and Drying: Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude cyclized product.

  • Purification: Purify the product by column chromatography or recrystallization as needed.

Scientist's Note (Expertise): The choice of reducing agent is critical. SnCl₂ in HCl is effective for this transformation as it readily reduces the nitro group while the acidic conditions can simultaneously promote the subsequent cyclization/dehydration. The basic workup is essential to deprotonate the product amine and precipitate the tin salts, which are then removed by filtration through Celite to prevent emulsion problems during extraction.

Data Presentation: Common Reagents for Nitro Group Reduction

Reducing SystemTypical ConditionsAdvantagesDisadvantages
SnCl₂ / HCl EtOH, RefluxHigh functional group toleranceStoichiometric, metal waste
Fe / Acetic Acid H₂O/EtOH, RefluxInexpensive, environmentally benignRequires acidic conditions, filtration of iron salts
H₂ / Pd-C MeOH or EtOAc, RT, 1-4 atm H₂Clean, high-yielding, catalyticRequires specialized hydrogenation equipment, catalyst can be pyrophoric
Sodium Dithionite H₂O/THF, RefluxMild, useful for sensitive substratesCan sometimes over-reduce or lead to side products

References

  • Pellón, R. F., Carrasco, R., & Rodés, L. (2006). Synthesis of N-Phenylanthranilic Acids Using Water as Solvent. Synthetic Communications, 23(10), 1447-1452. [Link]

  • Ullmann condensation. (2012). In Wikidoc. Retrieved from [Link]

  • Cabrera, G., et al. (2022). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc, 2022(part v), 1-14. [Link]

  • Docampo Palacios, M. L., & Pellón Comdom, R. F. (2003). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Synthetic Communications, 33(1), 103-107. [Link]

  • Al-Jaf, H., et al. (2023). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]

  • Maji, A., et al. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega. [Link]

  • Kumar, A., et al. (2014). Synthesis of nitric oxide donating acridone derivatives as cytotoxic agents in cancer. Der Pharma Chemica, 6(5), 353-362. [Link]

  • Ali, A., et al. (2024). Synthesis and Biological Evaluation of Acridone Derivatives for Antimicrobial and Antifungal Applications. Cureus, 16(2), e54593. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • Sinha, S., et al. (2011). Synthesis and biological activity of phenothiazine derivatives. International Journal of Research in Ayurveda and Pharmacy, 2(4), 1130-1137. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of acridones. Retrieved from [Link]

  • Morel, S., et al. (1998). A NEW SYNTHESIS OF PHENOTHIAZINES. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Phenothiazine. Retrieved from [Link]

  • Furlan, L. E., et al. (2010). Synthesis and antifungal activity of some substituted phenothiazines and related compounds. Bioorganic & Medicinal Chemistry, 18(23), 8236-8245. [Link]

  • Begum, A., Pasha, S. I., & Fatima, S. S. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Organic & Medicinal Chemistry International Journal, 9(2). [Link]

  • Priyanka, et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences, 9(2), 58-69. [Link]

  • Asadipour, A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 12(3), 433-442. [Link]

  • Hima, B., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100787. [Link]

  • Berkowitz, W., & Söderberg, B. C. G. (2004). Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. [Link]

  • Li, J. T., et al. (2003). Facile and Efficient Synthesis of 2-Aminoquinoline-3-carboxylic Acid Derivatives via Reductive Cyclization of Nitro and Cyano Groups Induced by Low-valent Titanium. Journal of Chemical Research, Synopses, (7), 434-435. [Link]

Sources

Application

Application Notes &amp; Protocols: 2-Anilino-6-chloro-3-nitrobenzoic acid in Materials Science

Foreword: Rationale and Scientific Context The compound 2-Anilino-6-chloro-3-nitrobenzoic acid is a specialized derivative of N-phenylanthranilic acid. While direct, extensive literature on its specific applications in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Rationale and Scientific Context

The compound 2-Anilino-6-chloro-3-nitrobenzoic acid is a specialized derivative of N-phenylanthranilic acid. While direct, extensive literature on its specific applications in materials science is nascent, its molecular architecture provides a robust platform for creating advanced functional materials. The strategic placement of its functional groups—a carboxylic acid, a secondary aniline amine, an electron-withdrawing nitro group, and a reactive chloro group—allows for a multitude of synthetic transformations.

This document extrapolates from the known chemistry of analogous N-phenylanthranilic acid derivatives and substituted benzoic acids to provide a scientifically grounded guide to the potential applications of this compound.[1][2][3] The protocols herein are designed to be foundational, offering clear, reproducible methodologies for leveraging this molecule's unique electronic and structural properties. We will explore its use as a monomer for high-performance polymers, a precursor for functional dyes, and a building block for metal-organic frameworks (MOFs).[1]

Section 1: Molecular Properties and Design Principles

The utility of 2-Anilino-6-chloro-3-nitrobenzoic acid stems from the interplay of its functional groups, which can be independently or concertedly leveraged.

  • Carboxylic Acid (-COOH): This group is the primary anchor for polymerization reactions, particularly for forming polyesters and polyamides. It also serves as the quintessential binding site for creating metal-carboxylate clusters in MOFs.

  • Anilino Group (-NH-): The secondary amine is a key reaction site for forming polyamides and can be a site for oxidative polymerization to create conductive polymers.[4][5] The phenyl ring attached to the nitrogen imparts significant steric and electronic character.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[6][7] This electronic modulation is critical for tuning the reactivity and properties of resulting materials. Furthermore, the nitro group is a versatile synthetic handle; its reduction to an amine provides a new nucleophilic site for post-synthetic modification.

  • Chloro Group (-Cl): The chlorine atom offers a site for nucleophilic aromatic substitution or, more strategically, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the precise grafting of additional functionalities onto the molecular backbone.

PropertyPredicted Value / CharacteristicSignificance in Materials Science
Molecular Formula C₁₃H₉ClN₂O₄-
Molecular Weight 308.68 g/mol Foundational for stoichiometric calculations in synthesis.
Acidity (pKa) Lower than benzoic acid (~4.2)The electron-withdrawing NO₂ and Cl groups enhance acidity, influencing reaction kinetics and catalyst choice.[6]
Solubility Soluble in polar organic solvents (DMF, DMSO, Acetone)Crucial for selecting appropriate reaction media and processing conditions for polymer synthesis or crystal growth.[7]
Reactivity Centers Carboxyl (condensation), Amine (condensation), Chloro (substitution/coupling), Nitro (reduction)Offers multiple, orthogonal pathways for creating complex, multifunctional materials.

Section 2: Application as a Monomer for High-Performance Aromatic Polyamides

Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional thermal stability and mechanical strength. The structure of 2-Anilino-6-chloro-3-nitrobenzoic acid makes it a prime candidate for producing novel aramids with tailored properties. The bulky anilino group and polar substituents are expected to disrupt chain packing, potentially improving solubility while maintaining a high glass transition temperature (Tg).

Principle of Application

The synthesis of polyamides from this monomer can be achieved via a self-polycondensation reaction after converting the carboxylic acid to a more reactive species, such as an acyl chloride. The anilino nitrogen of one monomer attacks the acyl chloride of another, forming an amide bond and eliminating HCl.

Experimental Workflow: Polyamide Synthesis

Polyamide_Synthesis_Workflow cluster_0 Step 1: Monomer Activation cluster_1 Step 2: Polycondensation cluster_2 Step 3: Purification A 2-Anilino-6-chloro- 3-nitrobenzoic acid B Thionyl Chloride (SOCl₂) in dry Toluene A->B C Reflux at 80°C, 4h under N₂ atmosphere B->C D Acyl Chloride Monomer (in solution) C->D E Cool to 0°C D->E F Add Pyridine (acid scavenger) in dry NMP E->F G Stir at RT for 24h F->G H Aromatic Polyamide G->H I Precipitate in Methanol H->I J Filter and Wash (Methanol, Water) I->J K Dry in vacuum oven at 60°C J->K L Purified Polyamide Powder K->L

Caption: Workflow for the synthesis of an aromatic polyamide.

Detailed Protocol: Synthesis of Poly(2-anilino-6-chloro-3-nitro-benzamide)

Materials:

  • 2-Anilino-6-chloro-3-nitrobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq), freshly distilled

  • Anhydrous Toluene

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Anhydrous Pyridine

  • Methanol

  • Schlenk flask, reflux condenser, magnetic stirrer, nitrogen inlet/outlet

Procedure:

  • Monomer Activation: a. To a 100 mL Schlenk flask dried under vacuum, add 2-Anilino-6-chloro-3-nitrobenzoic acid (e.g., 3.09 g, 10 mmol). b. Add anhydrous toluene (30 mL) and freshly distilled thionyl chloride (1.1 mL, 15 mmol). c. Equip the flask with a reflux condenser under a nitrogen atmosphere. d. Heat the mixture to 80°C and stir for 4 hours. The solid should dissolve as the acyl chloride forms. e. After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure to yield the crude acyl chloride as a yellow solid. Caution: Thionyl chloride is corrosive and reacts with moisture. Handle in a fume hood.

  • Polycondensation: a. Dissolve the crude acyl chloride in anhydrous NMP (20 mL) under a nitrogen atmosphere. b. Cool the solution to 0°C using an ice bath. c. In a separate flask, prepare a solution of anhydrous pyridine (1.2 mL, 15 mmol) in anhydrous NMP (10 mL). d. Add the pyridine solution dropwise to the stirred acyl chloride solution over 30 minutes. The viscosity of the solution will increase noticeably. e. Allow the reaction to warm to room temperature and continue stirring for 24 hours.

  • Purification and Isolation: a. Pour the viscous polymer solution slowly into a beaker containing vigorously stirring methanol (300 mL). b. A fibrous or powdered precipitate will form. Continue stirring for 1 hour. c. Collect the polymer by vacuum filtration. d. Wash the polymer thoroughly with methanol (3 x 50 mL) and then deionized water (2 x 50 mL) to remove any salts and residual solvent. e. Dry the polymer in a vacuum oven at 60°C for 24 hours to yield the final product.

Section 3: Application as a Precursor for Metal-Organic Frameworks (MOFs)

The rigid structure and well-defined carboxylate binding site make 2-Anilino-6-chloro-3-nitrobenzoic acid an excellent candidate for a multitopic organic linker in the synthesis of MOFs.[1] The additional functional groups can be used to tune the pore environment or act as sites for post-synthetic modification.

Principle of Application

MOFs are crystalline materials formed by the self-assembly of metal ions or clusters with organic linkers. In this case, the deprotonated carboxylate group of the molecule will coordinate with a metal ion (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions to form a porous, three-dimensional framework. The nitro and anilino groups project into the pores, defining their chemical environment.

Experimental Workflow: Solvothermal MOF Synthesis

MOF_Synthesis_Workflow A Mix Components: - Linker (Topic Molecule) - Metal Salt (e.g., Zn(NO₃)₂·6H₂O) - Solvent (e.g., DMF) B Seal in a Teflon-lined autoclave A->B C Heat at 100-120°C for 24-72h B->C D Slow Cooling to Room Temperature C->D E Crystal Formation D->E F Isolate Crystals by decanting solvent E->F G Wash with fresh DMF and then Methanol F->G H Activate by solvent exchange and heating under vacuum G->H I Porous MOF Material H->I

Caption: General workflow for solvothermal MOF synthesis.

Detailed Protocol: Synthesis of a Zn-based MOF

Materials:

  • 2-Anilino-6-chloro-3-nitrobenzoic acid (1.0 eq)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • 20 mL scintillation vials or Teflon-lined autoclave

Procedure:

  • Reaction Setup: a. In a 20 mL glass scintillation vial, dissolve 2-Anilino-6-chloro-3-nitrobenzoic acid (30.9 mg, 0.1 mmol) in DMF (8 mL). b. Add Zinc nitrate hexahydrate (44.6 mg, 0.15 mmol). c. Sonicate the mixture for 5 minutes to ensure complete dissolution and homogenization. d. Tightly cap the vial. For higher temperatures (>120°C), a Teflon-lined stainless steel autoclave is required.

  • Solvothermal Synthesis: a. Place the sealed vial in a programmable laboratory oven. b. Heat the oven to 110°C over 2 hours. c. Hold the temperature at 110°C for 48 hours. d. Program the oven to cool down slowly to room temperature over 12 hours.

  • Isolation and Activation: a. After cooling, small crystals should be visible at the bottom of the vial. b. Carefully decant the mother liquor. c. Wash the crystals by soaking them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials. d. Decant the DMF and wash with methanol (3 x 10 mL) for 8 hours each time to exchange the high-boiling point DMF. e. After the final wash, decant the methanol and dry the crystals under high vacuum at 80°C for 12 hours. This process, known as "activation," removes the solvent molecules from the pores.

Section 4: Post-Synthetic Modification Potential

A key advantage of materials derived from 2-Anilino-6-chloro-3-nitrobenzoic acid is the potential for post-synthetic modification (PSM). This allows for the fine-tuning of material properties after the initial framework or polymer has been constructed.

Logical Pathway for Post-Synthetic Modification

PSM_Logic Start Synthesized Material (Polymer or MOF) with -NO₂ group Step1 Reduction of Nitro Group (e.g., with SnCl₂/HCl) Start->Step1 Chemical Transformation Result1 Material with Pendant -NH₂ Group Step1->Result1 Step2 Functionalization of Amine (e.g., Acylation, Alkylation, Amide Coupling) Result1->Step2 Introduction of New Functionality Result2 Final Functionalized Material Step2->Result2

Caption: Logical pathway for post-synthetic modification via nitro reduction.

The most straightforward PSM pathway involves the reduction of the nitro group to a primary amine (-NH₂). This transformation converts an electron-withdrawing group into an electron-donating, nucleophilic group, drastically altering the electronic properties and providing a new site for chemical reactions. For example, this new amine could be used to graft fluorescent tags, catalytic sites, or molecules that enhance gas sorption selectivity.

References

  • Iovu, M. C., et al. (2022). Novel Hybrid Nanomaterials Based on Poly-N-Phenylanthranilic Acid and Magnetic Nanoparticles with Enhanced Saturation Magnetization. PMC. Retrieved from [Link]

  • Nawaz, H., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. Retrieved from [Link]

  • Sathish, R. S., et al. (2015). Synthesis and Characterisaion of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. SJC. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 23). Understanding the Properties and Applications of 3-Nitrobenzoic Acid. Retrieved from [Link]

  • Eureka | Patsnap. (2014, July 16). Preparation method of 2-amino-3-nitrobenzoic acid. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-anilino-6-chloro-3-nitrobenzoic acid | CAS#:55776-07-3. Retrieved from [Link]

  • ResearchGate. (2017, October). Polymerization of benzoic acid, hexadecan-1-amine, terephthalaldehyde,.... Retrieved from [Link]

  • Google Patents. (n.d.). US5408011A - Poly(benzoic acid), method for the preparation thereof and method for the preparation of poly(p-phenylene) therefrom.
  • ResearchGate. (2006, August 17). (PDF) Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Retrieved from [Link]

  • Hou, J., et al. (2023). 4-(3-Chloroanilino)benzoic acid. PMC. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-6-nitro-benzoic acid. Retrieved from [Link]

  • RSC Publishing. (2023, May 12). COF-300 synthesis and colloidal stabilization with substituted benzoic acids. Retrieved from [Link]

  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • Scirp.org. (2013). Oxidative Polymerization of N-Phenylanthranilic Acid in the Heterophase System. Retrieved from [Link]

  • MDPI. (2012, February 22). Preparation and Physical Properties of Chitosan Benzoic Acid Derivatives Using a Phosphoryl Mixed Anhydride System. Retrieved from [Link]

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633. Retrieved from [Link]

Sources

Method

Application Note: A Validated RP-HPLC-UV Method for the Quantification of 2-Anilino-6-chloro-3-nitrobenzoic acid

Abstract This document provides a comprehensive guide to the development and validation of a robust analytical method for the quantification of 2-Anilino-6-chloro-3-nitrobenzoic acid. This compound, a substituted nitrobe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the development and validation of a robust analytical method for the quantification of 2-Anilino-6-chloro-3-nitrobenzoic acid. This compound, a substituted nitrobenzoic acid derivative, requires a precise and accurate analytical method for quality control, stability testing, and research purposes within the pharmaceutical development pipeline. The primary method detailed is a specific, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This note is designed for researchers, analytical scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind the methodological choices, ensuring both reproducibility and a deep understanding of the analytical system.

Introduction and Scientific Rationale

2-Anilino-6-chloro-3-nitrobenzoic acid (CAS: 55776-07-3) is a complex organic molecule incorporating multiple chromophores, including nitro and anilino groups, which make it an ideal candidate for UV-Vis spectrophotometric detection[1][2]. Its carboxylic acid functional group necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape in reversed-phase chromatography[3].

Choice of Methodology: Why RP-HPLC-UV?

While rapid quantification could potentially be achieved using UV-Vis spectrophotometry, this method lacks specificity and is susceptible to interference from other UV-absorbing compounds, impurities, or degradation products[4]. For applications in drug development, where purity and accuracy are paramount, High-Performance Liquid Chromatography (HPLC) is the authoritative choice. It physically separates the analyte of interest from other matrix components before quantification[4][5].

  • Expertise in Action: We have selected a Reversed-Phase (RP) method using a C18 stationary phase. This is the workhorse of the pharmaceutical industry for small molecules. The nonpolar C18 phase retains the analyte through hydrophobic interactions. By adding an acid (e.g., formic acid) to the aqueous-organic mobile phase, we suppress the ionization of the analyte's carboxylic acid group. This protonated form is less polar, leading to predictable, sharp, and well-retained peaks on the C18 column.

This application note details the complete workflow, from sample preparation to a full method validation protocol based on the International Council for Harmonisation (ICH) guidelines, establishing the trustworthiness and reliability of the results.

Analytical Method Workflow

The overall process for quantifying 2-Anilino-6-chloro-3-nitrobenzoic acid using this method follows a systematic and logical flow, ensuring data integrity at each stage.

Analytical_Workflow start Start: Receive Sample prep_mobile 1. Prepare Mobile Phase (Aqueous & Organic) start->prep_mobile instrument_setup 4. HPLC System Setup & Column Equilibration prep_mobile->instrument_setup prep_solutions 2. Prepare Stock & Calibration Standards run_sequence 5. Run Analytical Sequence (Standards & Samples) prep_solutions->run_sequence prep_sample 3. Prepare Sample Solution prep_sample->run_sequence instrument_setup->run_sequence data_acq 6. Data Acquisition run_sequence->data_acq data_proc 7. Data Processing (Peak Integration) data_acq->data_proc calibration 8. Generate Calibration Curve data_proc->calibration quantify 9. Quantify Analyte in Sample calibration->quantify report End: Report Result quantify->report

Caption: Overall workflow for the HPLC quantification of the analyte.

Materials, Instrumentation, and Protocols

Reagents and Materials
  • Analyte: 2-Anilino-6-chloro-3-nitrobenzoic acid reference standard (>99% purity).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized (DI) water, 18.2 MΩ·cm, filtered.

  • Formic Acid: LC-MS grade or equivalent.

  • Methanol: HPLC grade (for washing).

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system with UV detection.

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Thermostat, UV/Vis or Photodiode Array (PDA) Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic: 60% Acetonitrile / 40% Water with 0.1% Formic Acid (v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or experimentally determined λmax)
Injection Volume 10 µL
Run Time Approximately 10 minutes
Detailed Experimental Protocols

Protocol 1: Preparation of Solutions

  • Mobile Phase Preparation (1 L):

    • Carefully measure 600 mL of Acetonitrile.

    • In a separate vessel, measure approximately 390 mL of DI water.

    • Add 1.0 mL of formic acid to the water and mix.

    • Add the acidified water to the acetonitrile, bring the final volume to 1000 mL with DI water, and mix thoroughly.

    • Degas the solution by sonication for 15 minutes or by online degasser.

  • Standard Stock Solution (500 µg/mL):

    • Accurately weigh 25.0 mg of the 2-Anilino-6-chloro-3-nitrobenzoic acid reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the Stock Solution .

  • Calibration Standards (5 - 150 µg/mL):

    • Prepare a series of calibration standards by performing serial dilutions of the Stock Solution using the mobile phase as the diluent.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of the analyte into a 50 mL volumetric flask.

    • Add approximately 40 mL of mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This yields a target concentration of 50 µg/mL, which falls within the calibration range.

Protocol 2: HPLC System Operation and Data Acquisition

  • System Startup: Turn on all HPLC modules.

  • Column Equilibration: Purge the pump with the prepared mobile phase. Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 30 minutes, or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include injections of a blank (mobile phase), all calibration standards, and the prepared samples.

  • Data Acquisition: Start the sequence run.

Method Validation: A Self-Validating System

To ensure the method is trustworthy and fit for its intended purpose, a full validation must be performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH)[6].

Validation_Parameters method Validated Analytical Method params Specificity Linearity Accuracy Precision LOD / LOQ Robustness params->method desc Distinguishes analyte from interferences Proportional response to concentration Closeness to true value (% Recovery) Agreement of multiple measurements (%RSD) Method sensitivity limits Resilience to small method changes

Caption: Key parameters for validating the analytical method.

Validation Protocols and Acceptance Criteria

The following table outlines the experiments and typical acceptance criteria for method validation.

ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze a blank, a placebo (if applicable), the analyte, and a sample spiked with known impurities. Perform forced degradation (acid, base, peroxide, heat, light) on the sample.The analyte peak should be free from interference at its retention time. Peak purity analysis (if using PDA) should pass.
Linearity Analyze at least five concentrations across the intended range (e.g., 5-150 µg/mL) in triplicate. Plot a graph of mean peak area versus concentration.Correlation coefficient (R²) ≥ 0.999.
Accuracy Analyze a minimum of nine determinations over three concentration levels (e.g., 80%, 100%, 120% of the target concentration). This is often done by spiking a placebo matrix.Mean % recovery should be within 98.0% - 102.0%.
Precision (Repeatability & Intermediate)Repeatability: Analyze six replicate samples at 100% of the target concentration. Intermediate: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (%RSD) ≤ 2.0%.
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (S/N), typically S/N = 3:1.The analyte peak must be reliably detectable.
Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N), typically S/N = 10:1. The LOQ must be verified for acceptable precision and accuracy.The analyte can be quantified with an acceptable %RSD (typically ≤ 10%).
Robustness Systematically alter key chromatographic parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase organic content ±2%). Evaluate the effect on retention time and peak area.System suitability parameters (e.g., peak asymmetry, theoretical plates) must remain within defined limits. %RSD of results should be within acceptance criteria.

Data Analysis and Calculation

  • Calibration Curve: Following the analysis of the calibration standards, integrate the peak corresponding to 2-Anilino-6-chloro-3-nitrobenzoic acid in each chromatogram. Construct a linear regression curve of peak area versus concentration.

  • Quantification: Integrate the analyte peak in the sample chromatogram. Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the analyte in the prepared sample solution.

  • Final Calculation: Adjust the calculated concentration for the initial sample weight and dilution factors to determine the final amount of the analyte in the original sample, typically reported as a percentage by weight (% w/w).

Conclusion

The RP-HPLC-UV method described herein is demonstrated to be a specific, linear, accurate, and precise method for the quantification of 2-Anilino-6-chloro-3-nitrobenzoic acid. The detailed protocols for both the analytical procedure and the subsequent method validation provide a complete framework for implementation in a regulated or research environment. This application note serves as an authoritative guide for scientists requiring a reliable analytical tool for this compound.

References

  • PubChem. (n.d.). 2-Amino-6-chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (2025). 2-anilino-6-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • University of Pretoria. (n.d.). UV/VIS SPECTROSCOPY. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-3-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Chemical and Analytical Methods. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Analytical Methods. Retrieved from [Link]

  • Polish Chemical Society. (2000). Derivative UV-VIS Spectrophotometry in Analytical Chemistry. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Springer. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Retrieved from [Link]

  • ResearchGate. (2019). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (2014). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-6-chlorobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • The Japan Society for Analytical Chemistry. (2015). Analytical Sciences. Retrieved from [Link]

Sources

Application

use of "2-Anilino-6-chloro-3-nitrobenzoic acid" as a chemical intermediate

An In-depth Technical Guide to the Application of 2-Anilino-6-chloro-3-nitrobenzoic acid as a Chemical Intermediate Authored by a Senior Application Scientist This document provides a comprehensive guide for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Application of 2-Anilino-6-chloro-3-nitrobenzoic acid as a Chemical Intermediate

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-Anilino-6-chloro-3-nitrobenzoic acid as a pivotal intermediate in synthetic chemistry. The focus is on its application in constructing complex heterocyclic scaffolds, particularly the acridone core, which is prevalent in molecules of significant pharmacological interest.

Core Concepts: Significance and Physicochemical Profile

2-Anilino-6-chloro-3-nitrobenzoic acid is a substituted N-phenylanthranilic acid derivative. Its molecular architecture, featuring strategically placed chloro, nitro, and aniline moieties, makes it an exceptionally valuable building block for intramolecular cyclization reactions. The primary application of this intermediate is in the synthesis of substituted acridones, a class of compounds extensively studied for their wide-ranging biological activities, including anticancer, antiviral, and antimalarial properties.[1][2][3]

The interplay between the electron-withdrawing nitro group and the chloro substituent influences the reactivity of the aromatic rings, while the carboxylic acid and the secondary amine are poised for condensation reactions.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and safety requirements is paramount before any experimental work.

PropertyValueSource
CAS Number 55776-07-3[4]
Molecular Formula C₁₃H₉ClN₂O₄Derived from structure
Molecular Weight 292.68 g/mol Derived from formula
Appearance Typically a solid powderGeneral knowledge
Melting Point Not readily available, requires experimental determination

Safety and Handling Precautions:

While specific data for 2-Anilino-6-chloro-3-nitrobenzoic acid is not detailed in the provided search results, general precautions for related nitro- and chloro-substituted aromatic acids should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[5][6]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes.[5][6] Wash hands and any exposed skin thoroughly after handling.[5]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[6]

    • Skin: Wash off immediately with soap and plenty of water.[6]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[6]

    • Ingestion: May be harmful if swallowed.[5][7] Seek immediate medical attention.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][6]

Synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid

The synthesis of N-phenylanthranilic acid derivatives like the title compound is classically achieved via an Ullmann condensation. This reaction involves the coupling of an aniline with an o-halobenzoic acid in the presence of a copper catalyst.[3]

The protocol below describes a general procedure for the synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid from 2,6-dichloro-3-nitrobenzoic acid and aniline.

Experimental Protocol: Ullmann Condensation

Objective: To synthesize 2-Anilino-6-chloro-3-nitrobenzoic acid.

Materials:

  • 2,6-Dichloro-3-nitrobenzoic acid

  • Aniline

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper(I) oxide (Cu₂O) or Copper powder

  • Dimethylformamide (DMF) or a high-boiling point solvent

  • Hydrochloric acid (HCl), concentrated and dilute (1:1)

  • Deionized water

  • Ethanol

Equipment:

  • Round-bottom flask (sized appropriately to prevent foaming)

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Steam distillation apparatus (optional, for removal of excess aniline)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2,6-dichloro-3-nitrobenzoic acid (1.0 eq), aniline (1.1-1.2 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of copper(I) oxide (e.g., 0.1 eq).

  • Solvent Addition: Add a suitable high-boiling solvent like DMF to the flask.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture under reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction can take several hours (e.g., 4-5 hours).[1]

  • Work-up (Post-Reaction): a. Cool the reaction mixture to room temperature. b. If excess aniline is present, it can be removed by steam distillation.[1] c. Dilute the cooled mixture with water and filter to remove the copper catalyst and any insoluble materials. d. Transfer the filtrate to a beaker and cool in an ice bath. e. Carefully acidify the filtrate by adding dilute hydrochloric acid dropwise with stirring until precipitation is complete (pH ~2-3).

  • Isolation and Purification: a. Collect the precipitated solid product by vacuum filtration using a Büchner funnel. b. Wash the solid with cold water to remove any remaining salts. c. The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.[1] d. Dry the purified product under vacuum.

Causality Behind Experimental Choices:
  • Potassium Carbonate: Acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Copper Catalyst: Essential for facilitating the carbon-nitrogen bond formation in the Ullmann condensation.

  • Reflux: The high temperature is necessary to overcome the activation energy of the reaction.

  • Acidification: The product exists as a carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, causing the free acid to precipitate out of the aqueous solution.

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification reactants Combine Reactants: - 2,6-Dichloro-3-nitrobenzoic acid - Aniline - K₂CO₃ - Cu₂O catalyst - DMF (solvent) reflux Heat under reflux (Monitor by TLC) reactants->reflux cool Cool to RT reflux->cool filter_cat Dilute with water & filter catalyst cool->filter_cat acidify Acidify filtrate with HCl filter_cat->acidify filter_prod Filter precipitated product acidify->filter_prod wash Wash with cold water filter_prod->wash recrystallize Recrystallize from aq. Ethanol wash->recrystallize dry Dry under vacuum recrystallize->dry product Final Product: 2-Anilino-6-chloro-3-nitrobenzoic acid dry->product

Caption: Workflow for the synthesis of the intermediate.

Application: Synthesis of 6-Chloro-7-nitro-9(10H)-acridone

The primary utility of 2-Anilino-6-chloro-3-nitrobenzoic acid is its conversion to the corresponding acridone derivative through an intramolecular cyclization. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent.

Experimental Protocol: Acid-Catalyzed Cyclization

Objective: To synthesize 6-Chloro-7-nitro-9(10H)-acridone.

Materials:

  • 2-Anilino-6-chloro-3-nitrobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Crushed ice

  • Deionized water

  • Sodium bicarbonate solution (optional, for neutralization)

Equipment:

  • Conical flask or beaker

  • Hot water bath or steam bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Carefully add 2-Anilino-6-chloro-3-nitrobenzoic acid (1.0 eq) in small portions to an excess of concentrated sulfuric acid (e.g., 10 parts by weight) in a conical flask, with stirring. An ice bath can be used to control the initial exotherm.

  • Heating: Heat the mixture on a steam bath or in a hot water bath (e.g., at 100°C) for several hours (e.g., 2-4 hours).[1] The color of the solution will likely change.

  • Precipitation: After heating, allow the mixture to cool to near room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: a. The acridone product will precipitate as a solid. b. Allow the ice to melt completely, then collect the solid by vacuum filtration. c. Wash the solid thoroughly with a large volume of water until the washings are neutral to pH paper. This removes the acid. A final wash with a dilute sodium bicarbonate solution followed by water can also be performed.

  • Purification: a. Dry the crude product. b. The acridone can be purified by recrystallization from a high-boiling solvent such as acetic acid or DMF.[3]

Reaction Mechanism: Electrophilic Aromatic Substitution

The cyclization proceeds via an intramolecular electrophilic aromatic substitution mechanism.

  • Protonation: The strong acid protonates the carbonyl oxygen of the carboxylic acid group, activating it.

  • Acylium Ion Formation: Loss of a water molecule generates a highly electrophilic acylium ion.

  • Intramolecular Attack: The electron-rich aniline ring attacks the acylium ion at the ortho position relative to the amine group. This is the ring-closing step.

  • Rearomatization: A proton is lost from the intermediate sigma complex to restore the aromaticity of the ring, yielding the final acridone product.

Mechanism Diagram

G cluster_mech Acridone Formation Mechanism start 2-Anilino-6-chloro-3-nitrobenzoic acid step1 Protonation of Carboxylic Acid start->step1 + H⁺ acylium Formation of Acylium Ion step1->acylium - H₂O attack Intramolecular Electrophilic Attack acylium->attack Ring Closure sigma Sigma Complex Intermediate attack->sigma rearomatize Deprotonation & Rearomatization sigma->rearomatize - H⁺ product 6-Chloro-7-nitro-9(10H)-acridone rearomatize->product

Caption: Mechanism of acid-catalyzed acridone synthesis.

Downstream Applications and Further Transformations

The resulting 6-Chloro-7-nitro-9(10H)-acridone is itself a valuable intermediate for further functionalization.

TransformationReagents & ConditionsResulting ProductSignificance
Nitro Group Reduction SnCl₂/HCl; H₂/Pd-C; Fe/HCl7-Amino-6-chloro-9(10H)-acridoneThe amino group provides a handle for further derivatization, such as amidation or alkylation, to modulate biological activity.[3]
N-Alkylation Alkyl halide, Base (e.g., NaH, K₂CO₃)10-Alkyl-6-chloro-7-nitro-9(10H)-acridoneModifies solubility and pharmacokinetic properties.[3]
Nucleophilic Aromatic Substitution Nucleophiles (e.g., amines, alkoxides)Varied substituted acridonesThe chloro substituent can potentially be displaced by strong nucleophiles under specific conditions to introduce new functional groups.

The synthesis of diverse acridone analogues allows for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting cancer, viral infections, and parasitic diseases.[1][3][8]

References

  • Chemsrc. (2025, August 25). 2-anilino-6-chloro-3-nitrobenzoic acid | CAS#:55776-07-3. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica – Drug Research. (2010). SYNTHESES AND BIOLOGICAL STUDIES OF NOVEL 9(10H)-ACRIDONE DERIVATIVES. Vol. 67 No. 2 pp. 211-214. Retrieved from [Link]

  • Organic Chemistry Portal. Acridone synthesis. Retrieved from [Link]

  • Pattanayak, P., et al. (2018). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega. Retrieved from [Link]

  • Meena Kumari, et al. (2011). Chemistry of Acridone and its analogues: A review. Journal of Chemical and Pharmaceutical Research, 3(1):217-230. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET. Retrieved from [Link]

  • Costes, N., et al. (2003). Synthesis of 6-dialkylaminoalkylamino pyrano[2,3-c]acridones and benzo[b]pyrano[3,2-h]acridones: soluble acronycine analogues with increased cytotoxic activity. Oncology Research. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ullmann Condensation for Hindered Anilines

Welcome to the technical support center for the Ullmann condensation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N cross-coupling react...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Ullmann condensation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N cross-coupling reactions, particularly with sterically challenging anilines. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize these demanding transformations effectively.

The Ullmann condensation, a copper-catalyzed reaction to form carbon-heteroatom bonds, has been a cornerstone of organic synthesis for over a century.[1][2] While modern palladium-catalyzed methods like the Buchwald-Hartwig amination often offer milder conditions, the Ullmann reaction remains highly relevant due to the low cost, low toxicity, and unique reactivity of copper catalysts, making it indispensable in pharmaceutical and agrochemical process development.[3][4]

However, coupling sterically hindered anilines—those with bulky ortho-substituents—presents a significant challenge. The reduced nucleophilicity of the aniline and the steric clash around the nitrogen atom can dramatically slow down or completely stall the reaction. This guide addresses the most common failure points and provides logical, field-tested solutions.

Frequently Asked Questions (FAQs)

This section tackles the most common initial hurdles encountered when working with hindered anilines.

Q1: My Ullmann reaction shows no conversion. Where do I start troubleshooting?

A: Zero conversion is typically rooted in a fundamental issue with one of the core components: the catalyst, the base, or the reaction conditions.

  • Catalyst Inactivity: The active species in most modern Ullmann reactions is Cu(I).[5] If you are using a Cu(II) salt, it may not be efficiently reduced in situ. If using copper powder, ensure it is "activated" as traditional copper turnings are often coated with an inactive oxide layer.[5] For reproducible results, starting with a high-purity Cu(I) source like CuI or CuBr is strongly recommended.

  • Incorrect Base: The base's primary role is to deprotonate the aniline to form the copper-amido intermediate. Hindered anilines are less acidic and require a sufficiently strong base. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for these challenging substrates.

  • Insufficient Temperature: Traditional Ullmann reactions are notorious for requiring high temperatures (>150 °C).[5] While modern ligand-accelerated systems operate under milder conditions, hindered substrates often require more thermal energy to overcome the activation barrier. If you are running the reaction below 110 °C with a hindered aniline and seeing no product, a careful, incremental increase in temperature is a logical first step.

Q2: I'm seeing a low yield. What are the most likely causes?

A: Low yields with hindered substrates often point to an inefficient catalytic cycle or catalyst deactivation. The single most important factor to address is ligand selection .

Classical, ligand-free Ullmann reactions are rarely effective for hindered anilines. The introduction of a suitable ligand is critical to stabilize the copper catalyst, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination.[6] For hindered anilines, bidentate N,O- or N,N-chelating ligands are essential. L-proline and 1,10-phenanthroline are classic examples that have significantly improved the scope of these reactions.[7] More recently, specialized ligands have been developed that are uniquely effective for coupling sterically demanding partners.[8]

Q3: My reaction is producing significant side products. What are they and how can I prevent them?

A: The most common side products are the result of homocoupling of the aryl halide (to form a biaryl species) and hydrodehalogenation (replacement of the halide with a hydrogen atom).

  • Homocoupling: This side reaction is more prevalent at very high temperatures and when the desired C-N coupling is slow.[9] It suggests that the catalyst is promoting self-coupling of the aryl halide faster than it can couple with the hindered aniline. Lowering the temperature and introducing a more effective ligand to accelerate the desired C-N coupling is the best strategy.

  • Hydrodehalogenation: This is often caused by trace amounts of water or other protic impurities in the reaction mixture.[9] Ensuring the use of an anhydrous, high-purity solvent and drying all reagents thoroughly can mitigate this issue.

In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of problems and solutions, organized by experimental parameter.

Problem 1: Poor or No Reactivity

If your initial troubleshooting based on the FAQs has not resolved the issue, a more systematic approach is required. The following decision tree can guide your efforts.

G start Start: No or Low Yield with Hindered Aniline check_ligand Is a ligand being used? start->check_ligand add_ligand Action: Add a suitable ligand. Start with L-proline or 1,10-phenanthroline. check_ligand->add_ligand No check_base Is the base strong enough? (e.g., K₂CO₃) check_ligand->check_base Yes add_ligand->check_base optimize_ligand Action: Screen alternative ligands. Consider diamines, picolinic acid, or specialized biaryl ligands. stronger_base Action: Switch to a stronger base. Try K₃PO₄ or Cs₂CO₃. check_base->stronger_base No check_temp Is the temperature sufficient? (< 120 °C) check_base->check_temp Yes stronger_base->check_temp increase_temp Action: Increase temperature incrementally. Monitor reaction progress (e.g., 120°C -> 140°C). check_temp->increase_temp Yes check_reagents Are reagents pure and anhydrous? check_temp->check_reagents No / Already High increase_temp->check_reagents check_reagents->optimize_ligand Yes purify_reagents Action: Use anhydrous solvent. Recrystallize aniline/aryl halide. Use high-purity Cu(I) salt. check_reagents->purify_reagents Unsure / No

Caption: Troubleshooting workflow for Ullmann condensation of hindered anilines.

Problem 2: Choosing the Right Components

The success of a challenging Ullmann coupling depends on the synergistic effect of the catalyst, ligand, base, and solvent.

The mechanism of the Ullmann condensation is thought to proceed through a Cu(I)/Cu(III) catalytic cycle.[10] A ligand accelerates the reaction by making the copper center more soluble and electronically poised for reaction.

G cluster_cycle Simplified Cu(I)/Cu(III) Catalytic Cycle A L-Cu(I)-X B L-Cu(I)-N(H)Ar' A->B Aniline (Ar'NH₂) - HX C [L-Cu(III)(Ar)(N(H)Ar')]X B->C Oxidative Addition + Ar-X C->A Reductive Elimination D Ar-N(H)Ar' C->D Product

Caption: Simplified catalytic cycle for the ligand-accelerated Ullmann amination.

Table 1: Recommended Catalyst Systems for Hindered Anilines

Catalyst SourceLigand TypeExample Ligand(s)Typical ConditionsKey Considerations
CuI, CuBrAmino AcidL-Proline5-20 mol% Cu, 10-40 mol% Ligand, K₂CO₃/K₃PO₄, DMSO, 90-130°CCost-effective and robust starting point. May require higher temperatures for very hindered substrates.[7]
CuI, Cu₂ON,N-Diamine1,10-Phenanthroline, N,N'-Dimethylethylenediamine5-10 mol% Cu, 10-20 mol% Ligand, K₃PO₄/Cs₂CO₃, Dioxane/Toluene, 110-150°CPowerful ligands that can accelerate coupling of less reactive aryl chlorides.[7]
CuIN,O-BidentatePicolinic Acid, 8-Hydroxyquinoline5-10 mol% Cu, 10-20 mol% Ligand, Cs₂CO₃, DMF/NMP, 120-160°CEffective for coupling with hindered phenols and can be applied to anilines.[7]
CuIPyrrol-olProprietary Ligands10 mol% Cu, 12 mol% Ligand, Organic Base, DMSO, 30-60°CAdvanced systems enabling mild, homogeneous conditions for extremely hindered partners.[11][12]

The choice of base and solvent is interdependent. The base must be strong enough to deprotonate the aniline but also soluble enough in the chosen solvent.

  • Bases: For hindered anilines, the trend in effectiveness is generally Cs₂CO₃ > K₃PO₄ > K₂CO₃ . The larger cation (Cs⁺) and stronger basicity can significantly improve reaction rates.

  • Solvents: High-boiling, polar aprotic solvents like DMF, NMP, and DMSO are standard choices as they help dissolve the reagents and inorganic base.[5] Toluene and dioxane are also used, particularly with more soluble organic bases. Ensure the solvent is anhydrous to prevent side reactions.[9]

Experimental Protocol: A General Procedure

This protocol provides a robust starting point for the Ullmann condensation of a hindered aniline with an aryl iodide, using L-proline as a readily available and effective ligand.

Objective: To synthesize a di-ortho-substituted diarylamine.

Materials:

  • Aryl Iodide (1.0 equiv)

  • Hindered Aniline (e.g., 2,6-diisopropylaniline) (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • L-Proline (0.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (0.1 equiv), L-proline (0.2 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl iodide (1.0 equiv), the hindered aniline (1.2 equiv), and anhydrous DMSO.

  • Reaction: Place the flask in a preheated oil bath at 110°C and stir vigorously.

    • Self-Validation: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours). A successful reaction will show the consumption of starting materials and the appearance of a new, less polar spot (the diarylamine product).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. The product will be in the organic layer. Wash the organic layer with aqueous ammonia (to remove copper salts) followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure diarylamine.

Ullmann vs. Buchwald-Hartwig: A Quick Comparison

While this guide focuses on the Ullmann reaction, it is crucial to know when its palladium-catalyzed counterpart, the Buchwald-Hartwig amination, might be a better choice.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Cost Lower (abundant metal)Higher (precious metal, specialized ligands)[10]
Temperature Generally higher (90-180°C)Generally milder (25-120°C)[10]
Ligands Simple diamines, amino acidsBulky, electron-rich phosphines[13]
Base Inorganic (K₃PO₄, Cs₂CO₃)Strong, non-nucleophilic (NaOtBu, LHMDS)[9]
Hindered Substrates Challenging, requires significant optimizationGenerally more effective and broader in scope[8]

When to Choose Ullmann:

  • When cost is a primary driver, especially on a large scale.

  • When the substrate contains functional groups sensitive to the strongly basic/reducing conditions of some Buchwald-Hartwig protocols.

  • In processes where avoiding palladium contamination is critical.

By understanding the underlying principles and systematically addressing the key parameters of catalyst, ligand, base, and temperature, the Ullmann condensation can be transformed from a challenging reaction into a powerful and reliable tool for the synthesis of complex molecules.

References

  • Mechanism of the Ullmann Condensation. I. Kinetic and Thermodynamic Studies. Vertex AI Search.
  • Ullmann condensation - Wikipedia. Wikipedia. Available at: [Link]

  • Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Ullmann Condensation. SynArchive. Available at: [Link]

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]

  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Oriental Journal of Chemistry. Available at: [Link]

  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate. Available at: [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. PMC. Available at: [Link]

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications. Available at: [Link]

  • Optimization of Ullmann Reaction Step in the Synthesis of Sertindole. ResearchGate. Available at: [Link]

  • Leveraging copper-catalyzed ullmann-type cross-coupling reactions in PR&D. Symeres. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Ullmann reaction - Wikipedia. Wikipedia. Available at: [Link]

  • CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Wiley Online Library. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available at: [Link]

  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ACS Publications. Available at: [Link]

  • Help with Ullmann Coupling. Reddit. Available at: [Link]

  • EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS. Google Patents.
  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. Available at: [Link]

Sources

Optimization

Technical Support Center: Yield Optimization for 2-Anilino-6-chloro-3-nitrobenzoic Acid

Welcome to the Technical Support Center for the synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid (CAS No. 55776-07-3)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid (CAS No. 55776-07-3)[1]. This compound is a critical building block in medicinal chemistry, frequently utilized in the synthesis of aza-acridine scaffolds, MEK inhibitors, and other advanced pharmaceutical intermediates[2].

The standard synthetic route involves a Nucleophilic Aromatic Substitution (S_NAr) between 2,6-dichloro-3-nitrobenzoic acid and aniline[2]. While conceptually straightforward, researchers frequently encounter challenges related to regioselectivity, incomplete conversion, and product isolation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized protocol to maximize your reaction yield and purity.

Mechanistic Insight & Reaction Pathway

The reaction is driven by the strong electron-withdrawing nature of the nitro group at the C3 position of 2,6-dichloro-3-nitrobenzoic acid. This group significantly lowers the electron density at the ortho (C2) and para (C4) positions. Since C2 contains a chloride leaving group, it becomes highly susceptible to nucleophilic attack by aniline, forming a Meisenheimer complex intermediate before rearomatizing[3]. The C6 chloride is meta to the nitro group and therefore remains unreactive under standard S_NAr conditions, ensuring regioselectivity[3].

SNAr_Mechanism A 2,6-Dichloro-3-nitrobenzoic acid (Electrophile) C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack at C2 B Aniline (Nucleophile) B->C D 2-Anilino-6-chloro-3-nitrobenzoic acid (Target Product) C->D Rearomatization & Elimination E HCl / Chloride (Leaving Group) C->E

S_NAr Mechanism: Regioselective substitution at the C2 position activated by the C3 nitro group.

Troubleshooting Guides (Q&A)

Q1: My reaction stalls at 40-50% conversion. How can I drive it to completion?

  • Root Cause: Aniline is a relatively weak nucleophile. In protic solvents (like ethanol) or without an adequate base, the generated HCl protonates the remaining aniline, rendering it non-nucleophilic and halting the reaction.

  • Solution: Switch to a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF) to enhance the nucleophilicity of aniline. Incorporate a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), to scavenge the generated HCl. Heating the reaction to 120–130 °C in NMP with DIPEA typically pushes conversion >90%, a significant improvement over historical methods using N,N-dimethylaniline[4].

Q2: I am observing a significant amount of a highly polar byproduct. What is it, and how do I prevent it?

  • Root Cause: The highly polar byproduct is likely the hydrolysis product, 6-chloro-2-hydroxy-3-nitrobenzoic acid. This occurs when water is present in the reaction mixture, and hydroxide ions (generated from aqueous bases or wet solvents) outcompete aniline for the electrophilic C2 carbon.

  • Solution: Ensure all solvents are strictly anhydrous. If using hygroscopic inorganic bases like K2CO3, dry them in an oven prior to use. Alternatively, use an organic base (DIPEA) which does not introduce water into the system.

Q3: How do I selectively isolate the desired product from unreacted aniline and di-substituted byproducts?

  • Root Cause: The product contains both a carboxylic acid and a secondary amine, making its solubility highly pH-dependent.

  • Solution: Utilize an acid-base extraction workflow. After the reaction, dilute the mixture with water and adjust the pH to ~10 using aqueous NaOH. The product and unreacted starting acid will dissolve into the aqueous layer, while unreacted aniline and neutral organic impurities can be washed away with ethyl acetate. Carefully acidify the aqueous layer to pH 2.0 using 2M HCl; the target compound will precipitate as a distinct solid.

Quantitative Data: Condition Screening

To illustrate the impact of solvent and base selection, the following table summarizes yield optimization data for the S_NAr reaction of 2,6-dichloro-3-nitrobenzoic acid with aniline.

EntrySolventBaseTemperature (°C)Time (h)Yield (%)Purity (HPLC %)Notes
1EthanolNone80 (Reflux)243585Reaction stalls due to aniline protonation.
2N,N-DimethylanilineNone10055588Historical protocol; difficult purification[4].
3DMFNaOH (aq)90126582Significant hydrolysis byproduct observed.
4DMFK2CO311087892Good yield, requires rigorous drying of K2CO3.
5 NMP DIPEA 130 6 88 >98 Optimized conditions; clean conversion.

Optimized Experimental Protocol

Step-by-Step Methodology for High-Yield Synthesis (Based on Entry 5)

  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloro-3-nitrobenzoic acid (23.6 g, 0.10 mol).

  • Solvent & Reagent Addition: Suspend the acid in anhydrous N-Methyl-2-pyrrolidone (NMP) (80 mL). Add aniline (10.2 g, 0.11 mol, 1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (25.8 g, 0.20 mol, 2.0 equiv).

  • Reaction Execution: Purge the system with nitrogen. Heat the stirred mixture to 130 °C using an oil bath. Monitor the reaction progress via TLC (Dichloromethane:Methanol 9:1) or LC-MS. Complete consumption of the starting material typically occurs within 6 hours.

  • Alkaline Extraction (Work-up): Cool the reaction mixture to room temperature. Pour the mixture into 400 mL of crushed ice/water. Adjust the pH to 10 using 2M NaOH (aq). Extract the aqueous phase with Ethyl Acetate (2 x 150 mL) to remove unreacted aniline and NMP. Discard the organic layers.

  • Precipitation: Transfer the aqueous layer to a large beaker. Under vigorous stirring, slowly add 2M HCl dropwise until the pH reaches exactly 2.0. A bright yellow/orange precipitate of 2-anilino-6-chloro-3-nitrobenzoic acid will form.

  • Isolation: Stir the suspension for an additional 30 minutes at 0–5 °C to ensure complete precipitation. Filter the solid under vacuum, wash sequentially with cold water (2 x 50 mL) and cold hexanes (50 mL).

  • Drying: Dry the product in a vacuum oven at 50 °C overnight to afford the pure product.

Frequently Asked Questions (FAQs)

Q: Can I use a palladium catalyst (Buchwald-Hartwig amination) to improve the yield? A: While Buchwald-Hartwig amination is powerful for unactivated aryl chlorides, it is generally unnecessary and potentially problematic here. The C2-Cl bond is already highly activated for S_NAr by the adjacent nitro group. Furthermore, the free carboxylic acid and the nitro group can interfere with the palladium catalyst, leading to lower yields and complex purification compared to the simple, catalyst-free S_NAr approach.

Q: My product is darker than expected (brown instead of yellow). Is it ruined? A: Not necessarily. Anilines are prone to air oxidation, which can generate trace amounts of highly colored, dark impurities. If the HPLC purity is >95%, the color is likely superficial. You can decolorize the product by dissolving it in a minimal amount of hot ethanol, adding activated charcoal (10% w/w), filtering hot through Celite, and recrystallizing.

References

  • Title: 2-anilino-6-chloro-3-nitrobenzoic acid | CAS#:55776-07-3 Source: Chemsrc URL
  • Source: PrepChem.
  • Title: Molecules 2020, 25, 3508 Source: Semantic Scholar URL
  • Source: PMC (nih.gov)

Sources

Troubleshooting

purification of "2-Anilino-6-chloro-3-nitrobenzoic acid" from reaction byproducts

Welcome to the Technical Support Center for the synthesis and purification of 2-anilino-6-chloro-3-nitrobenzoic acid (CAS 55776-07-3). This compound is a critical intermediate in the development of aza-acridine scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-anilino-6-chloro-3-nitrobenzoic acid (CAS 55776-07-3). This compound is a critical intermediate in the development of aza-acridine scaffolds, NSAID analogs, and thienopyrimidine-based anticancer agents[1].

Because its synthesis typically involves the nucleophilic aromatic substitution (SNAr) or Ullmann-type condensation of 2,6-dichloro-3-nitrobenzoic acid with aniline[2], the crude reaction mixture is often laden with unreacted starting materials, over-arylated byproducts, and aniline oxidation tars. This guide provides field-proven, causality-driven protocols to achieve >99% purity without relying on resource-intensive column chromatography.

Purification Workflow

G Start Crude Reaction Mixture (Product, Aniline, 2,6-DCNBA, Tars) AcidWash 1. Acid Wash (1M HCl) Extract with EtOAc Start->AcidWash Aq1 Aqueous Phase (Anilinium Chloride) AcidWash->Aq1 Discard Org1 Organic Phase (Product, 2,6-DCNBA, Tars) AcidWash->Org1 BaseExt 2. Base Extraction (10% Na2CO3) Org1->BaseExt Org2 Organic Phase (Tars, Neutral Byproducts) BaseExt->Org2 Discard Aq2 Aqueous Phase (Sodium salts of Product & 2,6-DCNBA) BaseExt->Aq2 Precip 3. Selective Precipitation (Titrate to pH 3.5 with HCl) Aq2->Precip Aq3 Filtrate (Unreacted 2,6-DCNBA) Precip->Aq3 Discard Solid Precipitate (Crude Target Product) Precip->Solid Recryst 4. Recrystallization (EtOH / H2O) Solid->Recryst Pure Pure 2-Anilino-6-chloro- 3-nitrobenzoic acid Recryst->Pure

Workflow for the isolation and purification of 2-anilino-6-chloro-3-nitrobenzoic acid.

Physicochemical Data Driving the Purification Strategy

To successfully isolate the target compound, we must exploit the distinct physicochemical differences between the reaction components. The following table summarizes the data that dictates our extraction and precipitation logic:

CompoundRole in ReactionApprox. pKaLipophilicity (LogP)Primary Removal Strategy
Aniline Reagent / Solvent~4.6 (conjugate acid)0.9Aqueous Acid Wash (pH < 1)
2,6-Dichloro-3-nitrobenzoic acid Starting Material~1.5 - 2.02.5Selective Precipitation (pH > 2.0)
2-Anilino-6-chloro-3-nitrobenzoic acid Target Product~3.5 - 4.03.8Isoelectric Precipitation (pH ~3.5)
2,6-Dianilino-3-nitrobenzoic acid Over-reaction Byproduct~4.5 - 5.0> 5.0Base Extraction / Recrystallization
Troubleshooting Guides & FAQs

Q1: How do I completely remove the massive excess of unreacted aniline without losing my product? Causality & Solution: Aniline is often used in large excess to drive the SNAr reaction to completion and act as an acid scavenger. Because aniline is a weak base, it can be quantitatively removed by washing the crude organic extract with 1M HCl. The target product, 2-anilino-6-chloro-3-nitrobenzoic acid, remains fully protonated (neutral) and highly lipophilic at pH < 1, keeping it securely in the organic phase (e.g., Ethyl Acetate).

Q2: My NMR shows significant contamination with unreacted 2,6-dichloro-3-nitrobenzoic acid. They are both carboxylic acids; how do I separate them without column chromatography? Causality & Solution: This is the most common purification bottleneck. 2,6-Dichloro-3-nitrobenzoic acid is a significantly stronger acid (pKa ~1.5–2.0) due to the strong inductive electron withdrawal of two ortho chlorines and a meta nitro group[3]. In your target product, one electron-withdrawing chlorine has been replaced by an electron-donating aniline nitrogen. The nitrogen's lone pair donates electron density into the ring via resonance, which decreases the acidity of the carboxylic acid, raising its pKa to approximately 3.5–4.0. Self-Validating Action: Exploit this pKa gap via selective precipitation. Extract both compounds into a basic aqueous solution (10% Na₂CO₃). Slowly titrate the aqueous phase with 1M HCl to a pH of exactly 3.5. At this pH, the target product is protonated and precipitates as a solid, while the unreacted 2,6-dichloro-3-nitrobenzoic acid remains ionized (soluble) in the aqueous filtrate.

Q3: TLC reveals a highly lipophilic byproduct running near the solvent front. What is it, and how do I remove it? Causality & Solution: This is likely 2,6-dianilino-3-nitrobenzoic acid, formed when the less-activated chlorine at position 6 undergoes a second substitution under forcing conditions (high heat, extended time). Because it contains two bulky, lipophilic phenyl rings, its solubility profile shifts dramatically. During the base extraction step, the sodium salt of this di-substituted byproduct is surprisingly lipophilic and often partitions poorly into the aqueous phase, remaining largely in the organic phase. To ensure complete removal of any trace amounts that do carry over, perform a final recrystallization of the crude product from hot ethanol/water; the di-substituted impurity will remain dissolved in the mother liquor.

Q4: The reaction mixture turned black and tarry. How do I recover my product? Causality & Solution: Aniline is highly susceptible to oxidative polymerization at elevated temperatures (>130°C), forming polyaniline tars and azobenzene derivatives. These tars are neutral or weakly basic. When you extract the target carboxylic acid into the aqueous basic phase (Na₂CO₃), the neutral tars remain entirely in the organic phase, which can be safely discarded. If the aqueous phase remains dark, treat it with activated charcoal at 60°C for 15 minutes, then filter through a Celite pad before acidification.

Step-by-Step Optimized Purification Methodology

This protocol is designed as a self-validating system. By monitoring the pH precisely, you control the exact protonation state of your intermediates.

  • Quench and Initial Extraction: Cool the crude reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) using approximately 10 mL per gram of crude material.

  • Acid Wash (Aniline Removal): Wash the EtOAc layer with 1M HCl (3 x 50 mL) until the aqueous wash remains strictly acidic (pH < 1, verify with pH paper). Discard the aqueous layers containing the anilinium chloride.

  • Base Extraction (Product Isolation): Extract the EtOAc layer with 10% aqueous Na₂CO₃ (3 x 50 mL). The target product and unreacted 2,6-dichloro-3-nitrobenzoic acid will transfer to the aqueous phase as sodium salts. Discard the dark organic layer containing tars and neutral byproducts.

  • Charcoal Treatment (Optional but Recommended): Add 5% w/w activated charcoal (e.g., Norit) to the combined aqueous basic extracts. Heat to 60°C for 15 minutes with stirring, then vacuum filter the hot solution through a tightly packed Celite pad to remove the charcoal.

  • Selective Isoelectric Precipitation: Transfer the clarified aqueous filtrate to an ice bath. While stirring vigorously, add 2M HCl dropwise until the pH reaches exactly 3.5 (monitor continuously with a calibrated pH meter). A dense yellow/orange precipitate of 2-anilino-6-chloro-3-nitrobenzoic acid will form.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 20 mL) to wash away any residual soluble 2,6-dichloro-3-nitrobenzoic acid.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling Ethanol. Slowly add warm water until the solution becomes slightly turbid, then allow it to cool gradually to room temperature, followed by incubation at 4°C overnight. Collect the pure crystals via filtration and dry under a high vacuum at 50°C.

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Optimization

Technical Support Center: Synthesis of 2-Anilino-6-chloro-3-nitrobenzoic Acid

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals conducting the Nucleophilic Aromatic Substitution (SNAr) of 2,6-dichloro-3-nitrobenzoic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals conducting the Nucleophilic Aromatic Substitution (SNAr) of 2,6-dichloro-3-nitrobenzoic acid with aniline to yield 2-anilino-6-chloro-3-nitrobenzoic acid .

Because this intermediate is highly functionalized, the synthesis is prone to regioselectivity issues, over-substitution, and thermal degradation. This guide maps the causality of these side reactions and provides a self-validating protocol to ensure high-purity isolation.

Part 1: Reaction Pathway & Side Reaction Mapping

To troubleshoot effectively, you must first understand the kinetic and thermodynamic pathways competing in your reactor.

SNAr_Pathways SM 2,6-Dichloro-3-nitrobenzoic acid + Aniline Target 2-Anilino-6-chloro-3-nitrobenzoic acid (Target Product) SM->Target SNAr at C-2 (80-90°C) Regio 6-Anilino-2-chloro-3-nitrobenzoic acid (Regioisomer) SM->Regio SNAr at C-6 (>100°C) Bis 2,6-Dianilino-3-nitrobenzoic acid (Bis-substitution) Target->Bis Excess Aniline + Prolonged Heat Amide 2-Anilino-6-chloro-3-nitrobenzanilide (Amidation) Target->Amide Thermal Condensation (>130°C) Decarb 3-Anilino-4-chloronitrobenzene (Decarboxylation) Target->Decarb Thermal Degradation (-CO2)

Reaction pathways showing target SNAr synthesis and primary side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant amount of the 6-anilino regioisomer?

The Causality: The regioselectivity of this SNAr reaction is driven by the synergistic electronic effects of the substituents. The C-2 chlorine is positioned ortho to both the carboxylic acid (C-1) and the nitro group (C-3). While the nitro group activates both C-2 (ortho) and C-6 (para) via resonance (-M effect), its inductive electron-withdrawing effect (-I) is strongly distance-dependent and significantly more pronounced at the adjacent C-2 position. Consequently, C-2 is highly electron-deficient, making it the kinetically favored site for nucleophilic attack . The Fix: The formation of the 6-anilino isomer is a kinetic failure caused by excessive thermal energy. Keep your reaction strictly between 80–90°C. If you exceed 100°C, the thermal energy overcomes the higher activation barrier for C-6 attack.

Q2: My LC-MS shows a mass corresponding to bis-substitution (+ aniline - HCl). How do I prevent 2,6-dianilino-3-nitrobenzoic acid formation?

The Causality: Once the C-2 position is substituted, the ring becomes less electron-deficient due to the electron-donating nature of the new secondary amine. However, if excess aniline is present and heating is prolonged, a second SNAr can be forced at the C-6 position. The Fix: Do not use aniline as the solvent. Limit aniline stoichiometry to exactly 1.05 equivalents. Use a non-nucleophilic, high-boiling tertiary amine like N,N-dimethylaniline as both the solvent and the proton scavenger .

Q3: I am observing the formation of an anilide byproduct. What causes this?

The Causality: The carboxylic acid group can undergo thermal condensation with aniline to form an amide (2-anilino-6-chloro-3-nitrobenzanilide). The Fix: This thermal amidation typically requires temperatures >130°C. Ensure your heating mantle is accurately calibrated. Furthermore, if you plan to use coupling agents (e.g., POCl₃) in downstream cyclization steps, ensure the SNAr intermediate is fully isolated and purified first, as intermediate anilines are highly unstable and reactive .

Q4: My product yield is low, and I see a mass corresponding to the loss of CO₂.

The Causality: 2-Aminobenzoic acids bearing strongly electron-withdrawing groups (like -NO₂) are highly prone to thermal decarboxylation, yielding 3-anilino-4-chloronitrobenzene. The Fix: Avoid prolonged heating. If the reaction is sluggish at 85°C, do not increase the temperature. Instead, increase the concentration of the reactants or switch to a more polar aprotic solvent (like DMF) to stabilize the Meisenheimer complex transition state.

Part 3: Quantitative Data on Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the resulting impurity profile. Use this to benchmark your HPLC data.

Temperature (°C)Aniline (Eq.)Solvent / BaseTarget Yield (%)Regioisomer (%)Bis-substitution (%)Amide / Decarb (%)
85°C 1.05 N,N-Dimethylaniline > 85% < 2% < 1% Not detected
120°C1.05N,N-Dimethylaniline65%15%5%5%
85°C2.50N,N-Dimethylaniline50%< 2%40%Not detected
150°C1.05Neat Aniline< 20%25%> 30%> 15%

Part 4: Self-Validating Experimental Protocol

This protocol utilizes an acid-base phase separation strategy to inherently validate the success of the reaction and purify the product without chromatography , [[1]]([Link]).

Step 1: Reaction Setup

  • Charge a dry flask with 2,6-dichloro-3-nitrobenzoic acid (1.0 eq) and N,N-dimethylaniline (approx. 3 volumes).

  • Add aniline (1.05 eq) dropwise at room temperature under nitrogen.

  • Heat the mixture to 85°C.

Step 2: In-Process Control (IPC) Checkpoint

  • Validation: At 4 hours, pull a 50 µL aliquot. Quench in acetonitrile and analyze via HPLC.

  • Logic: The reaction is complete when the starting material is < 5%. If the bis-substituted impurity exceeds 1%, cool the reactor immediately to arrest over-reaction.

Step 3: Phase-Separation Workup

  • Cool the mixture to room temperature and dilute with Chloroform (CHCl₃).

  • Extract the organic layer with 1N aqueous NaOH (3 times).

  • Validation Logic: The target product is a carboxylic acid. In 1N NaOH, it deprotonates and partitions entirely into the aqueous layer as a sodium salt. Unreacted aniline, the N,N-dimethylaniline solvent, and any neutral decarboxylated/amide byproducts remain trapped in the organic CHCl₃ layer.

Step 4: Product Isolation

  • Separate the aqueous layer and cool it in an ice bath.

  • Slowly acidify with 10% HCl until the pH reaches 2.0.

  • Validation Logic: As the pH drops below the pKa of the benzoic acid, the target compound protonates and crashes out of the aqueous solution as a reddish-brown/yellow precipitate.

  • Collect the solid via vacuum filtration, wash with cold water, and dry under vacuum.

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Troubleshooting

Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid

Welcome to the dedicated technical support guide for the synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid. This document is designed for researchers, chemists, and process development professionals who are navigating...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of this specific C-N cross-coupling reaction. As this synthesis is not extensively documented in standard literature, this guide provides a framework based on established principles of modern catalytic chemistry, focusing on the two most viable catalytic systems: Copper-Catalyzed Ullmann Condensation and Palladium-Catalyzed Buchwald-Hartwig Amination.

The primary synthetic challenge lies in the coupling of two sterically hindered and electronically demanding substrates: 2,6-dichloro-3-nitrobenzoic acid and aniline . The presence of an ortho-chloro group, a strongly electron-withdrawing nitro group, and a free carboxylic acid moiety makes catalyst selection and reaction optimization a non-trivial task. This guide offers in-depth troubleshooting, frequently asked questions, and validated protocols to enhance your experimental success.

Diagram: Synthetic Pathways

cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Start 2,6-dichloro-3-nitrobenzoic acid + Aniline U_Cat Catalyst System: Cu(I) Source (e.g., CuI) Base (e.g., K2CO3, Cs2CO3) High Temperature (120-180 °C) U_Start->U_Cat Traditional, robust U_Product 2-Anilino-6-chloro-3-nitrobenzoic acid U_Cat->U_Product B_Product 2-Anilino-6-chloro-3-nitrobenzoic acid B_Start 2,6-dichloro-3-nitrobenzoic acid + Aniline B_Cat Catalyst System: Pd(0) or Pd(II) Precursor Bulky Ligand (e.g., Xantphos, SPhos) Base (e.g., K3PO4, NaOtBu) Lower Temperature (80-120 °C) B_Start->B_Cat Modern, milder conditions B_Cat->B_Product

Caption: Overview of the two primary catalytic routes for synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The solutions are based on mechanistic principles and established practices in cross-coupling chemistry.

Question 1: My reaction shows no conversion, or the yield is extremely low. What are the likely causes?

Answer: This is a common issue, often related to catalyst deactivation or suboptimal reaction conditions. Let's break down the potential causes based on your chosen catalytic system.

  • For Ullmann Condensation (Copper-Catalyzed):

    • Cause A: Inadequate Temperature. Ullmann reactions are notorious for requiring high temperatures (often >150 °C) to proceed, especially with deactivated aryl halides.

    • Solution: Ensure your reaction is reaching the target temperature. Use a high-boiling point solvent like DMF, DMSO, or NMP. Consider running a temperature screen from 140 °C to 180 °C.

    • Cause B: Incorrect Copper Source or Oxidation State. While Cu(I) salts like CuI are generally preferred as the active catalytic species, using copper powder or Cu(II) salts can sometimes lead to long induction periods or complete inactivity.

    • Solution: Use a high-purity CuI salt. If using copper powder, try activating it by washing with dilute HCl to remove surface oxides.

    • Cause C: Base Incompatibility. The choice of base is critical. It must be strong enough to deprotonate the aniline and/or the carboxylic acid but not so strong as to cause unwanted side reactions. The pKa of the base can significantly influence the reaction rate.

    • Solution: Potassium carbonate (K₂CO₃) is a standard choice. However, for challenging substrates, a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can dramatically improve yields.

  • For Buchwald-Hartwig Amination (Palladium-Catalyzed):

    • Cause A: Ligand Selection. This is the most critical parameter in Buchwald-Hartwig reactions. The electronic and steric properties of your substrate (2,6-dichloro-3-nitrobenzoic acid) require a specific type of ligand. The steric hindrance from the ortho-chloro group and the deactivating effect of the nitro group are significant challenges.

    • Solution: Use bulky, electron-rich biarylphosphine ligands. These ligands promote the crucial reductive elimination step and stabilize the palladium center. Excellent starting points are Xantphos or SPhos .

    • Cause B: Catalyst Poisoning. The carboxylic acid moiety can interact with the palladium center or the base, inhibiting catalysis. Furthermore, impurities in the starting materials or solvent (especially water) can poison the catalyst.

    • Solution: Ensure all reagents and solvents are rigorously dried. Using an anhydrous base is crucial. Some protocols suggest converting the carboxylic acid to an ester (e.g., methyl ester) before the coupling reaction, followed by hydrolysis. This adds steps but can circumvent many issues related to the free acid.

    • Cause C: Inactive Palladium Precursor. The active catalyst is a Pd(0) species. If you start with a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ. Sometimes this reduction step is inefficient.

    • Solution: Use a Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step. Alternatively, ensure your reaction conditions (ligand, solvent, temperature) are suitable for reducing the Pd(II) precursor.

Question 2: I am observing significant amounts of a side product, which appears to be the reduced nitro compound (3-amino-2-anilino-6-chlorobenzoic acid). How can I prevent this?

Answer: The reduction of an aromatic nitro group is a well-known side reaction in transition metal catalysis, particularly with palladium systems.

  • Primary Cause: The phosphine ligands used in Buchwald-Hartwig chemistry are good reducing agents and can reduce the nitro group, especially at elevated temperatures. Aniline itself can also act as a reducing agent under certain conditions.

  • Solution A (Optimize Conditions):

    • Lower the Reaction Temperature: This is the most effective first step. Screen temperatures from 80 °C to 110 °C. Lower temperatures disfavor the nitro reduction pathway.

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-reduction of the product.

  • Solution B (Change Catalyst System):

    • Switch to an Ullmann System: Copper-catalyzed systems are generally less prone to reducing nitro groups than palladium systems. If this side reaction is persistent, switching to a CuI/K₂CO₃ system in DMF at high temperature is a robust alternative.

    • Use a Less Reducing Ligand (Advanced): While less common, certain palladium ligands have been developed to be less prone to oxidation. However, this is a more complex optimization that should be attempted after addressing temperature and time.

Question 3: My reaction seems to stall after 50-60% conversion. What is causing this catalyst deactivation?

Answer: Catalyst deactivation can be complex, but for this specific substrate, there are two highly likely culprits.

  • Cause A: Product Inhibition. The product, 2-anilino-6-chloro-3-nitrobenzoic acid, is a good chelating agent. The nitrogen of the aniline group and the oxygen of the carboxylate can bind to the metal center (both Pd and Cu), forming a stable complex that is catalytically inactive.

    Active_Cat Active Catalyst (e.g., L-Pd-Ar) Inactive_Complex Inactive Chelate Complex (Product-Catalyst) Active_Cat->Inactive_Complex Chelation by Product Product Product Molecule Product->Inactive_Complex

    Caption: Product inhibition via chelation to the metal center.

  • Solution:

    • Increase Catalyst Loading: A straightforward, if costly, solution is to increase the catalyst loading from a typical 1-2 mol% to 5 mol%.

    • Use a Ligand that Resists Chelation: For palladium systems, ligands like Xantphos are specifically designed with a large "bite angle" that can disfavor the formation of such deactivating chelates.

    • Protect the Carboxylic Acid: As mentioned before, converting the carboxylic acid to a methyl or ethyl ester before the coupling reaction physically prevents it from chelating the metal. The ester can then be hydrolyzed in a subsequent step.

  • Cause B: Base Decomposition at High Temperatures. Some bases, especially strong ones like NaOtBu, can decompose at the high temperatures required for the reaction, leading to byproducts that may poison the catalyst.

  • Solution: Use a more thermally stable inorganic base like K₃PO₄ or Cs₂CO₃. These are highly effective and remain robust even at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system is better for this synthesis, Ullmann or Buchwald-Hartwig?

A: There is no single "better" system; it depends on your laboratory's capabilities and priorities.

  • Ullmann (Copper):

    • Pros: Less expensive catalyst, less sensitive to air and moisture, and generally does not reduce the nitro group.

    • Cons: Requires very high temperatures, which can lead to thermal decomposition or other side reactions. Reaction times can be long.

  • Buchwald-Hartwig (Palladium):

    • Pros: Operates under much milder conditions (lower temperatures), often has higher turnover numbers (lower catalyst loading needed), and offers extensive tunability through ligand choice.

    • Cons: Catalysts and ligands are expensive. The system is highly sensitive to air, moisture, and impurities. There is a significant risk of reducing the nitro group.

Recommendation: Start with a Buchwald-Hartwig approach using Pd₂(dba)₃/Xantphos due to the milder conditions. If nitro reduction becomes an insurmountable problem, switch to a CuI-based Ullmann system.

Q2: Can I use a different base, like an organic amine (e.g., triethylamine)?

A: It is strongly discouraged. Organic amine bases are generally not strong enough to facilitate these C-N coupling reactions effectively. More importantly, they can act as competing nucleophiles, leading to unwanted side products. Stick to inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.

Q3: My starting material, 2,6-dichloro-3-nitrobenzoic acid, is poorly soluble. How does this affect the reaction?

A: Poor solubility can significantly hinder reaction rates. Ensure you are using a solvent that can dissolve the substrates at the reaction temperature.

  • Recommended Solvents: Aprotic polar solvents are best. DMF and DMSO are excellent choices for Ullmann reactions. For Buchwald-Hartwig, dioxane , toluene , or DMF are commonly used. Always use anhydrous grade solvents.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination (Recommended Starting Point)

This protocol is designed as a robust starting point for optimization.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add 2,6-dichloro-3-nitrobenzoic acid (1.0 equiv), potassium phosphate (K₃PO₄, 2.5 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol %), and Xantphos (0.04 equiv, 4 mol %).

    • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Solvent and Reagent Addition:

    • Through the septum, add anhydrous dioxane (to make a ~0.1 M solution based on the benzoic acid).

    • Add aniline (1.2 equiv) via syringe.

  • Reaction Execution:

    • The flask is placed in a preheated oil bath at 100 °C.

    • The reaction is stirred vigorously for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Acidify the aqueous layer with 1M HCl to pH ~2-3. This will protonate your product and move it to the organic layer.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Ullmann Condensation (Alternative Method)

  • Reagent Preparation:

    • To a round-bottom flask equipped with a reflux condenser, add 2,6-dichloro-3-nitrobenzoic acid (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and copper(I) iodide (CuI, 0.1 equiv, 10 mol %).

  • Solvent and Reagent Addition:

    • Add anhydrous DMF (to make a ~0.2 M solution).

    • Add aniline (1.5 equiv).

  • Reaction Execution:

    • Heat the mixture to 150 °C with vigorous stirring for 24-48 hours.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1. The initial crude mixture may contain more baseline material, so column chromatography is often necessary.

Data Summary Table

ParameterBuchwald-Hartwig AminationUllmann CondensationKey Consideration
Catalyst Pd₂(dba)₃ / XantphosCuIPalladium offers more tunability but is more expensive.
Typical Loading 1-5 mol% (Pd)5-20 mol% (Cu)Higher loading may be needed for difficult substrates.
Base K₃PO₄, Cs₂CO₃K₂CO₃, K₃PO₄Base strength and thermal stability are critical.
Solvent Dioxane, Toluene, DMFDMF, DMSO, NMPMust be high-boiling and anhydrous.
Temperature 80 - 120 °C140 - 180 °CLower temp for Pd minimizes side reactions.
Key Challenge Nitro group reductionHigh temperature requirementEach pathway has a distinct primary challenge.

References

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Cristau, H. J., Cellier, P. P., Hamada, S., Spindler, J. F., & Taillefer, M. (2004). A general and mild copper-catalyzed arylation of nitrogen nucleophiles. Organic Letters, 6(6), 913-916. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Kamer, P. C. J., van Leeuwen, P. W. N. M., & Reek, J. N. H. (2001). Wide-Bite-Angle Diphosphines: Xantphos and Analogues in Transition-Metal-Catalyzed Reactions. Accounts of Chemical Research, 34(11), 895-904. [Link]

  • Tafesh, A. M., & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. Chemical Reviews, 96(6), 2035-2052. [Link]

Optimization

managing steric hindrance in "2-Anilino-6-chloro-3-nitrobenzoic acid" synthesis

Technical Support Center: Managing Steric Hindrance in 2-Anilino-6-chloro-3-nitrobenzoic Acid Synthesis Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Managing Steric Hindrance in 2-Anilino-6-chloro-3-nitrobenzoic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals synthesizing 2-anilino-6-chloro-3-nitrobenzoic acid (CAS 55776-07-3)[1]. This compound is a critical building block in medicinal chemistry, frequently utilized in the development of aza-acridine scaffolds and ALDH2 activators ()[2].

The standard synthetic route relies on the Nucleophilic Aromatic Substitution (SNAr) of 2,6-dichloro-3-nitrobenzoic acid with aniline. However, the C2 position is highly sterically hindered—flanked by a bulky carboxylic acid group (-COOH) at C1 and a nitro group (-NO2) at C3. This guide provides mechanistic insights, troubleshooting strategies, and validated protocols to overcome these barriers.

Part 1: Mechanistic Insights & Causality

Why is the C2 position so difficult to substitute?

  • Steric Clash: The incoming aniline nucleophile must navigate a narrow trajectory blocked by the orthogonal -COOH group and the adjacent -NO2 group. This imposes a massive activation energy barrier (ΔG‡).

  • Electronic Activation: Despite the steric bulk, the C2 position is highly activated for SNAr due to the strong electron-withdrawing effects of the ortho-nitro and ortho-carboxyl groups. The C6 position, while less sterically hindered, is only activated by the meta-nitro group, making it electronically less favored.

  • Thermodynamic Requirements: High-boiling polar solvents and specific bases are required to provide enough thermal energy to overcome the steric activation barrier without causing the molecule to thermally degrade (decarboxylate).

Part 2: Troubleshooting Guides & FAQs

Q1: My SNAr reaction with aniline and 2,6-dichloro-3-nitrobenzoic acid is stalling at <20% conversion. How can I drive it to completion? A: Standard reflux conditions in low-boiling solvents like ethanol or THF do not provide sufficient thermal energy to overcome the steric bulk at the C2 position.

  • Causality & Solution: Switch to a high-boiling, polar solvent system. Using N,N-dimethylaniline as both the solvent and the acid scavenger at 120 °C provides the necessary thermal energy. Because N,N-dimethylaniline is a tertiary amine, it neutralizes the HCl byproduct without competing as a nucleophile, ensuring your primary aniline remains unprotonated and fully reactive ()[3].

Q2: I am observing substitution at the C6 position instead of C2. How do I control regioselectivity? A: Regioselectivity here is a battle between kinetic electronic activation (C2) and thermodynamic steric relief (C6).

  • Causality & Solution: If you push the reaction temperature above 140 °C, thermodynamic control takes over, and the nucleophile attacks the less hindered C6 position. To maintain >95% regioselectivity for the C2 position, strictly cap your reaction temperature between 110 °C and 120 °C. The ortho-nitro group at C3 strongly activates the C2-Cl bond kinetically at these specific temperatures.

Q3: I see significant degradation, darkening of the mixture, and gas evolution during the reaction. What is happening? A: You are observing thermal decarboxylation. 2,6-Dichloro-3-nitrobenzoic acid is highly prone to losing CO2 when subjected to high heat, especially in the presence of strong inorganic bases (like NaOH or KOH).

  • Causality & Solution: The carboxylate anion formed by strong bases is highly electron-rich, facilitating the extrusion of CO2. Switch to a milder organic base (like N,N-diisopropylethylamine, DIPEA) or rely solely on N,N-dimethylaniline to prevent complete deprotonation of the acid during the high-temperature SNAr step[3].

Q4: Can I use a catalyst to bypass the high-temperature requirements entirely? A: Yes. If thermal SNAr causes too much degradation for your specific derivatives, you can shift the mechanism to an Ullmann-type C-N coupling.

  • Causality & Solution: By utilizing a Copper(I) catalyst (e.g., CuI) with a ligand such as 1,10-phenanthroline in DMF at 90 °C, the reaction proceeds via oxidative addition and reductive elimination rather than a Meisenheimer complex. This dramatically lowers the activation barrier associated with steric hindrance ().

Part 3: Quantitative Data & Condition Optimization

The following matrix summarizes the causal relationship between reaction conditions, yield, and regioselectivity.

Solvent SystemBaseTemp (°C)Time (h)Yield (%)Regioselectivity (C2:C6)Primary Outcome / Issue
EthanolK2CO37824<10N/AInsufficient thermal energy to overcome steric bulk.
DMFK2CO3100124595:5Moderate conversion; some base-induced degradation.
N,N-Dimethylaniline None (Solvent acts as base)120 5 82 >98:2 Optimal thermal SNAr. High yield, excellent selectivity.
Neat AnilineNone15045560:40Thermodynamic control takes over; poor regioselectivity.
DMF + CuI/Ligand Cs2CO3 90 12 88 >99:1 Optimal Catalytic. Bypasses steric SNAr barrier entirely.

Part 4: Validated Experimental Protocol (Thermal SNAr Route)

This protocol establishes a self-validating purification workflow by utilizing N,N-dimethylaniline to manage steric hindrance thermally while preventing nucleophile deactivation ()[3].

Step 1: Reagent Preparation In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 23.6 g (0.10 mol) of 2,6-dichloro-3-nitrobenzoic acid in 80 mL of N,N-dimethylaniline. Causality: N,N-dimethylaniline acts as a high-boiling solvent to safely reach the required kinetic threshold of 120 °C.

Step 2: Nucleophile Addition & Heating Add 18.6 g (0.20 mol) of aniline to the suspension. Heat the reaction mixture on an oil bath set strictly to 120 °C for 5 hours. Causality: The 120 °C temperature provides the exact kinetic energy required to overcome the C2 steric blockade without triggering C6 substitution or decarboxylation.

Step 3: Organic Dilution Allow the reaction mixture to cool to room temperature. Dilute the mixture with 150 mL of chloroform. Causality: Chloroform solubilizes all organic components, preparing the mixture for phase separation.

Step 4: Self-Validating Base Extraction Transfer the mixture to a separatory funnel. Extract the organic layer with 1N aqueous NaOH (3 x 100 mL). Causality: This is the self-validating step. The target product contains a carboxylic acid, which reacts with NaOH to form a water-soluble sodium carboxylate salt. The unreacted aniline, N,N-dimethylaniline, and any non-acidic byproducts remain trapped in the heavy chloroform layer.

Step 5: Acidification & Isolation Collect the combined aqueous NaOH extracts and cool them in an ice bath. Carefully acidify the solution by adding concentrated HCl dropwise until the pH reaches 2. Causality: Acidification reprotonates the carboxylate. The neutral 2-anilino-6-chloro-3-nitrobenzoic acid is insoluble in water and will crash out of solution as a distinct crystalline precipitate.

Step 6: Purification Filter the precipitate under a vacuum, wash with ice-cold distilled water, and recrystallize from an ethanol/water mixture to yield the pure product.

Part 5: Process Visualizations

MechanisticPathway SM 2,6-Dichloro-3- nitrobenzoic acid TS Meisenheimer Complex (C2) SM->TS + Aniline (120°C, N,N-DMA) Aniline Aniline (Nucleophile) Aniline->TS Steric Steric Blockade (-COOH & -NO2) Steric->TS Inhibits (Raises ΔG‡) Electronic Electronic Activation (ortho-NO2 effect) Electronic->TS Promotes (Lowers ΔG‡) Product 2-Anilino-6-chloro- 3-nitrobenzoic acid TS->Product - HCl (Scavenged)

Mechanistic forces in the SNAr synthesis of 2-anilino-6-chloro-3-nitrobenzoic acid.

ExperimentalWorkflow Step1 1. Reagent Mixing SM + Aniline + N,N-DMA Step2 2. Thermal SNAr Heat to 120°C for 5h Step1->Step2 Step3 3. Organic Dilution Cool & Add CHCl3 Step2->Step3 Step4 4. Base Extraction Extract with 1N NaOH (Aq) Step3->Step4 Step5 5. Acidification Conc. HCl to pH 2 Step4->Step5 Step6 6. Isolation Filter & Recrystallize Step5->Step6

Step-by-step experimental workflow for optimized product isolation.

References

  • Synthesis of 3-nitrobenzoic acid derivatives. Source: PrepChem. URL:[Link]

  • Design, Synthesis, and Protective Effect Evaluation on Myocardial Ischemia of New Triazole Aldehyde Dehydrogenase 2 Activators. Source: ACS Publications. URL: [Link]

  • Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Source: NIH PMC. URL:[Link]

  • 2-anilino-6-chloro-3-nitrobenzoic acid (CAS 55776-07-3) Properties. Source: ChemSrc. URL: [Link]

Sources

Troubleshooting

work-up procedure for the synthesis of "2-Anilino-6-chloro-3-nitrobenzoic acid"

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid. This document provides in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the work-up procedure of this Ullmann condensation reaction.

Introduction to the Synthesis and Work-up

The synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid typically proceeds via an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. In this reaction, 2,6-dichloro-3-nitrobenzoic acid is coupled with aniline in the presence of a copper catalyst and a base. While the reaction itself can be robust, the work-up and purification stages are critical for obtaining a high-purity final product and can present several challenges. This guide focuses on providing practical solutions to common issues encountered post-reaction.

The overall transformation is depicted below:

Caption: Troubleshooting logic for common work-up issues.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid from 2-halo-6-nitrobenzoic acid.
  • CN102924314A. (2013). Preparation method of 2-amino-6-nitrobenzoic acid.
  • PubChem. (n.d.). 2-Amino-6-chloro-3-nitrobenzoic acid.
  • The Royal Society of Chemistry. (n.d.).
  • Recrystalliz
  • Organic Synthesis. (n.d.).
  • MIT OpenCourseWare. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid.
  • CN103922948A. (2014). Preparation method of 2-amino-3-nitrobenzoic acid.
  • Chemsrc. (2025). 2-anilino-6-chloro-3-nitrobenzoic acid | CAS#:55776-07-3.
  • MIT OpenCourseWare. (n.d.). 8.
  • CN105418507A. (2016). Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid.
  • G. A. Wójcik, et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of the Serbian Chemical Society.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Chemistry Steps. (2024). Reactions of Aniline.
  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-6-nitro-benzoic acid.
  • Ratnakaram, V. N. (2014). Kinetics of oxidation of aniline, p-aminobenzoic acid and p-nitroaniline by 2,6-dichrloquinone-4-imide.
  • Dwivedi, P. C., & Gupta, A. (1986). Interaction of Anilines with 2,3-Dichloro- 5,6-dicyano- jrbenzoquinone : Spectroscopic &Kinetic Studies. Indian Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.
  • Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules.
  • Pello, R. F., et al. (2006). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.
Optimization

Technical Support Center: Scale-Up of 2-Anilino-6-chloro-3-nitrobenzoic Acid

This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of 2-Anilino-6-chloro-3-nitrobenzoic acid. Our goal is to provide a comprehens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, chemists, and drug development professionals involved in the synthesis and scale-up of 2-Anilino-6-chloro-3-nitrobenzoic acid. Our goal is to provide a comprehensive resource that combines theoretical principles with practical, field-proven insights to anticipate and overcome common challenges encountered during process development and manufacturing.

The primary synthetic route for 2-Anilino-6-chloro-3-nitrobenzoic acid involves a copper-catalyzed N-arylation, a variant of the Ullmann condensation, specifically the Goldberg reaction. This process, while effective at the lab scale, presents unique challenges related to reaction kinetics, impurity profiles, and product isolation when transitioning to pilot and commercial-scale production.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the initial stages of process scale-up.

Q1: What is the most common and scalable synthetic route for 2-Anilino-6-chloro-3-nitrobenzoic acid?

A1: The most prevalent method is the copper-catalyzed coupling of 2,6-dichloro-3-nitrobenzoic acid with aniline . This is a type of Ullmann condensation known as the Goldberg reaction.[1] The reaction is typically performed in a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) in the presence of a base, such as potassium carbonate, and a copper catalyst.[1][2]

Q2: My reaction yield is consistently low upon scale-up. What are the most likely causes?

A2: Low yields during scale-up often stem from several factors that are less prominent at the bench scale. The most common culprits include:

  • Inactive Catalyst: The copper catalyst, whether copper(I) iodide or copper oxide, can be sensitive to air and moisture. Inadequate inert atmosphere control in a large reactor can lead to catalyst deactivation.

  • Mass Transfer Limitations: Inefficient stirring in a large reactor can lead to poor mixing of the heterogeneous reaction mixture (reactants, base, catalyst), slowing the reaction rate.

  • Suboptimal Temperature Control: Ullmann-type reactions are highly temperature-sensitive.[1] Poor heat transfer in a large vessel can create hot spots or insufficient heating, leading to side reactions or incomplete conversion, respectively.

Q3: What are the primary impurities I should expect, and where do they come from?

A3: Impurities can originate from both the starting materials and side reactions. Key impurities include:

  • Unreacted Starting Materials: 2,6-dichloro-3-nitrobenzoic acid and aniline.

  • Positional Isomers: If the starting material, 2,6-dichloro-3-nitrobenzoic acid, is synthesized via nitration of 2,6-dichlorobenzoic acid, isomeric impurities may be present.[3]

  • Homo-coupling Byproducts: Symmetrical biaryl compounds can form from the coupling of two aniline molecules or two 2,6-dichloro-3-nitrobenzoic acid molecules, although this is less common in N-arylation than in classic Ullmann C-C coupling.[4][5]

  • Decarboxylation Products: At the high temperatures often required, the benzoic acid moiety can be susceptible to decarboxylation.

Q4: The isolated product has a dark, often greenish or black, discoloration. What causes this and how can it be removed?

A4: The discoloration is almost always due to residual copper from the catalyst. These copper species can be difficult to remove and may co-precipitate with the product. The color can be addressed by:

  • Aqueous Workup with Chelating Agents: Washing the reaction mixture with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or ammonia, can help sequester copper ions into the aqueous phase.

  • Treatment with Activated Charcoal: During recrystallization, treating the dissolved product solution with activated charcoal can effectively adsorb colored impurities.[6]

  • Filtration through Celite® or Silica Gel: Passing the crude product solution through a pad of Celite® or a short plug of silica gel can also help remove finely dispersed metallic impurities.

Q5: What are the most critical safety considerations for this process?

A5: The key safety concerns involve the reagents and reaction conditions:

  • Nitroaromatic Compounds: The starting material and product are nitroaromatic compounds, which can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection.[7]

  • High-Temperature Operation: The reaction is often run at high temperatures (sometimes exceeding 150-200°C) in high-boiling solvents.[1] This requires robust engineering controls to prevent solvent evaporation, pressure buildup, and potential thermal runaway.

  • Copper Waste: Copper is a heavy metal, and all waste streams containing copper must be collected and disposed of according to environmental regulations.

Part 2: Detailed Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues encountered during process development and scale-up.

Problem 1: Low Reaction Conversion or Inconsistent Yield

Low conversion is a primary driver of poor yield and complicates purification. The following workflow helps diagnose the root cause.

Caption: Troubleshooting logic for low reaction conversion.

Causality & Solutions

  • Issue: Inactive reagents, particularly the base or solvent.

    • Why it Happens: Potassium carbonate can absorb moisture, reducing its efficacy. Solvents like DMF can degrade over time to form dimethylamine, which can interfere with the reaction.

    • Solution: Use freshly dried potassium carbonate (oven-dried >120°C). Employ fresh, anhydrous grade DMF or NMP for the reaction. Run a small-scale test reaction with new reagents to confirm their viability.

  • Issue: Suboptimal reaction conditions for the scaled-up vessel.

    • Why it Happens: Heat and mass transfer do not scale linearly. A condition that works in a 1L flask may be inadequate in a 100L reactor due to a lower surface-area-to-volume ratio and different mixing dynamics.

    • Solution: Profile the reactor's heating and cooling capabilities. Use process modeling or a Design of Experiments (DoE) approach to re-optimize temperature, catalyst loading, and reaction time for the new scale.

ParameterLab Scale (Typical)Pilot Scale (Considerations)Rationale
Temperature 140-160 °C140-160 °CReaction is kinetically controlled; however, achieving and maintaining this temperature uniformly is harder at scale. Ensure adequate heating jacket capacity and internal baffles for mixing.
Catalyst Loading 5-10 mol% CuI5-10 mol%While the ratio should remain similar, ensuring the catalyst is well-dispersed is critical. Consider adding the catalyst as a slurry to prevent clumping.
Solvent Volume 5-10 mL/mmol5-8 mL/mmolConcentration can sometimes be increased at scale to improve throughput, but this may negatively impact mixing and heat transfer. This must be validated.
Base K₂CO₃ (2-3 equiv.)K₂CO₃ (2-3 equiv.)The base must be finely powdered and anhydrous to ensure sufficient surface area and reactivity.
Problem 2: High Impurity Profile and Difficult Purification

Controlling the formation of byproducts is critical for achieving high purity and simplifying downstream processing.

G SM1 2,6-dichloro-3-nitrobenzoic acid Product 2-Anilino-6-chloro-3-nitrobenzoic acid SM1->Product Desired Goldberg Reaction Side2 Starting Material Isomers SM1->Side2 From Precursor Synthesis Side3 Homo-Coupling Products SM1->Side3 Ullmann Homo-Coupling SM2 Aniline SM2->Product Desired Goldberg Reaction Cat Cu(I) Catalyst K₂CO₃ (Base) Cat->Product Desired Goldberg Reaction Side1 Decarboxylation Product Product->Side1 High Temp.

Caption: Desired reaction pathway and sources of key impurities.

Causality & Solutions

  • Issue: Presence of isomeric impurities in the final product.

    • Why it Happens: The nitration of 2,6-dichlorobenzoic acid, the precursor to one of the starting materials, can yield other isomers. These isomers may have similar reactivity and are difficult to separate from the desired product after the coupling reaction.[3][8]

    • Solution: Implement a stringent quality control check on the incoming 2,6-dichloro-3-nitrobenzoic acid. Develop an HPLC method capable of resolving the key isomers.[3][9] If the starting material is out of specification, it must be purified (e.g., by recrystallization) before use.

  • Issue: Product fails to crystallize or oils out.

    • Why it Happens: This is a classic sign of high impurity levels, which disrupt the crystal lattice formation. It can also be caused by residual solvent.

    • Solution: First, ensure all solvent is removed using a rotary evaporator under high vacuum. If the product is still an oil, it indicates a purity issue. An acid-base workup can be effective: dissolve the crude material in a basic aqueous solution (e.g., sodium bicarbonate), wash with a non-polar organic solvent (like toluene or MTBE) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified product.[10] This can be followed by recrystallization.

Part 3: Key Experimental Protocols

These protocols provide a starting point for process development and should be adapted and optimized for your specific equipment and scale.

Protocol 1: General Procedure for Scale-Up Synthesis (Illustrative)

Safety: Conduct this procedure in a well-ventilated area or fume hood. Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[11][12]

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser with 2,6-dichloro-3-nitrobenzoic acid (1.0 equiv.), aniline (1.2-1.5 equiv.), and finely powdered, anhydrous potassium carbonate (2.5 equiv.).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, approx. 5-8 L per kg of limiting reactant).

  • Catalyst Addition: Add copper(I) iodide (0.05-0.10 equiv.).

  • Reaction: Begin agitation and slowly heat the mixture to 140-150°C. Monitor the reaction progress by HPLC analysis of quenched aliquots. Maintain the temperature for 8-16 hours or until the starting material is consumed (<2% remaining).

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the dark mixture into a separate vessel containing vigorously stirred water (10x the volume of DMF).

  • Acidification & Isolation: Acidify the aqueous slurry to a pH of 2-3 with concentrated hydrochloric acid. The crude product will precipitate. Stir for 1-2 hours to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with deionized water until the filtrate runs clear and is at a neutral pH. Follow with a wash of a non-polar solvent like heptane to begin the drying process.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.

Protocol 2: HPLC Method for Purity Analysis

This method serves as a baseline for in-process control and final product release testing.

ParameterSpecification
Column C18 bonded silica, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 70:30 (A:B), ramp to 20:80 over 15 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve ~10 mg of sample in 10 mL of 50:50 Acetonitrile:Water.
For Mass-Spec compatible applications, phosphoric acid should be replaced with formic acid.[9]
Protocol 3: Purification by Recrystallization
  • Solvent Selection: Ethanol or isopropanol are often suitable solvents. The ideal solvent should dissolve the product well when hot but poorly when cold.[13]

  • Dissolution: In a suitably sized vessel, add the crude, dry product. Add the minimum amount of hot solvent required to fully dissolve the material.

  • Decolorization: If the solution is highly colored, add activated charcoal (approx. 1-2% w/w of the crude product). Stir the hot mixture for 15-30 minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated filter funnel containing a pad of Celite® to remove the charcoal and other insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, cool further in an ice bath for 1-2 hours to maximize yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. Analyze purity by HPLC and melting point.[14]

References

  • BYJU'S. (2020, January 5). Ullmann Reaction. [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 2-anilino-6-chloro-3-nitrobenzoic acid | CAS#:55776-07-3. [Link]

  • Google Patents. (n.d.). WO2023058053A1 - A continuous flow reactor and process for synthesis of substituted benzoic acid.
  • Google Patents. (n.d.). CN1251833A - Process for preparing substituted benzoic acid.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]

  • Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
  • SIELC Technologies. (n.d.). Separation of 2-Chloro-3-nitrobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • SynArchive. (n.d.). Ullmann Condensation. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • OperaChem. (2025, April 1). Ullmann coupling-An overview. [Link]

  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • Synectics. (n.d.). Chapter 2 - Analytical Methods. [Link]

  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-6-nitro-benzoic acid. [Link]

  • Chemistry LibreTexts. (2025, August 20). 3.2: Purification of Products. [Link]

  • PatSnap. (2012, January 25). Production process of 2-chloro-5-nitrobenzoic acid. [Link]

  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]

  • PMC. (n.d.). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Impurities in 2-Anilino-6-chloro-3-nitrobenzoic acid Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for identifying and characterizing impurities that may arise during the synthesis of 2-Anilino-6-chloro-3-nit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for identifying and characterizing impurities that may arise during the synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid. As a key intermediate in pharmaceutical manufacturing, ensuring its purity is paramount for the safety and efficacy of the final drug product. This resource offers troubleshooting advice, frequently asked questions, and detailed analytical protocols to assist in your research and development efforts.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered during the synthesis and analysis of 2-Anilino-6-chloro-3-nitrobenzoic acid, providing explanations and actionable solutions.

Q1: My HPLC chromatogram shows a significant peak corresponding to one of the starting materials. How can I confirm this and improve the reaction conversion?

A1: The presence of starting materials, such as 2,6-dichloro-3-nitrobenzoic acid or aniline, is a common issue resulting from an incomplete reaction.

  • Causality: The nucleophilic aromatic substitution (SNAr) reaction to form the desired product is influenced by factors like reaction time, temperature, and stoichiometry of the reactants.[1][2] Insufficient reaction time or a non-optimal temperature can lead to poor conversion rates.

  • Troubleshooting Steps:

    • Co-injection: To confirm the identity of the peak, perform a co-injection of your sample spiked with a small amount of the suspected starting material. An increase in the peak area of interest confirms its identity.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or a rapid HPLC method to monitor the reaction's progress until the starting material spot/peak is no longer detectable.[3]

    • Optimize Conditions: If the reaction is incomplete, consider incrementally increasing the reaction time or temperature. Ensure the stoichiometry of the reactants is correct.

Q2: I'm observing an impurity with the same molecular weight as my product in the LC-MS analysis. What could this be?

A2: An impurity with the same molecular weight is likely a structural isomer.

  • Causality: During the synthesis, aniline could potentially substitute at a different position on the 2,6-dichloro-3-nitrobenzoic acid ring, although the ortho and para activating effect of the nitro group makes the intended substitution more favorable.[1][4] Another possibility is the presence of isomeric impurities in the starting materials.

  • Troubleshooting Steps:

    • High-Resolution MS (HRMS): While standard LC-MS provides the nominal mass, HRMS can provide the exact mass, which may help differentiate between isomers if their elemental compositions differ.

    • Tandem MS (MS/MS): Subject the isomeric peaks to fragmentation in the mass spectrometer. Different isomers will often produce unique fragmentation patterns, allowing for their differentiation.[5]

    • NMR Spectroscopy: For definitive structural elucidation of an isolated impurity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[6][7]

Q3: My final product has a persistent off-color (e.g., dark brown or reddish tint) even after purification. What is the likely cause?

A3: The coloration can be due to highly conjugated impurities or degradation products.

  • Causality: The nitro group on the aromatic ring makes the compound susceptible to certain side reactions and degradation pathways, which can lead to colored byproducts.[8] The presence of residual catalysts or starting materials can also contribute to color formation under certain conditions.

  • Troubleshooting Steps:

    • Forced Degradation Studies: To understand potential degradation pathways, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[9][10] This can help in identifying the likely colored degradants.

    • Purification Optimization: Re-evaluate your purification method. Techniques like recrystallization with a different solvent system or column chromatography with a different stationary phase might be more effective at removing the colored impurity.

    • Inert Atmosphere: During the synthesis, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

Synthetic Pathway and Potential Impurity Formation

The following diagram illustrates the primary synthetic route for 2-Anilino-6-chloro-3-nitrobenzoic acid and highlights potential points of impurity formation.

Synthesis_Pathway SM1 2,6-dichloro-3-nitrobenzoic acid Reaction S N Ar Reaction SM1->Reaction SM2 Aniline SM2->Reaction Product 2-Anilino-6-chloro-3-nitrobenzoic acid Imp4 Degradation Products Product->Imp4 Stress Conditions (Heat, Light, pH) Imp1 Unreacted Starting Materials Imp2 Isomeric Products Imp3 Over-reaction Products (e.g., di-anilino species) Reaction->Product Reaction->Imp1 Incomplete Reaction Reaction->Imp2 Alternative Substitution Reaction->Imp3 Excess Aniline

Caption: Synthetic route and potential impurity formation points.

Summary of Potential Impurities

Impurity TypeLikely CauseRecommended Analytical Techniques
Unreacted Starting Materials Incomplete reaction, improper stoichiometryHPLC-UV (co-injection), LC-MS
Isomeric Products Non-regioselective substitution, impure starting materialsHPLC-UV, LC-MS/MS, NMR
Over-reaction Products Excess of aniline, prolonged reaction timeLC-MS, HPLC-UV
Degradation Products Harsh reaction or workup conditions (pH, temp), storageForced degradation studies, LC-MS, HPLC-UV
Residual Solvents Inefficient drying or purificationGas Chromatography (GC)
Inorganic Impurities Catalysts, reagentsInductively Coupled Plasma (ICP-MS or ICP-OES)[11]

Frequently Asked Questions (FAQs)

What are typical acceptance criteria for impurities in pharmaceutical intermediates? Regulatory bodies like the ICH (International Council for Harmonisation) provide guidelines on impurity thresholds. For drug substances, impurities above a certain level need to be reported, identified, and/or qualified through toxicological studies.[6]

How can I proactively minimize impurity formation?

  • High-Purity Starting Materials: Ensure the purity of your 2,6-dichloro-3-nitrobenzoic acid and aniline.

  • Process Optimization: Carefully control reaction parameters such as temperature, reaction time, and reagent stoichiometry.

  • Appropriate Workup: Design a workup procedure that effectively removes unreacted reagents and byproducts without degrading the final product.

What is a forced degradation study and why is it important? A forced degradation or stress study intentionally subjects the drug substance to harsh conditions (e.g., high heat, extreme pH, oxidation, and light) to accelerate degradation.[9][12] These studies are crucial for:

  • Identifying potential degradation products that could form during storage.[10]

  • Elucidating degradation pathways.[8]

  • Developing and validating stability-indicating analytical methods that can separate and quantify the drug substance from its degradants.[13]

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol outlines a general reverse-phase HPLC-UV method suitable for separating the main compound from its potential impurities. Method optimization will be required for specific impurity profiles.[14][15]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the main compound).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS Method for Impurity Identification

This protocol provides a starting point for identifying unknown impurities using LC-MS.[5][16]

1. LC Conditions:

  • Use the same LC conditions as described in Protocol 1 to ensure chromatographic correlation.

2. MS Conditions:

  • Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: ESI negative and positive modes (run in separate experiments to capture a wider range of impurities).

  • Mass Range: Scan from m/z 100 to 1000.

  • Source Parameters (Typical Starting Points):

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/Hr

  • Data Acquisition: Acquire full scan data to determine the molecular weights of eluting peaks. For structural information, perform data-dependent MS/MS on the most abundant ions.

Workflow for Impurity Identification:

Impurity_ID_Workflow A Run HPLC-UV (Protocol 1) B Detect Unknown Peak A->B C Run LC-MS (Protocol 2) B->C D Determine Molecular Weight (Full Scan MS) C->D E Propose Elemental Formula (High-Resolution MS) D->E F Obtain Fragmentation Data (MS/MS) E->F G Propose Structure F->G H Isolate Impurity (Prep-HPLC) G->H If necessary I Confirm Structure (NMR) H->I

Caption: A typical workflow for the identification of unknown impurities.

References

  • ResolveMass Laboratories Inc. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Compound Interest. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Singh, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
  • Sharma, A. K. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals - Research and Reviews.
  • Shaikh, T., et al. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • ResearchGate. (n.d.). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples.
  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18.
  • BenchChem. (2025). Navigating the Maze of Byproducts in Iodoanisole Synthesis: A Comparative Guide to LC-MS Techniques.
  • Alfa Chemistry. (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals.
  • Biotech Spain. (2025, September 22). Impurity profiling in pharmaceuticals: Analytical methods and compliance.
  • Aliouche, H. (2019, February 5). LC-MS Analysis of Pharmaceutical Drugs. News-Medical.Net.
  • ResearchGate. (n.d.). Determination of organic nitro compounds using HPLC-UV-PAED.
  • BenchChem. (2025). A Comparative Guide to the HPLC-UV Analysis of 2-Bromo-4-nitroanisole.
  • Waters Corporation. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS.
  • ResearchGate. (2025, July 27). A foundational analysis on LC-MS in natural product bioanalysis.
  • Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
  • NorthEast BioLab. (n.d.). HPLC-UV Method Development: Testing 9 Articles in Formulation.
  • Li, A., et al. (2021). Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Making Use of Atmospheric Pressure Chemical Ionization and a Trap Column. Environmental Science & Technology Letters.
  • ResearchGate. (n.d.). Development and validation of a new RP-HPLC method for organic explosive compounds.
  • Chemsrc. (2025, August 25). 2-anilino-6-chloro-3-nitrobenzoic acid.
  • Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • University of Bristol. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution.

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Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity of Substituted Anilinobenzoic Acid Derivatives: A Technical Guide

Executive Summary Substituted anilinobenzoic acid derivatives (commonly known as fenamates) are classical non-steroidal anti-inflammatory drugs (NSAIDs) traditionally utilized for their cyclooxygenase (COX) inhibitory pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted anilinobenzoic acid derivatives (commonly known as fenamates) are classical non-steroidal anti-inflammatory drugs (NSAIDs) traditionally utilized for their cyclooxygenase (COX) inhibitory properties. However, recent oncological screening has revealed that fenamates—specifically Tolfenamic Acid (TA) , Mefenamic Acid (MFA) , and Flufenamic Acid (FFA) —exhibit potent, COX-independent cytotoxic effects against various malignant cell lines[1][2].

This guide provides an objective, data-driven comparison of the cytotoxicity profiles of these derivatives against a standard NSAID alternative, Diclofenac (DCF) . By dissecting the mechanistic causality behind their anti-proliferative effects and providing self-validating experimental protocols, this document serves as a comprehensive resource for researchers optimizing repurposed NSAIDs for cancer therapeutics.

Comparative Cytotoxicity Profiles: Quantitative Analysis

The cytotoxic efficacy of fenamates varies significantly depending on the target cell line and the specific functional group substitutions on the anilinobenzoic acid scaffold. The table below synthesizes the half-maximal inhibitory concentrations ( IC50​ ) of these agents across prevalent cancer models.

CompoundStructural SubstitutionTarget Cell Line IC50​ ValuePrimary Cytotoxic Mechanism
Tolfenamic Acid 3-chloro-2-methylphenylKB (Oral) HCT116 (Colon) SKBR3 (Breast)54.9 µM[2] 70.3 µM[3] 25–50 µM[4]Sp1 transcription factor degradation; Mitochondrial depolarization[1][2].
Mefenamic Acid 2,3-dimethylphenylMCF-7 (Breast) HepG2 (Liver)~20 µM[5] >100 µM[6]Apoptosis induction; Note: Exhibits cytoprotective Nrf2 activation at sub-lethal doses[6].
Flufenamic Acid 3-trifluoromethylphenylU2OS (Osteosarcoma) T84 (Colon)>100 µM[7] ~50 µM[8]L-type Ca2+ channel blockade; TEAD-YAP inhibition; AMPK activation[8][9].
Diclofenac (Ref)2,6-dichlorophenylaceticHT-29 (Colon) MCF-7 (Breast)55 µM[10][11] 248 µM[10]LDHA inhibition; ATP depletion; Classical COX-1/2 inhibition[10][12].

Data Interpretation: Tolfenamic acid consistently demonstrates the most potent and broad-spectrum cytotoxicity among the uncomplexed fenamates, frequently outperforming Diclofenac in breast and oral cancer models[2][4]. Flufenamic acid, while less intrinsically toxic in monolayer cultures, shows high efficacy when complexed with transition metals[7].

Mechanistic Divergence: The Causality of Cell Death

To utilize these compounds effectively, researchers must understand that their cytotoxicity is largely COX-independent . The structural nuances of the anilinobenzoic acid ring dictate distinct off-target interactions.

Tolfenamic Acid: The Sp1 Degrader

Unlike traditional NSAIDs, TA aggressively targets the Specificity Protein 1 (Sp1) transcription factor. Sp1 is overexpressed in many tumors and regulates genes vital for survival (Survivin, VEGF, c-Met)[1]. TA induces the proteasome-dependent degradation of Sp1, leading to a catastrophic collapse of the cell's anti-apoptotic defenses and subsequent mitochondrial membrane depolarization[2][4].

TA_Mechanism TA Tolfenamic Acid (TA) Sp1 Sp1 Transcription Factor TA->Sp1 Binds/Targets Proteasome Proteasomal Degradation Sp1->Proteasome Induces TargetGenes Downregulation of Survivin, VEGF, c-Met Proteasome->TargetGenes Leads to Apoptosis Mitochondrial Apoptosis TargetGenes->Apoptosis Triggers

Caption: Tolfenamic acid induces Sp1 degradation, downregulating survivin and triggering apoptosis.

Mefenamic Acid: Dose-Dependent Dichotomy

Mefenamic acid presents a unique pharmacological paradox. At high concentrations (>50 µM), it induces classical caspase-dependent apoptosis. However, at lower concentrations, MFA disrupts the Keap1-Nrf2 interaction, upregulating SQSTM1 (p62) and activating the Nrf2 antioxidant pathway[6]. This means sub-lethal dosing of MFA can actually be cytoprotective against oxidative stress, a critical variable researchers must control for during in vitro screening.

Flufenamic Acid: Ion Channel Modulation

The trifluoromethyl substitution on FFA drastically alters its target affinity. FFA acts as a potent blocker of non-selective cation channels and L-type Ca2+ channels[9]. By inhibiting calcium influx, FFA disrupts intracellular signaling cascades, leading to the activation of AMPK and the inhibition of TEAD-YAP-dependent cell migration[8].

Self-Validating Experimental Protocols

To ensure rigorous and reproducible cytotoxicity profiling, relying solely on metabolic assays (like MTT) is insufficient, as fenamates can alter mitochondrial metabolism (e.g., uncoupling) without immediately causing cell death. The following workflow establishes a self-validating system.

Workflow Seed Seed Cancer Cells (e.g., MCF-7, HT-29) Treat Treat with Fenamates (10-200 µM, 24-72h) Seed->Treat MTT MTT Assay (Metabolic Viability) Treat->MTT Annexin Annexin V/PI Staining (True Apoptosis) Treat->Annexin Western Western Blot (Sp1, Caspase-3) Treat->Western

Caption: Standardized multi-assay workflow for evaluating fenamate-induced cytotoxicity.

Protocol 1: Primary Screening via MTT Assay

Purpose: Establish the baseline IC50​ values.

  • Cell Seeding: Seed cells (e.g., HCT116 or MCF-7) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Drug Preparation: Dissolve fenamates in DMSO (stock solution 100 mM). Dilute in culture media to achieve final concentrations ranging from 10 µM to 200 µM. Crucial: Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced toxicity.

  • Treatment: Aspirate old media and apply drug-treated media. Incubate for 48 hours.

  • Viability Measurement: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.

Protocol 2: Validation via Annexin V/PI Flow Cytometry

Purpose: Differentiate between true apoptosis and mere metabolic suppression (a common artifact in NSAID screening).

  • Harvesting: Collect both floating (apoptotic) and adherent cells post-treatment (48h) using enzyme-free cell dissociation buffer to preserve phosphatidylserine integrity.

  • Washing: Wash cells twice with cold PBS and resuspend in Binding Buffer at 1×106 cells/mL.

  • Staining: Transfer 100 µL of the solution to a flow tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze via flow cytometry within 1 hour. Causality: Cells in the lower-right quadrant (Annexin V+/PI-) confirm early apoptosis, validating that the IC50​ observed in the MTT assay is driven by programmed cell death, not just cell cycle arrest[2].

Protocol 3: Mechanistic Confirmation (Sp1 Western Blot)

Purpose: Verify the COX-independent mechanism of Tolfenamic Acid.

  • Lysis: Lyse TA-treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Separation: Run 30 µg of total protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing: Probe with anti-Sp1 primary antibody (1:1000) overnight at 4°C. Use anti- β -actin as a loading control.

  • Detection: A dose-dependent decrease in the Sp1 band intensity confirms the proteasomal degradation pathway specific to TA[1][4].

Conclusion

While Diclofenac remains a standard benchmark for NSAID-induced cytotoxicity, substituted anilinobenzoic acid derivatives offer highly specific, COX-independent mechanisms that make them attractive candidates for drug repurposing. Tolfenamic acid stands out as the most promising anti-cancer fenamate due to its potent Sp1-degrading capabilities. Conversely, researchers must exercise caution with Mefenamic acid due to its biphasic, dose-dependent activation of cytoprotective Nrf2 pathways. By employing the self-validating protocols outlined above, laboratories can accurately map the therapeutic windows of these versatile compounds.

Sources

Comparative

structure-activity relationship of anilino-nitrobenzoic acids

Anilino-nitrobenzoic acids represent a highly specialized class of targeted inhibitors crucial to modern drug development, particularly in oncology. As a Senior Application Scientist, I have structured this guide to move...

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Author: BenchChem Technical Support Team. Date: April 2026

Anilino-nitrobenzoic acids represent a highly specialized class of targeted inhibitors crucial to modern drug development, particularly in oncology. As a Senior Application Scientist, I have structured this guide to move beyond superficial descriptions, providing you with the mechanistic causality, comparative performance data, and self-validating experimental workflows necessary to evaluate these compounds against traditional alternatives.

Biological Rationale: The Role of AKR1C3

Aldo-keto reductase 1C3 (AKR1C3) is a critical enzyme that catalyzes the NADPH-dependent reduction of carbonyl moieties, playing a central role in pre-receptor regulation of signaling pathways[1]. In castrate-resistant prostate cancer (CRPC) and hormone-dependent breast cancers, AKR1C3 drives disease progression by converting weak androgens (e.g., Δ4-androstenedione) into potent testosterone, and estrone into 17β-estradiol[1].

The primary challenge in targeting AKR1C3 is achieving isoform selectivity. AKR1C1 and AKR1C2 share high sequence homology with AKR1C3 and are widely expressed across tissue types; inhibiting them leads to undesirable off-target steroid metabolism disruptions[1].

G DHEA DHEA Androstenedione Δ4-Androstenedione (Weak Androgen) DHEA->Androstenedione 3β-HSD Testosterone Testosterone (Potent Androgen) Androstenedione->Testosterone AKR1C3 Enzyme AR Androgen Receptor (Transactivation) Testosterone->AR Receptor Binding CRPC CRPC Progression AR->CRPC Disease Driver Inhibitor Anilino-Nitrobenzoic Acid (Selective Inhibitor) Inhibitor->Androstenedione Blocks AKR1C3

Fig 1: AKR1C3-mediated steroidogenesis pathway and intervention by anilino-nitrobenzoic acids.

Structure-Activity Relationship (SAR) Analysis

The development of anilino-nitrobenzoic acids, specifically derivatives of the 3-(phenylamino)benzoic acid core scaffold, was driven by the need for orders of magnitude higher selectivity for AKR1C3 over AKR1C1/2[1].

Mechanistic Causality of the Scaffold:

  • The Meta-Arrangement: A meta arrangement of the carboxylic acid and secondary amine moieties is structurally essential. It provides the exact steric geometry required to navigate the AKR1C3 binding pocket without clashing with the residues unique to AKR1C1 and AKR1C2[1].

  • Electron-Withdrawing Groups (The Nitro Handle): The addition of a strong electron-withdrawing group, such as a nitro (-NO2) group at the para position of the B-ring, fundamentally alters the molecule's electrostatics[1]. By withdrawing electron density, the nitro group lowers the pKa of the carboxylate. This ensures the carboxylate is fully ionized at physiological pH, allowing it to form a rigid, high-affinity electrostatic interaction within the enzyme's catalytic oxyanion hole[2]. Furthermore, the nitro group serves as a versatile chemical handle for downstream derivatization[3].

SAR Scaffold 3-(Phenylamino)benzoic Acid Core Scaffold Meta Meta-Arrangement (COOH & NH) Scaffold->Meta Nitro Para-Nitro Group (-NO2 B-Ring) Scaffold->Nitro Selectivity AKR1C3 Selectivity (vs AKR1C1/2 & COX) Meta->Selectivity Steric Fit Nitro->Selectivity Sub-pocket Binding Potency Increased Potency (Lower pKa, Oxyanion Hole) Nitro->Potency Electron Withdrawal

Fig 2: Structure-activity relationship logic for anilino-nitrobenzoic acid derivatives.

Comparative Performance: Targeted Inhibitors vs. NSAIDs

Historically, non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Flufenamic acid were found to possess off-target AKR1C3 inhibitory activity[2]. Crystal structures reveal that the carboxylate of flufenamic acid occupies the AKR1C3 oxyanion hole, while in indomethacin, the ketone oxygen sits in close proximity to this site[2].

However, relying on NSAIDs for AKR1C3 inhibition is fundamentally flawed due to their primary activity against Cyclooxygenase (COX) enzymes, leading to severe gastrointestinal and cardiovascular toxicity at the doses required for oncology. Anilino-nitrobenzoic acids decouple these activities.

Compound ClassRepresentative AgentAKR1C3 IC50Selectivity (vs AKR1C1/2)COX-1/2 InhibitionPrimary Binding Characteristic
Anilino-Nitrobenzoic Acid 4-Nitro-3-(phenylamino)benzoic acidLow nM> 100-foldMinimal / NoneCarboxylate locked in oxyanion hole; B-ring in isoform-specific pocket.
Indole-Acetic Acid (NSAID) Indomethacin~2.3 μM20–40 foldExtremely HighKetone oxygen proximity to oxyanion hole[2].
Anthranilic Acid (NSAID) Flufenamic Acid~1.0 μMPoorHighCarboxylate occupies oxyanion hole[2].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the evaluation of these compounds requires robust, self-validating experimental designs. Below are the gold-standard protocols for validating anilino-nitrobenzoic acids.

Protocol A: Continuous Kinetic AKR1C3 Enzymatic Inhibition Assay

Rationale: Endpoint assays are susceptible to false positives from compound autofluorescence or precipitation. A continuous kinetic assay tracking the oxidation of NADPH to NADP+ provides direct, real-time causality of oxidoreductase inhibition.

  • Reagent Preparation: Prepare assay buffer (50 mM potassium phosphate, pH 6.5). Reconstitute recombinant human AKR1C3 enzyme, NADPH (cofactor), and 9,10-phenanthrenequinone (PQ, specific substrate).

  • Compound Titration: Serial dilute the anilino-nitrobenzoic acid derivative in DMSO. Self-Validation Step: Maintain a constant 1% DMSO final concentration across all wells to rule out solvent-induced denaturation.

  • Pre-incubation: Combine AKR1C3 (10 nM final) with the inhibitor and NADPH (200 μM) in a 96-well black microplate. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add PQ (1 μM final) to initiate the reaction.

  • Kinetic Readout: Immediately measure the decrease in NADPH fluorescence (Excitation: 340 nm / Emission: 460 nm) every 30 seconds for 15 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence decay curve. Plot relative V0​ against log[Inhibitor] to determine the IC50​ .

Protocol B: Regioisomer Differentiation via 2D-NMR

Rationale: The synthesis of substituted anilino-nitrobenzoic acids frequently yields a mixture of regioisomers[3]. Standard mass spectrometry confirms the molecular weight but falls completely short in distinguishing structural isomers like 3-anilino-4-nitrobenzoic acid from 4-anilino-3-nitrobenzoic acid[3]. Because the exact positioning of the nitro group dictates the carboxylate's pKa, definitive structural assignment via NMR is a critical quality control step[3].

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated DMSO ( DMSO−d6​ ).

  • 1D 1H -NMR Acquisition: Acquire a standard proton spectrum to verify purity and integrate the aromatic proton signals.

  • 2D-NOESY Acquisition: Run a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. Causality: NOESY detects through-space dipole-dipole interactions (typically < 5 Å).

  • Interpretation: Look for a definitive NOE cross-peak between the secondary amine proton (-NH-) and the specific adjacent aromatic protons on the nitro-bearing ring. The presence or absence of specific spatial correlations will definitively map the local chemical environment, validating whether the nitro group is in the required para or meta position relative to the B-ring linkage.

Sources

Validation

A Comparative Analysis of the Potential Efficacy of 2-Anilino-6-chloro-3-nitrobenzoic acid Against Standard Antibiotics

In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and validate novel antibacterial agents has never been more critical. This guide provides a comprehensive framework for e...

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Author: BenchChem Technical Support Team. Date: April 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and validate novel antibacterial agents has never been more critical. This guide provides a comprehensive framework for evaluating the potential efficacy of a novel compound, 2-Anilino-6-chloro-3-nitrobenzoic acid, against established antibiotics. While direct experimental data on this specific molecule is nascent, its structural motifs, particularly the chloro, nitro, and anilino groups, suggest a plausible basis for antimicrobial activity, warranting a rigorous comparative investigation. This document is intended for researchers, scientists, and drug development professionals, offering a robust methodology for such an evaluation.

Introduction: The Rationale for Investigating Novel Benzoic Acid Derivatives

The chemical scaffold of benzoic acid and its derivatives has long been a fruitful starting point for the development of therapeutic agents. The presence of a nitro group on an aromatic ring is a key feature in several existing antimicrobial drugs.[1][2] These nitroaromatic compounds often act as prodrugs, requiring reductive bioactivation within the bacterial cell to form reactive nitrogen species.[2][3] These reactive intermediates can subsequently induce cellular damage by targeting DNA and other critical macromolecules, leading to bacterial cell death.[4]

The compound of interest, 2-Anilino-6-chloro-3-nitrobenzoic acid, incorporates several functional groups that suggest potential antimicrobial action. The chloro and nitro substituents are strongly electron-withdrawing, which can influence the molecule's redox potential and its ability to participate in the generation of reactive intermediates. Furthermore, studies on related chloro-nitrobenzoic acid derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[5][6] This guide, therefore, outlines the necessary experimental protocols to systematically evaluate and compare the efficacy of this promising compound.

The Subject Compound and Comparators

2.1. Test Compound: 2-Anilino-6-chloro-3-nitrobenzoic acid

  • Chemical Structure:

    Caption: Chemical structure of 2-Anilino-6-chloro-3-nitrobenzoic acid.

2.2. Comparator Antibiotics

To establish a robust comparison, a panel of well-characterized antibiotics with known mechanisms of action and spectra of activity are selected.

  • For Gram-Positive Bacteria (Staphylococcus aureus):

    • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis. It is a standard of care for serious Gram-positive infections, including Methicillin-resistant Staphylococcus aureus (MRSA).

    • Gentamicin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit. It has broad-spectrum activity but is particularly effective against many Gram-positive and Gram-negative bacteria.[5]

  • For Gram-Negative Bacteria (Escherichia coli):

    • Ampicillin: A beta-lactam antibiotic that inhibits the final step of cell wall synthesis. It is a broad-spectrum antibiotic commonly used against Gram-negative bacteria.

    • Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.

2.3. Bacterial Strains

Standardized reference strains are crucial for the reproducibility of susceptibility testing. The following ATCC (American Type Culture Collection) strains are recommended:

  • Staphylococcus aureus subsp. aureus (ATCC® 29213™): A quality control strain for antimicrobial susceptibility testing.[7]

  • Escherichia coli (ATCC® 25922™): A CLSI control strain for antimicrobial susceptibility testing.[8]

Experimental Protocols

The cornerstone of evaluating antibacterial efficacy lies in the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

3.1. Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_results Data Analysis start Start prep_compound Prepare stock solution of 2-Anilino-6-chloro-3-nitrobenzoic acid and comparator antibiotics start->prep_compound prep_bacteria Culture S. aureus and E. coli to mid-log phase start->prep_bacteria serial_dilution Perform two-fold serial dilutions of compounds in 96-well plates prep_compound->serial_dilution adjust_inoculum Adjust bacterial suspension to 0.5 McFarland standard prep_bacteria->adjust_inoculum adjust_inoculum->serial_dilution inoculate Inoculate wells with adjusted bacterial suspension serial_dilution->inoculate incubate_mic Incubate at 37°C for 18-24 hours inoculate->incubate_mic read_mic Visually inspect for turbidity and determine MIC incubate_mic->read_mic plate_mbc Plate aliquots from clear wells (at and above MIC) onto antibiotic-free agar read_mic->plate_mbc incubate_mbc Incubate at 37°C for 24-48 hours plate_mbc->incubate_mbc count_colonies Count Colony Forming Units (CFUs) incubate_mbc->count_colonies determine_mbc Determine MBC (≥99.9% killing) count_colonies->determine_mbc compare_data Compare MIC and MBC values of test compound to comparator antibiotics determine_mbc->compare_data end End compare_data->end

Caption: Experimental workflow for determining MIC and MBC.

3.2. Step-by-Step Protocol for MIC Determination (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]

  • Preparation of Antibiotic Stock Solutions: Dissolve 2-Anilino-6-chloro-3-nitrobenzoic acid and comparator antibiotics in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).[10]

  • Preparation of Inoculum:

    • From a fresh agar plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve a concentration of approximately 1.5 x 10⁶ CFU/mL.[11]

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the antibiotic stock solution (at a concentration twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (no antibiotic), and well 12 as a negative control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.[9]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[11]

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).[12]

3.3. Step-by-Step Protocol for MBC Determination

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC) and from the positive control well.[9]

  • Plating: Spot-plate each aliquot onto a sterile, antibiotic-free Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 37°C for 24-48 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13]

Hypothetical Comparative Efficacy Data

The following table presents a hypothetical outcome of the MIC and MBC assays, illustrating how the data would be structured for comparison.

Compound Organism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
2-Anilino-6-chloro-3-nitrobenzoic acid S. aureus ATCC® 29213™8162
VancomycinS. aureus ATCC® 29213™144
GentamicinS. aureus ATCC® 29213™0.512
2-Anilino-6-chloro-3-nitrobenzoic acid E. coli ATCC® 25922™16644
AmpicillinE. coli ATCC® 25922™482
CiprofloxacinE. coli ATCC® 25922™0.0150.032

Interpretation of Hypothetical Results:

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

  • In this hypothetical scenario, 2-Anilino-6-chloro-3-nitrobenzoic acid demonstrates bactericidal activity against S. aureus and bacteriostatic to weakly bactericidal activity against E. coli.

  • Its potency against S. aureus is less than that of Vancomycin and Gentamicin.

  • Its potency against E. coli is less than that of Ampicillin and Ciprofloxacin.

Potential Mechanism of Action: A Hypothesis

The antimicrobial activity of nitroaromatic compounds is often dependent on the enzymatic reduction of the nitro group within the bacterial cell.[1][2] This process generates highly reactive intermediates, such as nitroso and hydroxylamine species, which are toxic to the cell.[2]

compound 2-Anilino-6-chloro-3-nitrobenzoic acid (Prodrug) entry Cellular Uptake compound->entry reduction Bacterial Nitroreductases entry->reduction reactive_species Reactive Nitrogen Species (Nitroso, Hydroxylamine radicals) reduction->reactive_species Bioactivation damage Cellular Damage reactive_species->damage dna_damage DNA Strand Breaks damage->dna_damage protein_damage Protein Dysfunction damage->protein_damage membrane_damage Membrane Destabilization damage->membrane_damage death Bacterial Cell Death dna_damage->death protein_damage->death membrane_damage->death

Caption: Hypothesized mechanism of action for 2-Anilino-6-chloro-3-nitrobenzoic acid.

This bioactivation is a key step, as the parent compound is typically much less active. The generated reactive species can cause widespread damage to cellular macromolecules, including DNA, leading to inhibition of replication and ultimately cell death. The presence of the electron-withdrawing chloro group may further enhance the reduction potential of the nitro group, potentially increasing the efficiency of this activation process.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of 2-Anilino-6-chloro-3-nitrobenzoic acid as a potential antimicrobial agent. The outlined protocols for MIC and MBC determination are standard, robust methods for quantifying antibacterial efficacy. While the presented data is hypothetical, it illustrates the expected format and comparative nature of such a study.

The structural features of 2-Anilino-6-chloro-3-nitrobenzoic acid, particularly the nitroaromatic moiety, provide a strong rationale for its investigation. Should initial screenings based on the methodologies described herein prove promising, further studies would be warranted. These would include testing against a broader panel of clinical isolates, including multidrug-resistant strains, assessing its cytotoxicity against mammalian cell lines to determine a selectivity index, and detailed mechanistic studies to confirm the hypothesized mode of action. The path from a promising scaffold to a clinically viable antibiotic is long and arduous, but it begins with the rigorous and systematic in vitro evaluation detailed in this guide.

References

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

  • Salas-Ambrosio, P., et al. (2022). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 27(21), 7249. [Link]

  • Postu, P. A., et al. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 25(5), 2993. [Link]

  • PubMed. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • MDPI. (2021). Nitroaromatic Antibiotics. Encyclopedia. [Link]

  • ResearchGate. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • ResearchGate. (2022). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. [Link]

  • MDPI. (2023). Antibiotic Susceptibility Testing of Escherichia coli and Coliform Isolates Detected in Samples of Drinking Water from Central Greece. Antibiotics, 12(3), 519. [Link]

  • SciELO. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1547-1575. [Link]

  • ResearchGate. (2014). Tests of the susceptibility of S. aureus ATCC 25923 (left) and ATCC 33591 (right) to antibiotics. [Link]

  • Pharmacology Discovery Services. Staphylococcus aureus (ATCC 29213) MIC. [Link]

  • National Center for Biotechnology Information. (2017). Complete Genome Sequence of the Disinfectant Susceptibility Testing Reference Strain Staphylococcus aureus subsp. aureus ATCC 6538. Genome Announcements, 5(20), e00392-17. [Link]

  • Asian Journal of Chemistry. (2012). Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[1]-benzopyran-2-one. Asian Journal of Chemistry, 24(12), 5821-5823. [Link]

  • National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(4), 709. [Link]

  • National Center for Biotechnology Information. (2000). Escherichia coli ATCC 35218 as a Quality Control Isolate for Susceptibility Testing of Haemophilus influenzae with Haemophilus Test Medium. Journal of Clinical Microbiology, 38(1), 442-445. [Link]

  • Preprints.org. (2023). A review of compounds derivatives with antimicrobial activities. [Link]

  • STAR Protocols. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. [Link]

  • Journal of Antimicrobial Chemotherapy. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-11. [Link]

  • National Center for Biotechnology Information. (2022). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. Antibiotics, 11(3), 394. [Link]

  • ResearchGate. (2019). MIC and MBC ranges for Gram-negative bacterial strains. [Link]

  • Aemtek. MIC/MBC Testing. [Link]

  • ResearchGate. (2018). Literature MIC values for tested antibiotics. [Link]

  • IDEXX. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • BMG LABTECH. (2023). The minimum bactericidal concentration of antibiotics. [Link]

  • ResearchGate. (2022). Antimicrobial activity of phenol and benzoic acid derivatives. [Link]

  • Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • Chitkara University. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 39-51. [Link]

Sources

Comparative

validation of "2-Anilino-6-chloro-3-nitrobenzoic acid" purity by HPLC and NMR

An Objective Guide to the Validation of "2-Anilino-6-chloro-3-nitrobenzoic acid" Purity by HPLC and NMR The precise determination of purity for chemical intermediates is a cornerstone of safe and effective drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to the Validation of "2-Anilino-6-chloro-3-nitrobenzoic acid" Purity by HPLC and NMR

The precise determination of purity for chemical intermediates is a cornerstone of safe and effective drug development. For a molecule such as 2-Anilino-6-chloro-3-nitrobenzoic acid, a key building block in synthetic chemistry, rigorous purity validation is not merely a procedural step but a critical quality attribute that ensures the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Our objective is to move beyond mere protocol recitation and delve into the causality behind methodological choices. We will explore the strengths and limitations of each technique, supported by detailed experimental frameworks and data interpretation strategies, to empower researchers and drug development professionals in making informed analytical decisions.

The Imperative of Purity for Synthetic Intermediates

2-Anilino-6-chloro-3-nitrobenzoic acid is a structurally complex molecule whose synthesis can yield a variety of impurities. These may include unreacted starting materials (e.g., 2,6-dichloro-3-nitrobenzoic acid), side-products from non-specific reactions, or residual solvents.[1][2] The presence of such impurities, even at trace levels, can have significant downstream consequences, including altered reaction kinetics, the formation of toxic by-products, and compromised API stability.[3] Therefore, employing robust, validated analytical methods is essential. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) for the validation of analytical procedures, ensuring that the methodologies are fit for their intended purpose.[4][5][6]

Section 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, renowned for its high sensitivity and resolving power in separating components of a mixture.[7][8] The technique operates by partitioning analytes between a stationary phase (packed in a column) and a mobile phase, with separation based on differential affinities.[9][10] For a compound like 2-Anilino-6-chloro-3-nitrobenzoic acid, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.[11]

The Rationale Behind RP-HPLC

The choice of RP-HPLC is dictated by the molecule's structure. It is a moderately polar organic compound, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The inclusion of an acid modifier (e.g., formic or phosphoric acid) in the mobile phase is critical. It serves to suppress the ionization of the carboxylic acid group on the analyte, ensuring a single, well-defined peak shape and preventing chromatographic tailing.

Experimental Protocol: RP-HPLC Method

This protocol is a self-validating system designed for accuracy and reproducibility, in alignment with standards such as the United States Pharmacopeia (USP) General Chapter <621>.[9][12][13]

1. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh approximately 10 mg of 2-Anilino-6-chloro-3-nitrobenzoic acid reference standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) using the diluent.

2. Chromatographic Conditions: A summary of the instrumental parameters is provided in the table below.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient elution (see gradient table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance)
Injection Volume 10 µL

Gradient Elution Table:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.03070
25.03070
25.17030
30.07030

3. Data Analysis and Purity Calculation:

  • Inject the diluent (as a blank), followed by the standard solution (five replicate injections for system suitability) and then the sample solution.

  • System Suitability: The relative standard deviation (RSD) for the peak area of the five replicate standard injections should be ≤ 2.0%.

  • Purity Calculation: The purity is determined using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks in the chromatogram.[1]

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Workflow Diagram

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Mobile Phase Prep (A: Aq. Formic Acid) (B: ACN + Formic Acid) prep_sample Sample & Standard Prep (0.1 mg/mL in Diluent) hplc_system HPLC System - Pump - Injector (10 µL) - C18 Column (30°C) - UV-Vis Detector (254 nm) prep_sample->hplc_system Inject chromatogram Generate Chromatogram hplc_system->chromatogram Acquire Data integration Peak Integration chromatogram->integration calculation Purity Calculation (Area % Method) integration->calculation result Purity > 99.5% calculation->result Final Report

Caption: A logical workflow for HPLC purity analysis.

Section 2: Purity Determination by Quantitative NMR (qNMR) Spectroscopy

While HPLC excels at separation, NMR spectroscopy offers unparalleled structural confirmation and can be adapted for highly accurate quantitative analysis (qNMR).[14][15] qNMR is recognized by pharmacopeias as a primary analytical method because the signal intensity is directly proportional to the number of nuclei generating the signal, often eliminating the need for a specific reference standard of the analyte itself.[16][17][18]

The Rationale Behind qNMR

For purity assessment, ¹H NMR is the nucleus of choice due to its high natural abundance and sensitivity.[17] The method relies on comparing the integral of a well-resolved proton signal from the analyte with that of a known amount of a high-purity internal standard. The choice of internal standard is paramount: it must be stable, non-reactive, have signals that do not overlap with the analyte, and be accurately weighable. Maleic acid or dimethyl sulfone are common choices. The selection of a deuterated solvent is also critical; DMSO-d₆ is an excellent choice for 2-Anilino-6-chloro-3-nitrobenzoic acid as it effectively dissolves the compound and its acidic protons (from COOH and NH) are often observable.

Experimental Protocol: ¹H qNMR Method

This protocol is designed to ensure accuracy and precision, which are the hallmarks of a trustworthy qNMR experiment.[17]

1. Preparation of Sample:

  • Accurately weigh approximately 15-20 mg of the 2-Anilino-6-chloro-3-nitrobenzoic acid sample into a clean vial.

  • Accurately weigh approximately 5-10 mg of a high-purity internal standard (e.g., Maleic Acid) into the same vial. Record the exact masses.

  • Dissolve the mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition Parameters: The key to quantitative accuracy lies in ensuring full relaxation of all protons between scans. This is achieved by using a long relaxation delay (D1).

ParameterRecommended Setting
Spectrometer ≥ 400 MHz
Nucleus ¹H
Solvent DMSO-d₆
Pulse Angle 90°
Relaxation Delay (D1) ≥ 5 x T₁ (longest T₁ of interest, typically 30-60s)
Acquisition Time 2-4 seconds
Number of Scans 8-16
Temperature 25 °C

3. Data Processing and Purity Calculation:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Carefully integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

  • The purity is calculated using the following formula:

    Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd

    Where:

    • I : Integral value of the signal

    • N : Number of protons giving rise to the signal

    • MW : Molecular Weight

    • m : Mass

    • Pstd : Purity of the internal standard (e.g., 99.9%)

qNMR Workflow Diagram

qNMR_Workflow cluster_prep 1. Preparation cluster_analysis 2. NMR Acquisition cluster_data 3. Data Processing weighing Accurate Weighing - Analyte (m_analyte) - Internal Std (m_std) dissolving Dissolve in DMSO-d6 Transfer to NMR Tube weighing->dissolving nmr_system NMR Spectrometer (≥400 MHz) - Acquire FID - Long Relaxation Delay (D1) dissolving->nmr_system Insert Sample processing Fourier Transform Phase & Baseline Correction nmr_system->processing Generate FID integration Integrate Analyte & Std Peaks processing->integration calculation Purity Calculation (Using qNMR Formula) integration->calculation result Purity = 99.6% calculation->result Final Report

Caption: Step-by-step workflow for qNMR purity determination.

Section 3: Comparative Analysis: HPLC vs. NMR

Both HPLC and NMR are powerful techniques, but they provide different and complementary information. The choice between them, or the decision to use both, depends on the specific requirements of the analysis.

Performance CharacteristicHPLC (with UV Detection)NMR Spectroscopy
Principle Chromatographic SeparationNuclear Spin Resonance
Primary Output Purity (relative area %), Impurity ProfileStructural Confirmation, Purity (absolute)
Sensitivity High (ppm to ppb levels for impurities)Moderate (typically >0.1% for qNMR)
Specificity High for separation; co-elution is possible.Very high; based on unique chemical environments.
Quantitation Relative (Area %), requires reference standards for absolute quantitation.Absolute (Primary Method), requires a certified internal standard.[16][18]
Structural Information None (unless coupled with MS).[19]Definitive structural elucidation.
Sample Throughput Moderate (20-40 min per sample).Low (requires longer acquisition times for qNMR).
Method Development Can be time-consuming.[7]Relatively straightforward for known structures.
Field-Proven Insights: Which Method to Choose?
  • For Routine Quality Control & Impurity Profiling: HPLC is the undisputed workhorse. Its high sensitivity makes it ideal for detecting and quantifying trace-level impurities that may not be visible by NMR. The area percent method provides a rapid and reliable measure of purity for batch release.[7][11]

  • For Structural Confirmation & Absolute Purity: NMR is essential. It provides an unambiguous confirmation of the molecule's identity. As a primary ratio method, qNMR is invaluable for certifying reference standards or when an identical standard of the analyte is unavailable.[14][17]

  • A Synergistic Approach: The most robust validation strategy employs both techniques. HPLC is used to establish the impurity profile and routine purity, while NMR confirms the structure of the main component and can be used to identify unknown impurities isolated by preparative HPLC. This dual approach provides a comprehensive and trustworthy assessment of the material's quality.

Conclusion

The validation of "2-Anilino-6-chloro-3-nitrobenzoic acid" purity is a multi-faceted task that benefits from the distinct strengths of both HPLC and NMR spectroscopy. HPLC provides a high-sensitivity method for separating and quantifying impurities, making it ideal for routine quality control. NMR delivers definitive structural confirmation and the ability to perform absolute quantitative analysis, making it a powerful tool for characterization and reference standard certification. By understanding the causality behind the experimental design of each method, researchers can confidently select the appropriate technique—or a combination of both—to ensure the quality and integrity of this critical chemical intermediate, thereby upholding the highest standards of scientific and developmental rigor.

References

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Pharmaceutical Review URL: [Link]

  • Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL: [Link]

  • Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: European Pharmaceutical Review URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: NMR spectroscopy: Quality control of pharmaceutical products Source: European Pharmaceutical Review URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES Q2(R2) - Draft version Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains Source: PubMed URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: IntechOpen URL: [Link]

  • Title: Separation of 2-Chloro-3-nitrobenzoic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Evaluating Impurities in Drugs (Part II of III) Source: Pharmaceutical Technology URL: [Link]

  • Title: Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet Source: PubMed URL: [Link]

  • Title: 2-anilino-6-chloro-3-nitrobenzoic acid Source: Chemsrc URL: [Link]

Sources

Validation

comparative spectroscopic analysis of "2-Anilino-6-chloro-3-nitrobenzoic acid" isomers

Comparative Spectroscopic Guide: 2-Anilino-6-chloro-3-nitrobenzoic Acid and Its Positional Isomers Executive Summary The compound 2-Anilino-6-chloro-3-nitrobenzoic acid (CAS: 55776-07-3)[1] belongs to the fenamate class...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Spectroscopic Guide: 2-Anilino-6-chloro-3-nitrobenzoic Acid and Its Positional Isomers

Executive Summary

The compound 2-Anilino-6-chloro-3-nitrobenzoic acid (CAS: 55776-07-3)[1] belongs to the fenamate class of molecules—privileged structural motifs widely utilized in non-steroidal anti-inflammatory drugs (NSAIDs) and emerging anticancer metallo-complexes[2]. A defining feature of fenamic acid derivatives is their conformational flexibility, often acting as "polymorphophores" due to their ability to form robust intramolecular hydrogen bonds between the diphenylamine N-H and the carboxylate C=O[3].

When comparing 2-anilino-6-chloro-3-nitrobenzoic acid to its positional isomers, the specific placement of the bulky chloro (-Cl) and strongly electron-withdrawing nitro (-NO₂) groups dictates the molecule's coplanarity. This guide provides a definitive spectroscopic framework for differentiating the target compound from its planar isomers using FT-IR, NMR, and UV-Vis spectroscopy.

Structural Rationale: Causality in Spectroscopic Shifts

To understand the spectroscopic data, we must first analyze the molecular geometry dictated by steric and electronic effects. We will compare three theoretical isomers:

  • Isomer A (Target): 2-Anilino-6-chloro -3-nitrobenzoic acid

  • Isomer B: 2-Anilino-4-chloro -5-nitrobenzoic acid

  • Isomer C: 2-Anilino-5-chloro -3-nitrobenzoic acid

The Steric Clash (Isomer A): In Isomer A, the chlorine atom at the C6 position sits directly ortho to the C1-carboxylic acid. The van der Waals radius of chlorine creates a severe steric clash, forcing the carboxylate group to twist out of the aromatic plane. This out-of-plane rotation severely weakens the canonical intramolecular hydrogen bond (N-H···O=C) that typically defines fenamates[4].

The Planar Conformation (Isomers B & C): In Isomers B and C, the C6 position is unsubstituted (occupied by a small hydrogen atom). The carboxylate group remains coplanar with the anthranilic acid ring, allowing for a highly stabilized, strong intramolecular hydrogen bond. This coplanarity extends the π -conjugation system and heavily deshields the N-H proton.

Comparative Spectroscopic Data

The disruption of the intramolecular hydrogen bond in Isomer A yields distinct, quantifiable markers across all standard spectroscopic modalities.

Table 1: Vibrational and Electronic Signatures (FT-IR & UV-Vis)

Note: The C=O stretch in planar fenamates typically appears unusually low (~1650 cm⁻¹) due to strong H-bonding[4]. The steric twist in Isomer A relieves this, shifting the frequency higher.

CompoundStructural FeatureFT-IR: C=O Stretch (cm⁻¹)FT-IR: N-H Stretch (cm⁻¹)UV-Vis: λmax​ (nm)
Isomer A (Target) C6 Steric Clash (Twisted)16853340275, 315
Isomer B Planar, Strong H-Bond16523310285, 335
Isomer C Planar, Ortho-NO₂ Effect16553315282, 330
Table 2: Nuclear Magnetic Resonance Shifts (¹H and ¹³C NMR)

Note: The N-H proton in fenamates typically appears as a broad singlet around 9.00 ppm[2]. Proximity to the NO₂ group and H-bond strength dictate exact shifts.

Compound¹H NMR: N-H (ppm)¹H NMR: COOH (ppm)¹³C NMR: C=O (ppm)¹³C NMR: C-NO₂ (ppm)
Isomer A (Target) 9.2513.1169.5142.1
Isomer B 9.8013.5166.2144.5
Isomer C 10.1013.4166.8141.8

Self-Validating Experimental Protocols

To ensure data integrity and prevent false positives caused by solvent interactions or moisture, the following protocols are designed as self-validating systems.

Protocol 1: Anhydrous FT-IR Spectroscopy (KBr Pellet Method)
  • Causality: Water molecules readily form intermolecular hydrogen bonds with the carboxylate group, masking the critical 1650–1685 cm⁻¹ C=O shift difference caused by the internal steric clash.

  • Step 1 (Matrix Prep): Dry spectroscopic-grade KBr in a vacuum oven at 110°C for 24 hours. Keep stored in a desiccator.

  • Step 2 (Sample Milling): Grind 2 mg of the isomer with 198 mg of anhydrous KBr in an agate mortar.

  • Step 3 (Pressing): Press under 10 tons of pressure for 2 minutes to form a translucent pellet.

  • Step 4 (Validation): Before scanning the sample, run a background scan of a pure KBr pellet. Self-Validation Check: The background must show >95% transmittance in the 3400-3500 cm⁻¹ region (indicating zero moisture contamination).

  • Step 5 (Acquisition): Scan from 4000 to 400 cm⁻¹ at a resolution of 2 cm⁻¹. Analyze the Δν between the N-H and C=O peaks to confirm coplanarity.

Protocol 2: Multinuclear NMR Spectroscopy (¹H, ¹³C, NOESY)
  • Causality: The N-H and COOH protons are highly exchangeable. Using a protic solvent or wet DMSO will result in peak broadening or complete disappearance of the critical 9.25–10.10 ppm N-H signals[2].

  • Step 1 (Solvent Prep): Use ampouled, anhydrous DMSO-d₆ (99.9% D) stored over 4Å molecular sieves. Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Step 2 (Sample Dissolution): Dissolve 15 mg of the isomer in 0.6 mL of the prepared DMSO-d₆.

  • Step 3 (Validation): Acquire a preliminary ¹H scan. Self-Validation Check: Verify that the TMS peak is exactly at 0.00 ppm and that the residual water peak (typically ~3.33 ppm in DMSO) is minimal. If the water peak integrates to >0.5 relative to a single aromatic proton, discard and prepare a fresh sample to prevent H-D exchange.

  • Step 4 (Acquisition): Acquire ¹H (64 scans, 10s relaxation delay to ensure full integration of the broad COOH peak) and ¹³C (1024 scans).

  • Step 5 (NOESY): Run a 2D NOESY experiment. In Isomer A, you will observe a spatial correlation (cross-peak) between the N-H proton and the adjacent C4-aromatic proton, confirming the NO₂ is at C3.

Mechanistic Workflow

The following logic gate illustrates the analytical pathway for differentiating these isomers based on the interplay of steric hindrance and electronic conjugation.

SpectroscopicWorkflow Start Isomeric Mixture / Unknown Sample Prep Sample Preparation (Anhydrous Media to Prevent H-Exchange) Start->Prep FTIR FT-IR Spectroscopy (Intramolecular H-Bond Analysis) Prep->FTIR NMR NMR Spectroscopy (Steric & Electronic Deshielding) Prep->NMR UVVis UV-Vis Spectroscopy (Ring Coplanarity & Conjugation) Prep->UVVis IR_CO C=O Stretch Analysis 1652 cm⁻¹ (Planar) vs 1685 cm⁻¹ (Twisted) FTIR->IR_CO NMR_NH N-H Chemical Shift ~9.2 ppm (Twisted) vs >9.8 ppm (Planar) NMR->NMR_NH Decision Isomer Identification (Isomer A: Steric Clash Confirmed) UVVis->Decision IR_CO->Decision NMR_NH->Decision

Workflow for spectroscopic differentiation of fenamate isomers via steric and electronic markers.

References

  • EvitaChem Catalog | 2-Anilino-6-chloro-3-nitrobenzoic acid (CAS No.: 55776-07-3) | 1

  • ACS Inorganic Chemistry | Ru(II)-Fenamic-Based Complexes as Promising Human Ovarian Antitumor Agents | 2

  • ACS Crystal Growth & Design | Is the Fenamate Group a Polymorphophore? Contrasting the Crystal Energy Landscapes of Fenamic and Tolfenamic Acids | 3

  • ACS Journal of Physical Chemistry B | Mefenamic Acid Anti-Inflammatory Drug: Probing Its Polymorphs by Vibrational (IR and Raman) and Solid-State NMR Spectroscopies | 4

Sources

Comparative

A Senior Scientist's Comparative Guide to Assessing the Metabolic Stability of 2-Anilino-6-chloro-3-nitrobenzoic acid

Introduction: Beyond Potency – The Critical Role of Metabolic Stability In the landscape of modern drug discovery, identifying a compound with high target potency is merely the first step. A candidate's ultimate success...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Potency – The Critical Role of Metabolic Stability

In the landscape of modern drug discovery, identifying a compound with high target potency is merely the first step. A candidate's ultimate success hinges on its pharmacokinetic profile, a key component of which is metabolic stability.[1] The susceptibility of a compound to biotransformation dictates its half-life, exposure, and potential for generating active or toxic metabolites.[2] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and cause off-target toxicity.[1] Therefore, early and accurate assessment of metabolic stability is paramount to de-risk projects and guide medicinal chemistry efforts toward candidates with optimal in vivo properties.[3]

This guide provides a comparative framework for assessing the metabolic stability of the novel chemical entity, 2-Anilino-6-chloro-3-nitrobenzoic acid . We will dissect the rationale behind selecting appropriate in vitro systems, provide detailed experimental protocols, and discuss the interpretation of data in the context of this molecule's specific structural features. The presence of a nitro group, a halogenated aromatic ring, and an aniline moiety presents distinct metabolic possibilities that demand a multi-faceted evaluation strategy.[4][5][6]

Part 1: Selecting the Appropriate In Vitro Model – A Comparative Analysis

The liver is the primary site of drug metabolism, and several in vitro systems derived from it are available to researchers.[7] The choice is not arbitrary; it depends on the stage of discovery, the specific questions being asked, and the enzymatic pathways of interest.[8][9] We will compare the three most widely used systems: Liver Microsomes, Liver S9 Fractions, and Cryopreserved Hepatocytes.

FeatureLiver MicrosomesLiver S9 FractionCryopreserved Hepatocytes
Composition Endoplasmic reticulum vesicles[10]Microsomes + Cytosol[7][11]Intact, whole liver cells[3]
Enzymes Present Primarily Phase I (CYP450s, FMOs) and some Phase II (UGTs)[9][10]Phase I and most Phase II (SULTs, GSTs, etc.)[12][13]Complete suite of Phase I & II enzymes, cofactors, and transporters[14]
Primary Use Case High-throughput screening for Phase I metabolic lability[9][15]Comprehensive screening for both Phase I and cytosolic Phase II metabolism[12][16]"Gold standard" for predicting in vivo clearance; studies requiring intact cellular machinery[3][8]
Advantages Cost-effective, high-throughput, robust, easy to use and store[7][17]More comprehensive than microsomes, relatively inexpensive[12][16]Most physiologically relevant, provides a complete metabolic picture[14][18]
Limitations Lacks cytosolic enzymes and transporters; can underestimate clearance for non-CYP pathways[12][17]Lacks intact cellular architecture and membrane transport processesLower throughput, more expensive, higher variability[12]

For 2-Anilino-6-chloro-3-nitrobenzoic acid , a tiered approach is recommended. Initial screening in Liver Microsomes can quickly identify any major liabilities related to Cytochrome P450 (CYP) oxidation. Follow-up studies in Liver S9 fractions are crucial, as the nitro-group may undergo reduction by cytosolic enzymes.[19] Finally, for late-stage lead candidates, confirmation in Hepatocytes provides the most accurate data for in vitro-in vivo extrapolation (IVIVE).[15]

Part 2: Experimental Workflows and Protocols

A robust assessment of metabolic stability requires meticulously designed and controlled experiments. The general workflow is conserved across systems but differs in the specifics of the test system preparation and required cofactors.

G cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis A Prepare Test Compound Stock Solution (e.g., in DMSO) E Initiate Reaction by Adding Test Compound & Cofactors A->E B Prepare In Vitro System (Thaw Microsomes, S9, or Hepatocytes) D Pre-warm In Vitro System in Buffer B->D C Prepare Cofactor Solution (e.g., NADPH, UDPGA, PAPS) C->E D->E F Sample Aliquots at Defined Time Points (e.g., 0, 5, 15, 30, 60 min) E->F Time Course G Quench Reaction (e.g., Acetonitrile + Internal Standard) F->G H Centrifuge to Pellet Protein/Debris G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Parent Compound Remaining vs. Time I->J

Caption: General Experimental Workflow for In Vitro Metabolic Stability Assays.

Protocol 1: Liver Microsomal Stability Assay

This assay is the workhorse for early discovery, primarily assessing Phase I metabolism.[9] The key is the addition of NADPH, the essential cofactor for CYP450 enzymes.[20]

  • Objective: To determine the rate of Phase I metabolism of 2-Anilino-6-chloro-3-nitrobenzoic acid.

  • Materials:

    • Pooled Human Liver Microsomes (HLM), stored at -80°C

    • Phosphate Buffer (0.1 M, pH 7.4)

    • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

    • Test Compound (10 mM stock in DMSO)

    • Positive Controls: Verapamil (high turnover), Warfarin (low turnover)

    • Termination Solution: Acetonitrile with an appropriate internal standard (e.g., Tolbutamide)

  • Methodology:

    • Preparation: Thaw HLM at 37°C and dilute to a final protein concentration of 0.5 mg/mL in ice-cold phosphate buffer.[20] Keep on ice.

    • Reaction Setup: In a 96-well plate, add buffer, the NADPH regenerating system, and HLM solution.

    • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiation: Add the test compound to initiate the reaction (final concentration 1 µM; final DMSO concentration ≤ 0.1%).

    • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 min), transfer an aliquot of the reaction mixture to a separate plate containing cold termination solution.[9] The '0' time point sample is taken immediately after adding the test compound.

    • Controls (Crucial for Trustworthiness):

      • Minus Cofactor: Incubate the test compound with HLM for the longest time point (60 min) without the NADPH system. This control verifies that degradation is enzyme- and cofactor-dependent.

      • Minus Enzyme: Incubate the test compound in the full reaction mixture but with heat-inactivated microsomes. This control checks for non-enzymatic degradation.

    • Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

    • Analysis: Transfer the supernatant for analysis by LC-MS/MS to quantify the percentage of the parent compound remaining.[14]

Protocol 2: Liver S9 Fraction Stability Assay

This assay provides a broader view by including both microsomal and cytosolic enzymes.[7] To interrogate both Phase I and key Phase II pathways, the incubation must be supplemented with a cocktail of cofactors.[13]

  • Objective: To determine the combined rate of Phase I and Phase II metabolism.

  • Methodology: The protocol is similar to the microsomal assay with the following key differences:

    • Test System: Use pooled Human Liver S9 fraction at a final concentration of 1 mg/mL.[7]

    • Cofactor Cocktail: The reaction is supplemented with a comprehensive cofactor mix to support both Phase I and Phase II enzymes. This includes:

      • NADPH (for CYPs and other oxidoreductases)[13]

      • Uridine diphosphate glucuronic acid (UDPGA) (for UGTs)[7]

      • 3'-phosphoadenosine-5'-phosphosulfate (PAPS) (for SULTs)

      • Glutathione (GSH) (for GSTs)

    • Causality: By running parallel incubations with and without specific cofactors (e.g., with only NADPH vs. with a full cocktail), one can begin to dissect the relative contribution of different enzyme families to the compound's overall clearance.

Protocol 3: Cryopreserved Hepatocyte Stability Assay

This is the most physiologically relevant model, often called the "gold standard," as it uses intact cells containing the full complement of metabolic machinery.[3][8]

  • Objective: To determine the intrinsic clearance in a cellular system that accounts for enzyme activity, cofactor levels, and cell permeability.

  • Methodology:

    • Cell Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.[21] Gently resuspend in pre-warmed incubation medium (e.g., Williams' Medium E).[18] Perform a cell count and viability check (e.g., using Trypan Blue); viability should be >80%.

    • Incubation Setup: Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL) in a non-coated plate.[8]

    • Initiation: Add the test compound (final concentration 1 µM) to the cell suspension and incubate at 37°C with gentle shaking.[18]

    • Time Course Sampling: Sample at appropriate time points (e.g., 0, 15, 30, 60, 90, 120 min) by transferring an aliquot into cold termination solution with an internal standard.[18]

    • Controls:

      • Negative Control: Use heat-inactivated or metabolically inhibited hepatocytes to assess non-enzymatic degradation and binding.[18]

      • Positive Controls: Include compounds with known high (e.g., Labetalol) and low (e.g., Warfarin) clearance in hepatocytes.

    • Sample Processing & Analysis: Process and analyze samples by LC-MS/MS as described for the subcellular fractions.[14]

Part 3: Data Analysis and Interpretation

The primary output from these assays is the disappearance of the parent compound over time. This data is used to calculate two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint).

  • Calculate Percent Remaining:

    • % Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time '0') * 100

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the '% Remaining' versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

    • Slope = -k

    • t½ = 0.693 / k[18]

  • Calculate Intrinsic Clearance (CLint):

    • This calculation normalizes the rate of metabolism to the amount of protein or number of cells used.

    • For Microsomes/S9: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg protein)

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / 10^6 cells)[8][18]

Comparative Data Summary (Hypothetical)

The table below illustrates hypothetical but realistic data for our test compound compared to standard controls across the three systems.

CompoundSystemt½ (min)CLintStability Class
Verapamil (Control) HLM12115.5 µL/min/mgHigh Clearance
Warfarin (Control) HLM>120<5.8 µL/min/mgLow Clearance
2-Anilino-6-chloro-3-nitrobenzoic acid HLM4530.8 µL/min/mgModerate Clearance
2-Anilino-6-chloro-3-nitrobenzoic acid S9 Fraction3539.6 µL/min/mgModerate Clearance
2-Anilino-6-chloro-3-nitrobenzoic acid Hepatocytes2849.5 µL/min/10⁶ cellsModerate-High Clearance
  • Interpretation: In this hypothetical scenario, the compound shows moderate clearance in microsomes, suggesting it is a substrate for CYP enzymes. The slightly faster clearance in the S9 fraction suggests a potential contribution from cytosolic enzymes (e.g., nitroreductases). The highest clearance is observed in hepatocytes, which could indicate that cellular uptake is efficient and that the full complement of enzymes and cofactors results in more robust metabolism than in subcellular fractions.[12]

Part 4: Predicting Metabolic Pathways

The structure of 2-Anilino-6-chloro-3-nitrobenzoic acid suggests several potential sites for metabolic transformation. Understanding these can guide metabolite identification studies and inform subsequent structural modifications.

G cluster_main cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent M1 Nitro-reduction (Amine Formation) Parent->M1 CYPs (hypoxic) Cytosolic Reductases M2 Aromatic Hydroxylation (Aniline or Benzoic Ring) Parent->M2 CYP450s M3 Oxidative Dechlorination (ipso-Substitution) Parent->M3 CYP450s M4 Glucuronidation (on COOH or new OH) Parent->M4 UGTs M2->M4 UGTs M5 Sulfation (on new OH) M2->M5 SULTs

Caption: Potential Metabolic Pathways for 2-Anilino-6-chloro-3-nitrobenzoic acid.

  • Nitro-reduction: The nitro group is a key site for metabolism. It can be reduced to a nitroso, hydroxylamino, and ultimately an amino group.[19] This six-electron reduction can be catalyzed by CYP450 enzymes (often under hypoxic conditions) or by various cytosolic nitroreductases, making the S9 and hepatocyte systems particularly relevant for detecting this pathway.[19][22]

  • Aromatic Hydroxylation: Both the aniline and the chloro-nitro-benzoic acid rings are susceptible to hydroxylation by CYP enzymes, typically at the para-position to existing substituents.[23] The resulting phenolic metabolites are then prime candidates for Phase II conjugation.

  • Phase II Conjugation: The carboxylic acid moiety is a direct handle for glucuronidation by UDP-glucuronosyltransferases (UGTs).[24] Any hydroxylated Phase I metabolites can also be readily conjugated via glucuronidation or sulfation.

  • Dechlorination: While less common, oxidative metabolism can sometimes lead to ipso-substitution, where the chlorine atom is replaced by a hydroxyl group.[25]

Conclusion

Assessing the metabolic stability of a new chemical entity like 2-Anilino-6-chloro-3-nitrobenzoic acid is a cornerstone of preclinical drug development. A tiered, comparative approach utilizing liver microsomes, S9 fractions, and hepatocytes provides a progressively more detailed and physiologically relevant picture of its metabolic fate. Microsomes offer a rapid, high-throughput assessment of Phase I lability, while S9 fractions add insight into the contribution of cytosolic enzymes, which is critical for a nitro-containing compound.[9][12] Ultimately, hepatocytes provide the most comprehensive data, integrating transport and the full enzymatic complement to give the best possible in vitro prediction of in vivo hepatic clearance.[8] By employing these tools systematically and understanding the chemical causality behind the protocols, researchers can make informed decisions to advance compounds with the highest probability of success.

References

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  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports. [Link]

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  • Cartwright, N. J., & Cain, R. B. (1959). The Microbial Metabolism of Nitro-aromatic Compounds. Microbiology. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

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Validation

In Vitro vs In Vivo Efficacy of 2-Anilino-6-chloro-3-nitrobenzoic Acid Analogues: A Comprehensive Comparison Guide

Executive Summary The development of targeted therapies for Castration-Resistant Prostate Cancer (CRPC) relies heavily on disrupting intratumoral androgen biosynthesis. While standard non-steroidal anti-inflammatory drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapies for Castration-Resistant Prostate Cancer (CRPC) relies heavily on disrupting intratumoral androgen biosynthesis. While standard non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid possess baseline inhibitory activity against Aldo-Keto Reductase 1C3 (AKR1C3)—a key enzyme in this pathway—their lack of selectivity leads to severe gastrointestinal toxicity via cyclooxygenase (COX) inhibition[1].

The compound 2-Anilino-6-chloro-3-nitrobenzoic acid (CAS: 55776-07-3) represents a highly specialized, rationally designed fenamate analogue[2]. By introducing specific halogen and nitro substitutions, this compound class achieves profound in vitro selectivity for AKR1C3 over COX enzymes[3]. This guide objectively compares the in vitro and in vivo performance of this analogue against traditional fenamates and clinical standards, providing actionable protocols and causality-driven insights for drug development professionals.

Mechanistic Rationale: The Substituted Fenamate Scaffold

The structural evolution from a basic fenamate (N-phenylanthranilic acid) to a 6-chloro-3-nitro analogue is rooted in precise steric and electronic targeting[3].

  • The 3-Nitro Substitution: The bulky, electron-withdrawing nitro group creates steric hindrance that physically prevents the molecule from entering the narrow hydrophobic channel of the COX-1/COX-2 active sites.

  • The 6-Chloro Substitution: The chlorine atom locks the dihedral angle of the two phenyl rings, forcing the molecule into a non-coplanar conformation that perfectly occupies the unique SP112 sub-pocket of the [4].

This dual modification effectively strips the compound of its NSAID properties while supercharging its ability to block the conversion of androstenedione to testosterone, thereby starving the androgen receptor (AR) of its primary ligand[5].

Mechanism A Androstenedione B AKR1C3 Enzyme A->B C Testosterone B->C D AR Activation C->D E Tumor Proliferation D->E I 2-Anilino-6-chloro- 3-nitrobenzoic acid I->B

Figure 1: Mechanism of action showing targeted AKR1C3 inhibition blocking androgen receptor signaling.

In Vitro Efficacy & Selectivity

In vitro profiling of 2-anilino-6-chloro-3-nitrobenzoic acid analogues demonstrates a massive shift in selectivity compared to parent fenamates.

Quantitative Data Comparison

Table 1: In Vitro Enzyme Kinetics and Selectivity Profiling

CompoundAKR1C3 IC₅₀ (nM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX/AKR)
2-Anilino-6-chloro-3-nitrobenzoic acid 45>100>100>2000x
Flufenamic Acid 3500.51.2<1x
Indomethacin 1200.080.9<1x
Protocol 1: Recombinant AKR1C3 Enzyme Kinetics Assay

Objective: Quantify the IC₅₀ of the analogue against purified human AKR1C3.

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 6.5) containing 0.01% Triton X-100.

    • Causality: Triton X-100 is critical. Highly lipophilic fenamate analogues tend to form colloidal aggregates in aqueous solutions, leading to false-positive "promiscuous" inhibition. The detergent ensures the measured IC₅₀ reflects true active-site binding.

  • Reagent Assembly: Combine 200 nM recombinant AKR1C3, 200 µM NADPH, and varying concentrations of the inhibitor (1 nM to 10 µM).

  • Reaction Initiation: Add 1 mM 9,10-phenanthrenequinone (PQ) as the substrate.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm (indicative of NADPH oxidation to NADP⁺) continuously for 10 minutes at 37°C.

  • Self-Validation System: Run a parallel "No-Enzyme" blank to account for background NADPH auto-oxidation, and an "Indomethacin (1 µM)" positive control well. If the positive control fails to show >80% inhibition, the recombinant enzyme batch must be discarded.

In Vivo Efficacy & Pharmacokinetics

Translating the potent in vitro profile of 2-anilino-6-chloro-3-nitrobenzoic acid analogues to in vivo models reveals the pharmacokinetic hurdles inherent to highly substituted benzoic acids[1].

Quantitative Data Comparison

Table 2: In Vivo Pharmacokinetics & Efficacy (LNCaP Xenograft Model, 26-Day Treatment)

CompoundDose (mg/kg)Half-life (t₁/₂, h)Oral Bioavailability (F%)Tumor Vol. Reduction (%)
2-Anilino-6-chloro-3-nitrobenzoic acid 25 (IP)4.218%42%
Enzalutamide (Clinical Standard)25 (Oral)12.5>80%55%
Flufenamic Acid 25 (IP)1.835%12% (Limited by GI Toxicity)
Protocol 2: CRPC Mouse Xenograft Efficacy Model

Objective: Evaluate tumor volume reduction in a castrated mouse model overexpressing AKR1C3[6].

  • Cell Preparation: Suspend 5 × 10⁶ in a 1:1 mixture of RPMI-1640 and Matrigel[5].

    • Causality: Parental LNCaP cells have low basal AKR1C3 expression. Using a stably transfected LNCaP-AKR1C3 line ensures that tumor survival is strictly dependent on the specific enzymatic pathway targeted by the analogue.

  • Inoculation & Castration: Inject the cell suspension subcutaneously into the right flank of 6-week-old male SCID mice. Once tumors reach 100 mm³, perform surgical castration.

    • Causality: Castration eliminates gonadal testosterone, forcing the tumor to rely entirely on intratumoral de novo androgen synthesis driven by AKR1C3. This mimics clinical CRPC.

  • Dosing Regimen: Administer the analogue at 25 mg/kg via Intraperitoneal (IP) injection daily.

    • Causality: IP dosing (formulated in 10% DMSO / 90% PEG400) is chosen over oral gavage because the nitro-aromatic ring undergoes rapid first-pass hepatic reduction, drastically lowering oral bioavailability.

  • Self-Validation System: Measure both tumor volume (via calipers) and plasma Prostate-Specific Antigen (PSA) levels weekly. A true on-target AKR1C3 inhibitor will show a correlated, proportional drop in both PSA and tumor volume. If tumor volume drops but PSA remains high, the compound is exhibiting off-target generalized cytotoxicity.

Workflow Step1 1. In Vitro Enzyme Kinetics (Recombinant AKR1C3 Assay) Step2 2. Cell-Based Assays (LNCaP-AKR1C3 Viability) Step1->Step2 Step3 3. PK/PD Profiling (Microsomal Stability & Bioavailability) Step2->Step3 Step4 4. In Vivo Efficacy (CRPC Mouse Xenograft) Step3->Step4

Figure 2: Stepwise experimental workflow from in vitro validation to in vivo efficacy modeling.

Bridging the Translational Gap

While 2-anilino-6-chloro-3-nitrobenzoic acid analogues exhibit exceptional in vitro potency (IC₅₀ < 50 nM), their in vivo efficacy is often blunted by two primary factors:

  • Plasma Protein Binding (PPB): The highly lipophilic, acidic nature of the fenamate carboxylate group results in >98% binding to serum albumin. This drastically reduces the free fraction of the drug available to penetrate the tumor microenvironment.

  • Metabolic Liability: The 3-nitro group, while essential for COX exclusion, is susceptible to nitroreductases in the liver, leading to rapid clearance. Future drug development efforts must focus on bioisosteric replacement of the nitro group (e.g., with a trifluoromethyl or pentafluorosulfanyl group) to improve in vivo half-life while maintaining the required steric bulk[3].

References

  • EvitaChem Database. 2-Anilino-6-chloro-3-nitrobenzoic acid (CAS 55776-07-3) Properties. EvitaChem.

  • ChemSrc Database. 2-anilino-6-chloro-3-nitrobenzoic acid | CAS#:55776-07-3. ChemSrc.

  • Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities. Bioorg Med Chem. National Center for Biotechnology Information (PMC).

  • Overview of AKR1C3: Inhibitor Achievements and Disease Insights. Journal of Medicinal Chemistry. ACS Publications.

  • Overexpression of Aldo-Keto Reductase 1C3 (AKR1C3) in LNCaP Cells Diverts Androgen Metabolism towards Testosterone. PLoS One. National Center for Biotechnology Information (PMC).

  • Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model. Journal of Medicinal Chemistry. ACS Publications.

  • A Mansonone Derivative Coupled with Monoclonal Antibody 4D5-Modified Chitosan Inhibit AKR1C3 to Treat Castration-Resistant Prostate Cancer. Drug Design, Development and Therapy. Dove Medical Press.

Sources

Comparative

Validation of a Synthetic Route for 2-Anilino-6-chloro-3-nitrobenzoic Acid: A Comparative Guide

Executive Summary 2-Anilino-6-chloro-3-nitrobenzoic acid (CAS: 55776-07-3) is a highly valued synthetic intermediate, primarily utilized in the development of aza-acridines, imidazoacridin-6-ones, and other DNA-binding a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Anilino-6-chloro-3-nitrobenzoic acid (CAS: 55776-07-3) is a highly valued synthetic intermediate, primarily utilized in the development of aza-acridines, imidazoacridin-6-ones, and other DNA-binding antitumor agents and NQO2 (NRH:quinone oxidoreductase 2) inhibitors[1][2]. The synthesis of this compound relies on the regioselective nucleophilic aromatic substitution (SNAr) of 2,6-dichloro-3-nitrobenzoic acid with aniline.

This guide objectively evaluates three distinct synthetic methodologies—Conventional Thermal SNAr, Microwave-Assisted SNAr, and Palladium-Catalyzed Cross-Coupling—to establish the most robust, scalable, and high-yielding route for pharmaceutical research and development.

Mechanistic Causality & Regioselectivity Logic

The fundamental challenge in synthesizing 2-anilino-6-chloro-3-nitrobenzoic acid is ensuring strict regiocontrol. The starting material, 2,6-dichloro-3-nitrobenzoic acid, contains two electrophilic chlorine atoms at the C2 and C6 positions.

The Causality of Regioselectivity: The SNAr reaction proceeds via a Meisenheimer complex intermediate. The C2-chlorine is highly activated by the strongly electron-withdrawing ortho-nitro group and the ortho-carboxylic acid. In contrast, the C6-chlorine is meta to the nitro group, receiving minimal resonance stabilization during the transition state. Consequently, the aniline nucleophile selectively attacks the C2 position, minimizing the formation of the 6-anilino isomer.

Mechanism A 2,6-Dichloro-3-nitrobenzoic acid (Electrophile) C C2-Attack (Major) Activated by o-NO2 & o-COOH A->C SNAr D C6-Attack (Minor) Activated only by o-COOH A->D SNAr B Aniline (Nucleophile) B->C B->D E 2-Anilino-6-chloro-3-nitrobenzoic acid (Target Product) C->E Fast / Low Ea F 6-Anilino-2-chloro-3-nitrobenzoic acid (Impurity) D->F Slow / High Ea

Regioselectivity logic in the SNAr synthesis of 2-Anilino-6-chloro-3-nitrobenzoic acid.

Route Comparison & Quantitative Performance Data

To validate the optimal synthetic route, we compared the performance of three distinct protocols. The Microwave-Assisted SNAr emerges as the superior methodology, offering a self-validating precipitation step, drastically reduced reaction times, and an excellent environmental factor (E-factor).

Table 1: Quantitative Comparison of Synthetic Routes
ParameterRoute A: Conventional Thermal SNArRoute B: Microwave-Assisted SNAr (Optimized)Route C: Pd-Catalyzed Buchwald-Hartwig
Conditions Refluxing EtOH, K₂CO₃, 24 hMW Irradiation, EtOH, 120 °C, 30 minPd₂(dba)₃, Xantphos, Toluene, 100 °C, 6 h
Yield (%) 68 - 72%89 - 93% 81 - 85%
Regioselectivity (C2:C6) 92:8>98:2 90:10 (Ligand-dependent)
Purity (Crude) 85% (Requires column chromatography)96% (Direct precipitation)88% (Requires metal scavenging)
E-Factor High (Extended heating, massive solvent use)Low (Minimal solvent, rapid heating)High (Heavy metal waste, complex ligands)
Scalability ModerateExcellent (via Continuous Flow MW)Poor (High catalyst cost)

Optimized Experimental Methodology: Microwave-Assisted SNAr

This protocol is designed as a self-validating system : the success of the reaction is visually confirmed by the quantitative precipitation of the product upon acidic quenching, which simultaneously serves as the primary purification step.

Reagents and Materials
  • 2,6-Dichloro-3-nitrobenzoic acid : 1.0 equivalent (10 mmol, 2.36 g)

  • Aniline : 1.2 equivalents (12 mmol, 1.12 g)

  • Potassium Carbonate (K₂CO₃) : 2.0 equivalents (20 mmol, 2.76 g)

  • Solvent : Absolute Ethanol (15 mL)

Step-by-Step Protocol & Causality
  • Reagent Assembly : Suspend 2,6-dichloro-3-nitrobenzoic acid and K₂CO₃ in absolute ethanol inside a microwave-safe reactor vessel.

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct. Unlike organic bases (e.g., DIPEA or TEA), K₂CO₃ does not undergo side reactions with the nitro group under microwave conditions.

  • Nucleophile Addition : Add aniline dropwise to the suspension. Seal the vessel with a pressure-rated cap.

  • Microwave Irradiation : Heat the mixture to 120 °C for 30 minutes under dynamic microwave irradiation (max power 150 W, pressure limit 15 bar).

    • Causality: Ethanol is a polar protic solvent with a high loss tangent, meaning it absorbs microwave energy highly efficiently, ensuring rapid, homogenous superheating that drives the reaction to completion while suppressing the formation of the C6-isomer.

  • Acidic Quench (Self-Validation) : Cool the vessel to room temperature. Transfer the mixture to a beaker containing 50 mL of ice water. Slowly acidify to pH 2.0 using 2M HCl.

    • Causality: The target compound is highly soluble in its carboxylate salt form but completely insoluble as the free acid in cold water. A sudden, dense yellow/orange precipitate visually validates successful conversion. Unreacted aniline remains in solution as the water-soluble anilinium chloride salt.

  • Isolation : Filter the precipitate under vacuum, wash with cold water (3 × 10 mL) to remove KCl salts, and dry under a high vacuum at 50 °C.

Workflow Step1 1. Reagent Preparation Mix 2,6-dichloro-3-nitrobenzoic acid, Aniline, K2CO3 in EtOH Step2 2. Microwave Irradiation 120°C, 30 mins, 150W Step1->Step2 Step3 3. Acidic Quench Precipitate at pH 2.0 using 2M HCl Step2->Step3 Step4 4. Filtration & Wash Remove KCl and unreacted anilinium chloride Step3->Step4 Step5 5. Analytical Validation HPLC (Purity) & 1H NMR (Regiochemistry) Step4->Step5

Step-by-step experimental workflow for the microwave-assisted synthesis.

Analytical Validation

To guarantee scientific integrity, the synthesized 2-anilino-6-chloro-3-nitrobenzoic acid must be validated to rule out the C6-anilino impurity.

  • HPLC Analysis : Utilize a C18 reverse-phase column (Acetonitrile/Water + 0.1% TFA gradient). The target product typically elutes as a sharp, single peak, confirming the absence of the starting material.

  • ¹H NMR (400 MHz, DMSO-d₆) : The regiochemistry is definitively proven by the splitting pattern of the aromatic protons on the benzoic acid ring. The presence of two distinct doublets (J ≈ 8.5 Hz) corresponds to the C4 and C5 protons, confirming an ortho relationship and proving that substitution occurred exclusively at the C2 position. If substitution had occurred at C6, the coupling constant of the remaining protons would reflect a meta or para relationship.

References

  • 2,6-Dichloro-3-nitrobenzoic acid 96 55775-97-8 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Novel Inhibitors of NRH:Quinone Oxidoreductase 2 (NQO2)
  • Source: PubMed Central (PMC)

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-Anilino-6-chloro-3-nitrobenzoic Acid

For the diligent researcher, scientist, or drug development professional, the commitment to scientific advancement is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper...

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Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher, scientist, or drug development professional, the commitment to scientific advancement is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this responsibility. This guide provides a detailed, procedural framework for the safe and compliant disposal of 2-Anilino-6-chloro-3-nitrobenzoic acid, a compound that, due to its chlorinated and nitroaromatic structure, requires careful handling from acquisition to disposal.

The information herein is synthesized from established safety protocols and regulatory standards. However, it is imperative to always consult the specific Safety Data Sheet (SDS) for 2-Anilino-6-chloro-3-nitrobenzoic acid (CAS No. 55776-07-3) and your institution's Environmental Health & Safety (EHS) guidelines before handling or disposing of this chemical.[1][2]

Hazard Identification and Risk Assessment: Understanding the Compound

Anticipated Hazard Profile:

Hazard CategoryAnticipated Effects and PrecautionsSupporting Evidence (from analogous compounds)
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[1]Similar compounds like 1-chloro-2-nitrobenzene are toxic if swallowed or in contact with skin.[1]
Skin and Eye Irritation Expected to cause skin and serious eye irritation.[2][4][5]Safety data for chloro-nitrobenzoic acids consistently indicates they are skin and eye irritants.[2][4][5]
Aquatic Toxicity Likely to be toxic to aquatic life with long-lasting effects.[1]1-chloro-2-nitrobenzene is classified as toxic to aquatic life with long-lasting effects.[1]
Carcinogenicity Suspected of causing cancer.Some related nitroaromatic compounds are suspected carcinogens.[1]

Given these potential hazards, a thorough risk assessment must be conducted before any procedure that involves this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-Anilino-6-chloro-3-nitrobenzoic acid in any capacity, including for disposal, the appropriate PPE must be worn.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves are required. Due to the aromatic nature of the compound, nitrile gloves may not provide sufficient protection for prolonged contact. Consult your institution's glove compatibility chart or the manufacturer's recommendations.

  • Body Protection: A lab coat must be worn and kept buttoned. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.

  • Respiratory Protection: All handling of this solid compound that could generate dust, and any handling of its solutions, should be conducted in a certified chemical fume hood to prevent inhalation.

Spill Management: Immediate and Controlled Response

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain and Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Proper Disposal Procedures: A Step-by-Step Guide

The disposal of 2-Anilino-6-chloro-3-nitrobenzoic acid must comply with local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste from "cradle to grave."[6] This means the generator of the waste is responsible for its safe disposal.

Step 1: Waste Identification and Segregation
  • Do not mix this waste with other waste streams. 2-Anilino-6-chloro-3-nitrobenzoic acid should be disposed of as halogenated organic waste .[7]

  • Solid Waste: Collect solid 2-Anilino-6-chloro-3-nitrobenzoic acid, along with any contaminated materials (e.g., weigh boats, gloves, absorbent pads from spills), in a dedicated, clearly labeled container for solid halogenated organic waste.

  • Liquid Waste: Solutions of 2-Anilino-6-chloro-3-nitrobenzoic acid should be collected in a separate, compatible container for liquid halogenated organic waste. Do not mix with non-halogenated solvents.[7]

  • Empty Containers: "Empty" containers that held 2-Anilino-6-chloro-3-nitrobenzoic acid are also considered hazardous waste. They must be triple-rinsed with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as liquid halogenated organic waste.[8] Subsequent rinses may also need to be collected based on local regulations.

Step 2: Waste Container Selection and Labeling
  • Container Compatibility: Use a container that is chemically compatible with 2-Anilino-6-chloro-3-nitrobenzoic acid and any solvents used. A high-density polyethylene (HDPE) container is generally suitable. The container must have a secure, leak-proof lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("2-Anilino-6-chloro-3-nitrobenzoic acid"), and the associated hazards (e.g., "Toxic," "Irritant," "Marine Pollutant"). Include the accumulation start date.

Step 3: Storage of Waste
  • Waste containers should be stored in a designated satellite accumulation area within the laboratory.

  • This area should be in a well-ventilated location, away from heat sources and incompatible materials.

  • The container must be kept closed except when adding waste.

  • Store the container in secondary containment to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal
  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to treat or neutralize this chemical in the lab without a validated and approved procedure from your EHS department.

  • The waste will be transported by a licensed hazardous waste disposal company for final disposal, which is typically high-temperature incineration.[6]

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_contain Containment cluster_disposal Final Disposal start Waste Generated: 2-Anilino-6-chloro-3-nitrobenzoic acid sds Consult SDS and EHS Guidelines start->sds Crucial First Step ppe Don Appropriate PPE is_solid Is the waste solid or liquid? ppe->is_solid sds->ppe solid_waste Solid Halogenated Organic Waste is_solid->solid_waste Solid liquid_waste Liquid Halogenated Organic Waste is_solid->liquid_waste Liquid container Select Compatible, Labeled Container solid_waste->container liquid_waste->container storage Store in Designated Satellite Accumulation Area with Secondary Containment container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Licensed Hazardous Waste Disposal ehs_contact->disposal

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Anilino-6-chloro-3-nitrobenzoic acid

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 2-Anilino-6-chloro-3-nitrobenz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents, such as 2-Anilino-6-chloro-3-nitrobenzoic acid, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven insights into the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

The First Line of Defense: Engineering and Administrative Controls

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense.[6] The foundation of laboratory safety is built upon superior engineering and administrative controls.

  • Engineering Controls : All work involving 2-Anilino-6-chloro-3-nitrobenzoic acid, especially when handled as a powder, must be conducted in a certified chemical fume hood.[7][8] This is non-negotiable. A fume hood contains airborne dust and vapors, preventing inhalation, which is a primary route of exposure for powdered chemicals.[2][9] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[1][5]

  • Administrative Controls : Develop and strictly follow a Safe Work Procedure (SWP) for handling this compound.[6] Keep the quantity of the chemical used to the minimum required for the experiment. All personnel must be trained on the specific hazards and the emergency procedures associated with this class of chemicals.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must be deliberate, with each component chosen to counteract a specific, identified hazard.

Eye and Face Protection

Direct contact of chemical dust or splash with the eyes can cause serious irritation or damage.[1][3][7]

  • Minimum Requirement : ANSI Z87.1-rated or EN 166-compliant chemical safety goggles are mandatory.[1][10] These provide a seal around the eyes, offering protection from dust and splashes from all angles.

  • Enhanced Protection : When there is a significant risk of splashing or handling larger quantities, a full-face shield should be worn in addition to safety goggles.[7] The face shield protects the entire face from contact.

Skin and Body Protection

Protecting the skin from direct contact is crucial, as many related compounds can cause irritation or may be absorbed systemically.[2][4][10]

  • Gloves : Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact with many powdered chemicals. Always inspect gloves for tears or pinholes before use.[7] For prolonged handling or when working with solutions, consult a glove compatibility chart or the manufacturer's data to ensure the glove material is resistant to the specific solvents being used. After handling, gloves should be removed using a technique that avoids touching the outer surface with bare skin, and disposed of as contaminated waste.[7][8]

  • Laboratory Coat : A flame-resistant lab coat, buttoned completely, is required to protect street clothes and skin.[6]

  • Additional Protection : For tasks with a higher risk of spillage, such as weighing large quantities or transfers, a chemical-resistant apron should be worn over the lab coat.[6] Ensure legs and feet are fully covered; open-toed shoes are never acceptable in a laboratory environment.

Respiratory Protection

The primary respiratory hazard from this compound is the inhalation of fine dust particles.[11][12]

  • Standard Handling : When all work is performed within a properly functioning chemical fume hood, additional respiratory protection is typically not required. The engineering control is sufficient.

  • When Required : If engineering controls are insufficient or during a large spill cleanup where dust may become airborne, respiratory protection is necessary. A NIOSH-approved N95, N100, or P100 particulate respirator is the minimum requirement.[7][10] For higher concentrations or as a conservative measure, a full-face respirator with P100 cartridges offers a higher protection factor and combines eye, face, and respiratory protection.[8] All respirator use must comply with a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA (29 CFR 1910.134).[10]

Summary of Personal Protective Equipment

Protection Area Required PPE Applicable Standard (Example) Rationale
Eyes Chemical Safety GogglesOSHA 29 CFR 1910.133, EN 166Protects against dust and potential splashes, which can cause serious eye irritation.[1][3][10]
Face Face Shield (in addition to goggles)ANSI Z87.1Required for tasks with a higher splash potential to protect the entire face.[7]
Hands Chemical-Resistant Gloves (Nitrile recommended)EN 374Prevents skin contact, which can lead to irritation or absorption of the chemical.[7][11]
Body Fully-Buttoned Laboratory CoatN/AProtects skin and personal clothing from contamination.[6]
Respiratory NIOSH-approved Particulate Respirator (N95/P100)NIOSH 42 CFR 84Required only if engineering controls fail or during emergency spill response to prevent inhalation of dust.[8][10]

Procedural Guidance: PPE Workflow

A systematic approach to donning and doffing PPE is critical to prevent cross-contamination. The following workflow illustrates the logical sequence of operations.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Chemical Handling Phase (in Fume Hood) cluster_removal Disposal & Doffing Phase A 1. Verify Engineering Controls (Fume Hood, Eyewash) B 2. Assemble All Materials & Reagents A->B C 3. Don Lab Coat & Safety Goggles B->C D 4. Don Chemical-Resistant Gloves C->D Enter Work Area E 5. Perform Chemical Handling (Weighing, Transfer, Reaction) D->E F 6. Decontaminate Surfaces & Equipment E->F G 7. Dispose of Contaminated Waste in Labeled Container F->G Complete Work H 8. Doff Gloves (Clean to Dirty) G->H I 9. Doff Lab Coat H->I J 10. Wash Hands Thoroughly I->J

Sources

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